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  • Product: 4-Bromo-2-difluoromethoxy-5-nitrotoluene
  • CAS: 1805527-51-8

Core Science & Biosynthesis

Foundational

4-Bromo-2-difluoromethoxy-5-nitrotoluene synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene Introduction 4-Bromo-2-difluoromethoxy-5-nitrotoluene is a highly functionalized aromatic compound with significant potential as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

Introduction

4-Bromo-2-difluoromethoxy-5-nitrotoluene is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a bromine atom, a difluoromethoxy group, and a nitro group on the toluene scaffold, provides multiple reaction sites for further chemical transformations. This guide provides a comprehensive overview of a plausible synthetic pathway for 4-Bromo-2-difluoromethoxy-5-nitrotoluene, detailing the underlying chemical principles, experimental protocols, and critical process parameters.

Retrosynthetic Analysis and Strategy

The synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene requires a strategic approach to introduce the three substituents onto the toluene ring with the correct regioselectivity. The directing effects of the methyl, hydroxyl (precursor to difluoromethoxy), bromo, and nitro groups must be carefully considered at each step. A plausible retrosynthetic analysis suggests a pathway beginning with a commercially available substituted toluene, followed by a sequence of electrophilic aromatic substitution and nucleophilic substitution reactions.

A logical forward synthesis pathway commences with 2-hydroxy-5-nitrotoluene (5-nitro-p-cresol), a readily available starting material. This strategy leverages the directing effects of the hydroxyl and methyl groups to achieve the desired substitution pattern. The key transformations in this proposed pathway are:

  • Bromination of 2-hydroxy-5-nitrotoluene.

  • Difluoromethoxylation of the resulting brominated phenol.

This sequence is designed to maximize yield and regioselectivity, leading to the efficient formation of the target molecule.

Synthesis Pathway Overview

Synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene A 2-Hydroxy-5-nitrotoluene B 4-Bromo-2-hydroxy-5-nitrotoluene A->B Bromination (NBS, Acetonitrile) C 4-Bromo-2-difluoromethoxy-5-nitrotoluene B->C Difluoromethoxylation (ClCHF2, K2CO3, DMF)

Caption: Proposed two-step synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-hydroxy-5-nitrotoluene

The initial step involves the regioselective bromination of 2-hydroxy-5-nitrotoluene. The hydroxyl and methyl groups are ortho-, para-directing activators, while the nitro group is a meta-directing deactivator. The position ortho to the strongly activating hydroxyl group and para to the methyl group is the most favorable for electrophilic substitution.

Reaction Scheme:

Protocol:

  • In a well-ventilated fume hood, dissolve 2-hydroxy-5-nitrotoluene (1.0 eq) in acetonitrile.

  • To this solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2-hydroxy-5-nitrotoluene.

Table 1: Reagents and Conditions for Bromination

Reagent/SolventMolar Equivalent/VolumePurpose
2-Hydroxy-5-nitrotoluene1.0 eqStarting Material
N-Bromosuccinimide (NBS)1.05 eqBrominating Agent
Acetonitrile-Solvent
Water-Quenching Agent
Ethyl Acetate-Extraction Solvent
Brine-Washing Agent
Anhydrous Sodium Sulfate-Drying Agent
Step 2: Synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

The second step is the difluoromethoxylation of the phenolic hydroxyl group. This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide, generated in situ, attacks a difluorocarbene precursor.

Reaction Scheme:

Protocol:

  • To a solution of 4-Bromo-2-hydroxy-5-nitrotoluene (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the mixture to 80-100 °C.

  • Bubble chlorodifluoromethane (ClCHF₂) gas through the reaction mixture for 4-6 hours. A patent for a similar transformation suggests that the reaction can be carried out in an autoclave under pressure.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Table 2: Reagents and Conditions for Difluoromethoxylation

Reagent/SolventMolar Equivalent/VolumePurpose
4-Bromo-2-hydroxy-5-nitrotoluene1.0 eqStarting Material
Chlorodifluoromethane (ClCHF₂)ExcessDifluoromethoxylating Agent
Potassium Carbonate (K₂CO₃)2.0 eqBase
N,N-Dimethylformamide (DMF)-Solvent
Ice Water-Quenching
Ethyl Acetate-Extraction Solvent

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the successful incorporation of the difluoromethoxy group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point: To assess the purity of the final compound.

Safety Considerations

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide is a corrosive and lachrymatory agent.

  • Chlorodifluoromethane is a gas and should be handled with appropriate equipment in a well-ventilated area.

  • DMF is a skin and respiratory irritant.

Conclusion

The described two-step synthesis pathway offers a reliable and efficient method for the preparation of 4-Bromo-2-difluoromethoxy-5-nitrotoluene from commercially available starting materials. The regioselectivity of the bromination and the efficiency of the difluoromethoxylation are key to the success of this synthesis. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity final product. This guide provides a solid foundation for researchers and drug development professionals working on the synthesis of complex aromatic intermediates.

References

Shiozaki, M., & Masuko, H. (1996). Process for producing 4-bromo-2-(difluoromethoxy)benzonitrile. European Patent No. EP0747343A1. Retrieved from

Exploratory

An In-Depth Technical Guide to 4-Bromo-2-difluoromethoxy-5-nitrotoluene: Current Knowledge and Data Gaps

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide addresses the available information on the physicochemical properties of 4-Bromo-2-difluoromethoxy-5-nitrotoluene. Des...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available information on the physicochemical properties of 4-Bromo-2-difluoromethoxy-5-nitrotoluene. Despite a comprehensive search of available scientific databases and supplier information, a significant portion of the experimental data typically required for a complete physicochemical profile of a compound of this nature remains unpublished or is not readily accessible in the public domain. This document will therefore summarize the known attributes of 4-Bromo-2-difluoromethoxy-5-nitrotoluene and transparently identify the existing data gaps to inform future research and experimental design.

Chemical Identity and Basic Properties

4-Bromo-2-difluoromethoxy-5-nitrotoluene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its core structure consists of a toluene backbone with bromo, difluoromethoxy, and nitro functional groups.

Table 1: Basic Chemical and Physical Properties

PropertyValueSource
CAS Number 1805527-51-8[1]
Molecular Formula C₈H₆BrF₂NO₃[1]
Molecular Weight 282.04 g/mol [1]
Predicted Boiling Point 295.7 ± 35.0 °C[1]
Predicted Density 1.668 ± 0.06 g/cm³[1]

It is critical to note that the boiling point and density are predicted values, likely generated through in silico modeling, and have not been experimentally verified according to available documentation.

Structural Information

The structural formula of 4-Bromo-2-difluoromethoxy-5-nitrotoluene is presented below. The relative positions of the substituents on the toluene ring are crucial for its reactivity and potential biological activity.

Figure 1: Chemical structure of 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Data Gaps and Areas for Future Investigation

A thorough investigation for experimental data on several key physicochemical properties of 4-Bromo-2-difluoromethoxy-5-nitrotoluene has revealed a significant lack of available information. For researchers and drug development professionals, the absence of this data presents challenges in predicting the compound's behavior in various experimental and physiological systems.

The following critical physicochemical properties lack experimental data:

  • Melting Point: No experimentally determined melting point has been reported. This value is fundamental for assessing purity and for the design of synthetic workups and formulation studies.

  • Solubility: There is no available data on the solubility of this compound in common organic solvents or aqueous solutions. Solubility is a critical parameter for reaction design, purification, and for any potential biological or pharmaceutical application.

  • Spectroscopic Data:

    • Nuclear Magnetic Resonance (NMR): No ¹H or ¹³C NMR spectra are publicly available. NMR is essential for structural elucidation and confirmation of the compound's identity and purity.

    • Mass Spectrometry (MS): No mass spectra have been found. MS data is crucial for confirming the molecular weight and for fragmentation analysis, which can provide further structural information.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: No IR or UV-Vis spectra are available, which would provide information about the functional groups present and the electronic transitions within the molecule.

Proposed Experimental Protocols for Characterization

Given the absence of experimental data, this section outlines standard, validated protocols that would be appropriate for the comprehensive physicochemical characterization of 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Determination of Melting Point

A standard capillary melting point apparatus would be utilized. A small, dry sample of the compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts would be recorded. A sharp melting point range would be indicative of high purity.

Solubility Assessment

A qualitative and quantitative solubility analysis should be performed. This would involve adding a small, known amount of the compound to a measured volume of various solvents at a controlled temperature. Solvents should include a range of polarities, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

Spectroscopic Analysis Workflow

G cluster_0 Spectroscopic Characterization Workflow A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl₃) B ¹H NMR Spectroscopy (Determine proton environment and coupling) A->B C ¹³C NMR Spectroscopy (Determine carbon skeleton) A->C D Mass Spectrometry (e.g., ESI or GC-MS) (Confirm molecular weight and fragmentation) A->D E Data Analysis and Structural Confirmation B->E C->E D->E

Figure 2: A typical workflow for the spectroscopic characterization of an organic compound.

Step-by-step protocols:

  • NMR Spectroscopy:

    • A sample of 4-Bromo-2-difluoromethoxy-5-nitrotoluene (typically 5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The chemical shifts, integration, and coupling constants of the signals would be analyzed to confirm the proposed structure.

  • Mass Spectrometry:

    • A dilute solution of the compound would be prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The sample would be introduced into a mass spectrometer, using an appropriate ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The resulting mass spectrum would be analyzed to determine the molecular ion peak and the fragmentation pattern.

Synthesis and Purification Considerations

While specific synthesis protocols for 4-Bromo-2-difluoromethoxy-5-nitrotoluene are not detailed in readily available literature, its structure suggests a multi-step synthesis from commercially available starting materials. A plausible synthetic route would likely involve the introduction of the bromo, nitro, and difluoromethoxy groups onto a toluene precursor. The purification of the final compound would likely involve techniques such as column chromatography and recrystallization, the efficacy of which would be guided by the yet-to-be-determined solubility properties.

Conclusion and Path Forward

4-Bromo-2-difluoromethoxy-5-nitrotoluene is a chemical entity with a defined structure and predicted basic properties. However, a significant void exists in the publicly available experimental data concerning its fundamental physicochemical characteristics. For this compound to be effectively utilized in research and development, particularly in the context of drug discovery, a full experimental characterization is imperative. The protocols outlined in this guide provide a clear roadmap for obtaining the necessary data to fill the current knowledge gaps. It is recommended that any future work with this compound begins with a thorough experimental determination of its melting point, solubility, and comprehensive spectroscopic analysis.

References

Sources

Foundational

A Comprehensive Technical Guide to 4-Bromo-2-difluoromethoxy-5-nitrotoluene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed exploration of 4-Bromo-2-difluoromethoxy-5-nitrotoluene, a sub...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of 4-Bromo-2-difluoromethoxy-5-nitrotoluene, a substituted aromatic compound with significant potential in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes foundational principles of organic chemistry with data from analogous structures to present a comprehensive overview. We will delve into its molecular identity, propose a logical synthetic pathway, analyze its predicted reactivity based on the electronic effects of its substituents, and explore its prospective applications, particularly in drug discovery. This guide is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, offering both theoretical insights and practical guidance.

Molecular Identity and Physicochemical Properties

4-Bromo-2-difluoromethoxy-5-nitrotoluene is a polysubstituted aromatic compound. Its structure is characterized by a toluene core with a bromine atom, a difluoromethoxy group, and a nitro group at specific positions.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 1805527-51-8ChemicalBook
Molecular Formula C8H6BrF2NO3ChemicalBook
Molecular Weight 282.04 g/mol ChemicalBook
Predicted Boiling Point 295.7 ± 35.0 °CChemicalBook
Predicted Density 1.668 ± 0.06 g/cm³ChemicalBook
IUPAC Name 1-Bromo-4-(difluoromethoxy)-2-methyl-5-nitrobenzeneInferred from structure
Molecular Structure:

Caption: Molecular structure of 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Proposed Synthesis Pathway

A potential synthetic route could commence with 4-bromo-2-fluorotoluene, which would undergo nitration followed by a nucleophilic aromatic substitution to introduce the difluoromethoxy group. The directing effects of the substituents at each step are crucial for achieving the desired regiochemistry.

G A 4-Bromo-2-fluorotoluene B 4-Bromo-2-fluoro-5-nitrotoluene A->B HNO₃, H₂SO₄ C 4-Bromo-2-difluoromethoxy-5-nitrotoluene B->C CHF₂Cl₂, Base

Caption: Proposed synthetic workflow for 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Experimental Protocol (Hypothetical):

Step 1: Nitration of 4-Bromo-2-fluorotoluene

  • To a stirred solution of 4-bromo-2-fluorotoluene in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-fluoro-5-nitrotoluene.

Step 2: Difluoromethoxylation of 4-Bromo-2-fluoro-5-nitrotoluene

  • To a solution of 4-bromo-2-fluoro-5-nitrotoluene in a polar aprotic solvent (e.g., DMF or DMSO), add a suitable base (e.g., potassium carbonate or sodium hydride).

  • Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon-22), under pressure.

  • Heat the reaction mixture in a sealed vessel to the appropriate temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Predicted Chemical Reactivity

The reactivity of 4-Bromo-2-difluoromethoxy-5-nitrotoluene is governed by the interplay of its functional groups.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and making it susceptible to nucleophilic aromatic substitution.

  • Bromo Group (-Br): A good leaving group in nucleophilic aromatic substitution and a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • Difluoromethoxy Group (-OCHF₂): This group is moderately electron-withdrawing through inductive effects.[3][4] Its presence can influence the metabolic stability and pharmacokinetic properties of molecules in a drug discovery context.[5]

  • Methyl Group (-CH₃): An electron-donating group that activates the aromatic ring.

The combined electronic effects of these substituents create a unique reactivity profile, allowing for selective transformations at different positions of the aromatic ring. For instance, the bromine atom can be selectively displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a route to further derivatization.

G Aromatic Ring Aromatic Ring Nitro Reduction Nitro Reduction Aromatic Ring->Nitro Reduction -NO₂ → -NH₂ Cross-Coupling Cross-Coupling Aromatic Ring->Cross-Coupling C-Br functionalization Nu- Aromatic Substitution Nu- Aromatic Substitution Aromatic Ring->Nu- Aromatic Substitution Displacement of -Br

Caption: Key reactivity pathways for 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Potential Applications in Drug Discovery and Materials Science

Substituted nitrotoluenes and halogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials.[6][7] The unique combination of functional groups in 4-Bromo-2-difluoromethoxy-5-nitrotoluene makes it a promising intermediate for several applications.

  • Medicinal Chemistry: The introduction of a difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.[5] The bromo and nitro functionalities provide handles for the construction of complex molecular architectures found in various therapeutic agents, including kinase inhibitors and antiviral compounds. The nitro group can be reduced to an amine, a common pharmacophore in many drugs.

  • Agrochemicals: Similar to pharmaceuticals, the structural motifs present in this molecule are relevant to the design of novel pesticides and herbicides.

  • Materials Science: Polysubstituted aromatic compounds are precursors to organic electronic materials, such as those used in OLEDs and organic photovoltaics. The specific substitution pattern can be used to tune the electronic and photophysical properties of these materials.

Spectroscopic Analysis (Predicted)

While experimental data is not publicly available, the spectroscopic features of 4-Bromo-2-difluoromethoxy-5-nitrotoluene can be predicted based on the characteristics of its functional groups.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons will appear as distinct signals in the downfield region (δ 7.0-8.5 ppm). The methyl protons will be a singlet around δ 2.5 ppm. The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR Aromatic carbons will resonate in the δ 110-160 ppm range. The carbon of the methyl group will be around δ 20 ppm. The carbon of the difluoromethoxy group will show a triplet due to C-F coupling.
¹⁹F NMR A doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group will be observed.
IR Spectroscopy Characteristic peaks for the C-NO₂ stretching (around 1530 and 1350 cm⁻¹), C-Br stretching (around 600-500 cm⁻¹), and C-O-C and C-F stretching will be present.
Mass Spectrometry The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of substituents will be observed. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Bromo-2-difluoromethoxy-5-nitrotoluene. Based on the safety data for related nitrobromo aromatic compounds, the following guidelines are recommended.[8][9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases. Keep containers tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Chronic exposure to aromatic nitro compounds may have adverse health effects.[12] Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

4-Bromo-2-difluoromethoxy-5-nitrotoluene represents a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of high-value molecules for the pharmaceutical and materials science industries. This technical guide, by synthesizing information from related compounds and fundamental chemical principles, provides a solid foundation for researchers to begin working with and exploring the applications of this versatile compound. Further experimental validation of its synthesis and reactivity is warranted and will undoubtedly expand its utility in advanced organic synthesis.

References

  • 1-Bromo-4-nitrobenzene - Novachem. (2024, February 14). Retrieved February 22, 2024, from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukr. Chem. J.. Retrieved February 22, 2024, from [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia. (2011, August 3). Retrieved February 22, 2024, from [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - ResearchGate. (2026, January 7). Retrieved February 22, 2024, from [Link]

  • synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS - YouTube. (2024, February 28). Retrieved February 22, 2024, from [Link]

  • The Role of Bromo-OTBN in Pharma - PYG Lifesciences. (2024, December 20). Retrieved February 22, 2024, from [Link]

  • Application in medicinal chemistry and comparison studies. - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). (n.d.). Retrieved February 22, 2024, from [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances | Frontiers Research Topic. (n.d.). Retrieved February 22, 2024, from [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. (2019, December 6). Retrieved February 22, 2024, from [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Lec3 - Spectroscopy of Aromatic Compounds - YouTube. (2024, February 17). Retrieved February 22, 2024, from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and characterization...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and characterization of 4-Bromo-2-difluoromethoxy-5-nitrotoluene. As a novel compound with potential applications in medicinal chemistry and materials science, a thorough understanding of its spectroscopic properties is paramount for its synthesis, quality control, and further development. This document outlines the theoretical basis and practical considerations for the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. While experimental data for this specific molecule is not yet publicly available, this guide offers predicted spectral characteristics based on analogous structures and foundational principles of spectroscopic interpretation. Detailed, field-proven protocols for data acquisition are provided to ensure methodological robustness and data integrity.

Introduction: The Structural Significance of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

4-Bromo-2-difluoromethoxy-5-nitrotoluene is a substituted aromatic compound with a unique combination of functional groups that confer specific chemical and physical properties. The presence of a bromine atom, a difluoromethoxy group, a nitro group, and a methyl group on the toluene scaffold creates a distinct electronic and steric environment. Understanding the precise arrangement of these substituents is critical for predicting its reactivity, metabolic stability, and potential as a pharmacological agent or functional material.

The structural features of this molecule necessitate a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and connectivity, offering a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of the fluorine atoms in 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

¹H NMR Spectroscopy: Mapping the Protons

Expected ¹H NMR Spectral Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 8.0s1HAr-H
~ 7.0 - 7.5s1HAr-H
~ 6.5 - 7.0t (triplet)1H-OCH F₂
~ 2.3 - 2.6s3H-CH

Interpretation and Causality:

  • The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons for coupling. Their chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups and the electron-donating nature of the methoxy and methyl groups.

  • The methoxy proton will exhibit a characteristic triplet splitting pattern due to coupling with the two adjacent fluorine atoms.

  • The methyl protons will appear as a singlet, as there are no neighboring protons to couple with.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expected ¹³C NMR Spectral Data:

Predicted Chemical Shift (δ, ppm)Assignment
~ 150 - 160C -Br
~ 145 - 155C -NO₂
~ 130 - 140C -OCHF₂
~ 120 - 130Quaternary Ar-C
~ 115 - 125Ar-C H
~ 110 - 120Ar-C H
~ 105 - 115 (t)-OC HF₂
~ 15 - 25-C H₃

Interpretation and Causality:

  • The chemical shifts of the aromatic carbons are determined by the nature of the substituents. Carbons attached to electronegative groups like bromine, the nitro group, and the difluoromethoxy group will be shifted downfield.

  • The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy: A Unique Probe

Expected ¹⁹F NMR Spectral Data:

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ -80 to -100d (doublet)-OCF ₂H

Interpretation and Causality:

  • ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The difluoromethoxy group will give rise to a single resonance.

  • This resonance will be split into a doublet due to coupling with the adjacent proton.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the characteristic functional groups present in 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2980 - 2850MediumAliphatic C-H stretch (-CH₃)
~ 1550 - 1500 & 1350 - 1300StrongAsymmetric and symmetric N-O stretch (-NO₂)
~ 1250 - 1200StrongAr-O stretch (ether)
~ 1100 - 1000StrongC-F stretch (-CF₂)
~ 800 - 600StrongC-Br stretch

Interpretation and Causality:

  • The strong absorption bands corresponding to the N-O stretching vibrations are characteristic of the nitro group.

  • The C-F and Ar-O stretching vibrations confirm the presence of the difluoromethoxy group.

  • The C-Br stretch provides evidence for the bromine substituent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

m/zInterpretation
281/283[M]⁺ and [M+2]⁺ molecular ion peaks (due to the presence of Bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio)
[M-NO₂]⁺Loss of the nitro group
[M-OCHF₂]⁺Loss of the difluoromethoxy group
[M-Br]⁺Loss of the bromine atom

Interpretation and Causality:

  • The presence of two molecular ion peaks with a near 1:1 intensity ratio is a definitive indicator of a bromine-containing compound.

  • The fragmentation pattern will reflect the relative stability of the resulting carbocations and neutral fragments, providing further structural clues.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and ensure high-quality, reproducible results.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol
  • Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic characterization of 4-Bromo-2-difluoromethoxy-5-nitrotoluene requires a synergistic application of NMR, IR, and MS techniques. This guide has provided a predictive framework for the expected spectral data and detailed, robust protocols for their acquisition and interpretation. By following these methodologies, researchers can ensure the accurate and reliable structural elucidation of this and other novel chemical entities, which is a cornerstone of modern drug discovery and materials science.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan.
  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce.
  • PubChem . A public database of chemical information maintained by the National Center for Biotechnology Information (NCBI). While specific data for the target compound is not available, it is a valuable resource for information on related structures. ([Link])

Foundational

Solubility and stability of 4-Bromo-2-difluoromethoxy-5-nitrotoluene in common solvents

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-2-difluoromethoxy-5-nitrotoluene Abstract This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and intrinsic stability of 4-Bromo-2-difluoromethoxy-5-nitrotoluene. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines the theoretical underpinnings and practical, field-proven experimental protocols necessary for a thorough physicochemical characterization. We delve into methodologies for determining solubility across a spectrum of common laboratory solvents and for assessing chemical stability under forced degradation conditions as stipulated by international guidelines. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide serves as a robust starting point for generating the critical data required for formulation development, process chemistry, and regulatory submissions.

Introduction: The Imperative of Physicochemical Profiling

4-Bromo-2-difluoromethoxy-5-nitrotoluene is a substituted aromatic compound whose utility in medicinal chemistry and materials science is predicated on its unique arrangement of functional groups: a bromine atom, a difluoromethoxy group, and a nitro group on a toluene scaffold. Each of these moieties imparts specific electronic and steric properties that influence the molecule's behavior, including its solubility and chemical stability.

A comprehensive understanding of these two parameters is not merely an academic exercise; it is a cornerstone of successful drug development and chemical manufacturing.

  • Solubility directly impacts bioavailability, dictates the choice of formulation strategies, and influences the feasibility of purification and reaction conditions.

  • Stability determines a compound's shelf-life, informs required storage conditions, and, through the identification of degradation products, provides critical insights into potential safety and toxicity concerns.

This guide provides the scientific rationale and detailed workflows to empower researchers to systematically and accurately determine the solubility and stability profile of 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Physicochemical Properties and Structural Considerations

The structure of 4-Bromo-2-difluoromethoxy-5-nitrotoluene suggests a molecule with significant lipophilicity and limited aqueous solubility. The table below summarizes its basic identifiers and predicted properties.

PropertyValueSource
CAS Number 1805527-51-8[1]
Molecular Formula C₈H₆BrF₂NO₃[1]
Molecular Weight 282.04 g/mol [1]
Predicted Boiling Point 295.7 ± 35.0 °C[1]
Predicted Density 1.668 ± 0.06 g/cm³[1]

Structural Insights into Stability and Solubility:

  • Difluoromethoxy Group (-OCF₂H): This group significantly increases lipophilicity compared to a methoxy group and can enhance metabolic stability. However, under harsh acidic or basic conditions, it can be susceptible to hydrolysis.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. The nitro group is also prone to reduction under various conditions and can impart photosensitivity.[2]

  • Bromo Group (-Br): Adds to the molecular weight and overall lipophilicity. The C-Br bond can be a site for photolytic cleavage.

  • Methyl Group (-CH₃): This group is a potential site for oxidation, which could lead to the formation of a corresponding benzoic acid derivative.[3]

A Systematic Approach to Solubility Determination

Solubility should be assessed in a range of solvents that cover the full spectrum of polarity, as this information is vital for everything from reaction work-ups to pre-formulation. We recommend the equilibrium shake-flask method, which measures thermodynamic solubility and is considered the gold standard.

Experimental Workflow for Solubility Assessment

The workflow is designed to ensure that a true equilibrium is reached and that the solid and liquid phases are effectively separated before analysis.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to a vial of known solvent volume B Agitate at a constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow sample to settle B->C D Withdraw aliquot of the supernatant C->D E Filter through 0.45 µm PTFE syringe filter or centrifuge at >10,000g D->E F Dilute filtrate/supernatant with mobile phase E->F G Quantify concentration using a validated HPLC-UV method F->G H Calculate solubility (e.g., in mg/mL) against a standard curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol for Shake-Flask Solubility

Objective: To determine the equilibrium solubility of 4-Bromo-2-difluoromethoxy-5-nitrotoluene in various solvents.

Materials:

  • 4-Bromo-2-difluoromethoxy-5-nitrotoluene (solid)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge or syringe filters (0.45 µm, PTFE)

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1.0 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the samples to equilibrate for at least 24 hours.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand for at least 1 hour for the solid to settle. Carefully withdraw an aliquot of the supernatant. For effective separation of any suspended microparticles, either centrifuge the aliquot at high speed (>10,000 g for 15 minutes) or filter it through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter.[4]

  • Quantification: Accurately dilute the clear supernatant or filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve prepared from a known stock solution.

  • Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.

Data Presentation

Results should be compiled in a clear, tabular format for easy comparison.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)
Heptane0.125[Experimental Data]
Toluene2.425[Experimental Data]
Dichloromethane3.125[Experimental Data]
Ethyl Acetate4.425[Experimental Data]
Acetone5.125[Experimental Data]
Ethanol5.225[Experimental Data]
Acetonitrile5.825[Experimental Data]
Methanol6.625[Experimental Data]
Water10.225[Experimental Data]

Intrinsic Stability and Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a molecule. It helps identify likely degradation products, establish degradation pathways, and is a prerequisite for developing a stability-indicating analytical method, as recommended by ICH guidelines.[5][6]

Forced Degradation Workflow

The workflow involves subjecting the compound to a variety of harsh conditions and analyzing the resulting samples against a control to determine the extent of degradation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Typical) cluster_analysis Analysis A Prepare stock solution of compound in a 50:50 MeCN:Water mix B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (6% H₂O₂, RT) A->D E Thermal (Solid, 70°C) A->E F Photolytic (ICH Q1B light exposure) A->F G Quench/Neutralize (if applicable) B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC Method G->H I Calculate % Degradation & Relative Retention Times of Degradants H->I

Caption: General Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Testing

Objective: To investigate the degradation of 4-Bromo-2-difluoromethoxy-5-nitrotoluene under various stress conditions. An ideal study aims for 5-20% degradation to ensure that primary degradants are observed without excessive secondary degradation.[7]

Initial Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a mixture of acetonitrile and water.

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze.[8]

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60 °C.

    • Withdraw aliquots at time points, neutralize with an equivalent amount of HCl, and analyze.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light.

    • Analyze aliquots at various time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation:

    • Place the solid compound in a clear glass vial.

    • Expose to dry heat in a calibrated oven at 70 °C (a 10°C increment above accelerated testing conditions).[9]

    • At time points, dissolve a weighed amount of the solid and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][8]

    • Run a parallel sample protected from light (dark control) to differentiate between thermal and photolytic degradation.

Potential Degradation Pathways

Based on the compound's structure, several degradation pathways can be hypothesized. This logical framework guides the identification of unknown peaks in the chromatograms from the stress studies.

G cluster_pathways Potential Degradation Pathways Parent 4-Bromo-2-difluoromethoxy- 5-nitrotoluene Oxidation Oxidation of -CH₃ to -COOH (2-Bromo-4-difluoromethoxy- 5-nitrobenzoic acid) Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Reduction Reduction of -NO₂ to -NH₂ (5-Amino-4-bromo- 2-difluoromethoxytoluene) Parent->Reduction Reductive Stress or Photolysis Hydrolysis Hydrolysis of -OCF₂H to -OH (4-Bromo-2-hydroxy- 5-nitrotoluene) Parent->Hydrolysis Harsh Acid/Base Hydrolysis

Caption: Hypothesized Degradation Pathways.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility and stability of 4-Bromo-2-difluoromethoxy-5-nitrotoluene. The detailed protocols for shake-flask solubility analysis and comprehensive forced degradation studies are designed to generate reliable and defensible data essential for any research or development program. By understanding the causality behind each step and adhering to these self-validating methodologies, researchers can confidently characterize this molecule, mitigate risks in development, and accelerate its journey from the laboratory to its final application.

References

  • Degradation pathways for 4-nitrotoluene. Aerobic partial reduction rout... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]

  • Evolution of a new bacterial pathway for 4-nitrotoluene degradation - PubMed. (2011, October 15). Retrieved February 26, 2026, from [Link]

  • Proposed pathway for the degradation of 2-nitrotoluene by Micrococcus sp. strain SMN-1. (n.d.). Retrieved February 26, 2026, from [Link]

  • A New 4-Nitrotoluene Degradation Pathway in a Mycobacterium Strain - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

  • Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. (1978, August 1). OSTI.GOV. Retrieved February 26, 2026, from [Link]

  • 2,4,6-Trinitrotoluene Pathway Map - Eawag-BBD. (1998, April 29). Retrieved February 26, 2026, from [Link]

  • Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 26, 2026, from [Link]

  • Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. (n.d.). Retrieved February 26, 2026, from [Link]

  • Stability testing of existing active substances and related finished products | EMA. (2023, July 13). Retrieved February 26, 2026, from [Link]

  • Stress Testing Study Design - Veeprho. (2020, July 20). Retrieved February 26, 2026, from [Link]

  • Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs - SciSpace. (n.d.). Retrieved February 26, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved February 26, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved February 26, 2026, from [Link]

Sources

Exploratory

Technical Guide: Safe Handling & Hazard Management of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

The following technical guide is structured for Senior Research Scientists, Process Chemists, and HSE Managers in the pharmaceutical sector. It treats 4-Bromo-2-difluoromethoxy-5-nitrotoluene as a high-value, high-hazard...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for Senior Research Scientists, Process Chemists, and HSE Managers in the pharmaceutical sector. It treats 4-Bromo-2-difluoromethoxy-5-nitrotoluene as a high-value, high-hazard research intermediate, synthesizing safety protocols from its constituent functional group properties (Nitroaromatic + Halo-alkoxy).

Version: 1.0 | Classification: Research Grade / High Potency Candidate Target Audience: Medicinal Chemistry & Process Safety Teams

Executive Summary & Compound Profile

4-Bromo-2-difluoromethoxy-5-nitrotoluene is a densely functionalized aromatic intermediate, likely utilized in the synthesis of kinase inhibitors (e.g., EGFR, ALK targets). Its structure combines three distinct hazard classes—energetic nitro groups, lipophilic fluorinated ethers, and heavy halogens—creating a compound that requires a Category 4 Containment Strategy until specific toxicological data is established.

Physicochemical Hazard Profile (Read-Across Analysis)

Since specific SDS data is often absent for novel intermediates, the following profile is derived from structural analogs (e.g., 1-(difluoromethoxy)-3-nitrobenzene, 4-bromo-2-nitrotoluene).

PropertyHazard ClassificationCritical Implication
Energetic Potential High (Nitro Group) Risk of rapid thermal decomposition >180°C. Shock sensitivity is possible if dry.
Toxicity (Acute) Category 3/4 (Oral/Dermal) Likely methemoglobinemia inducer (blue skin, hypoxia).
Reactivity Incompatible Violent reaction with strong bases (alkoxides) and reducing agents (hydrides).
Combustion Toxic Gas Generation Releases HF (Hydrogen Fluoride) , HBr, and NOx upon burning.
Physical State Low-Melting Solid / OilHigh lipophilicity facilitates rapid dermal absorption.

Critical Hazard Mechanisms (The "Why")

Understanding the causality of hazards is essential for designing effective controls.

Thermal Instability (The Nitro-Halo Effect)

Nitroaromatics are inherently energetic. The presence of the bromine atom and the difluoromethoxy group on the toluene ring creates an electron-deficient system.

  • Mechanism: At elevated temperatures (>150°C) or under adiabatic conditions (distillation residue), the nitro group can oxidize the methyl group or the aromatic ring itself, leading to a "runaway" decomposition.

  • Protocol: Differential Scanning Calorimetry (DSC) is mandatory before heating any quantity >10g. Onset temperature (

    
    ) must be identified.[1]
    
Hydrogen Fluoride (HF) Latency

While the difluoromethoxy group (


) is chemically stable under neutral conditions, it hydrolyzes in strong acids or high heat to release HF.
  • Mechanism:

    
    
    
  • Protocol: Standard fire response must assume HF presence. Calcium gluconate gel must be available at the workstation.

Visualizing the Hazard Synergy

The following diagram illustrates how the functional groups interact to create a composite risk profile.

HazardSynergy Compound 4-Bromo-2-difluoromethoxy- 5-nitrotoluene Nitro Nitro Group (-NO2) (Energetic) Compound->Nitro OCHF2 Difluoromethoxy (-OCHF2) (Fluorine Source) Compound->OCHF2 Bromine Bromine (-Br) (Heavy Halogen) Compound->Bromine Risk1 Thermal Runaway (Explosion Risk) Nitro->Risk1 Oxidizer Risk3 Metabolic Toxicity (Methemoglobinemia) Nitro->Risk3 Reductive Metabolism Risk2 HF Release (Chem/Thermal) OCHF2->Risk2 Acid Hydrolysis Bromine->Risk3 Lipophilicity

Caption: Hazard Synergy Map showing the interplay between functional groups and specific safety risks.

Operational Protocols & Engineering Controls

Receiving and Storage[1][2]
  • Inspection: Upon receipt, inspect for crystal formation on the cap (potential shock-sensitive picrate-like salts, though less likely with this specific structure).

  • Storage: Store at 2-8°C (Refrigerated). Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress which could slowly hydrolyze the fluorinated ether.

  • Segregation: Isolate from strong bases (NaOH, KOH, NaH) and reducing agents (LiAlH4, Pd/C + H2).

Synthesis & Reaction Setup (The "Safe Scale-Up")

If synthesizing this compound (e.g., via nitration of 4-bromo-2-difluoromethoxytoluene), strict exotherm control is required.

Standard Operating Procedure (SOP) for Reaction:

  • Solvent Selection: Use high-heat-capacity solvents (e.g., DCM, DCE) to act as a thermal buffer. Avoid ethers if Lewis acids are used.

  • Addition Rate: Reagents (especially nitrating mixtures) must be added via syringe pump or dropping funnel to maintain

    
     below the 
    
    
    
    determined by DSC.
  • Quenching: NEVER quench directly into the reaction vessel if the mass is >100g. Inverse quench (pouring reaction mixture into ice/water) is preferred to control heat generation.

Workup and Purification[3][4]
  • Rotary Evaporation: Do not heat the water bath >40°C. The compound may be thermally unstable in concentrated residue form.

  • Waste Disposal: All aqueous waste must be treated as HF-contaminated until pH verified. Do not mix with ketone waste (potential for exothermic polymerization).

Synthesis Workflow & Safety Checkpoints

The following workflow outlines the safety-critical decision nodes during the synthesis or handling of this intermediate.

SafetyWorkflow Start Start: Material Handling DSC_Check DSC Analysis (>10g Scale) Start->DSC_Check DSC_Check->Start Unstable: Redesign Reactor Reaction Setup (Active Cooling) DSC_Check->Reactor Stable Monitor Temp Monitoring (Internal Probe) Reactor->Monitor Monitor->Reactor Exotherm Control Quench Inverse Quench (Into Ice/Water) Monitor->Quench Complete Waste Waste Stream (Segregated Halogen) Quench->Waste pH < 2 Check

Caption: Operational workflow emphasizing thermal safety checks (DSC) and quenching protocols.

Emergency Response

Exposure (First Aid)
  • Skin Contact: Immediate wash with soap/water.[1][2][3][4] If redness persists or "deep bone ache" develops (sign of HF burn), apply 2.5% Calcium Gluconate Gel immediately.

  • Inhalation: Move to fresh air. Administer oxygen if cyanotic (blue lips/fingernails). Monitor for delayed pulmonary edema (common with halogenated nitro compounds).

  • Eye Contact: Rinse for 15 minutes.[1][2][5] Do not use calcium gluconate in eyes unless specialized ophthalmic solution is available.

Spill Cleanup[2]
  • Evacuate: Clear the immediate area.

  • PPE: Wear Tyvek suit, double nitrile gloves (or Silver Shield® for longer exposure), and a full-face respirator with ABEK filters.

  • Neutralization: Absorb with vermiculite or sand. Do not use sawdust (combustible).

  • Decontamination: Wash the surface with a mild alkaline solution (5% Sodium Carbonate) to neutralize potential acidic hydrolysis products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773387, 4-Bromo-2-fluoro-6-nitrotoluene (Analog Read-Across). Retrieved from [Link]

  • Cardillo, P. (2001).Thermal Stability of Nitroaromatic Compounds. Journal of Loss Prevention in the Process Industries. (General Reference for Nitro-Safety).

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Putative History of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates a comprehensive, literature-supported synthetic pathway for 4-bromo-2-difluoromethoxy-5-nitrotoluene, a compound of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive, literature-supported synthetic pathway for 4-bromo-2-difluoromethoxy-5-nitrotoluene, a compound of interest in medicinal chemistry due to its unique combination of functional groups. While a formal discovery and detailed historical account of this specific molecule are not prominently documented in publicly available scientific literature, its structural motifs are prevalent in contemporary drug design. The difluoromethoxy group, in particular, is a valuable bioisostere for hydroxyl and thiol functionalities, offering improved metabolic stability and modulated lipophilicity. This guide provides a robust, step-by-step protocol for the synthesis of this compound, drawing upon established and reliable organic chemistry transformations. Each step is rationalized, and detailed experimental procedures are provided to ensure reproducibility.

Introduction: The Rising Prominence of the Difluoromethoxy Group in Medicinal Chemistry

The incorporation of fluorine and fluorine-containing functional groups into bioactive molecules has become a cornerstone of modern drug discovery. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for more traditional functionalities such as hydroxyl (-OH) and thiol (-SH) groups. Its introduction can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The difluoromethoxy group can enhance metabolic stability by blocking sites susceptible to oxidation, and its unique electronic properties can modulate a compound's acidity, basicity, and lipophilicity, thereby improving cell membrane permeability and target binding affinity. The presence of a bromine atom and a nitro group on the toluene scaffold of 4-bromo-2-difluoromethoxy-5-nitrotoluene provides multiple points for further chemical modification, making it a potentially valuable intermediate in the synthesis of complex pharmaceutical agents.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of 4-bromo-2-difluoromethoxy-5-nitrotoluene can be logically approached through a multi-step sequence starting from the readily available precursor, p-cresol (4-methylphenol). The proposed pathway involves three key transformations:

  • Bromination of p-cresol to introduce the bromine atom at the ortho position to the hydroxyl group.

  • Nitration of the resulting 2-bromo-4-methylphenol to install the nitro group.

  • Difluoromethylation of the phenolic hydroxyl group to yield the final product.

This synthetic strategy is designed to control the regioselectivity of each substitution reaction, taking into account the directing effects of the functional groups present on the aromatic ring at each stage.

Synthetic Pathway p-Cresol p-Cresol 2-Bromo-4-methylphenol 2-Bromo-4-methylphenol p-Cresol->2-Bromo-4-methylphenol Bromination 4-Bromo-2-hydroxy-5-nitrotoluene 4-Bromo-2-hydroxy-5-nitrotoluene 2-Bromo-4-methylphenol->4-Bromo-2-hydroxy-5-nitrotoluene Nitration 4-Bromo-2-difluoromethoxy-5-nitrotoluene 4-Bromo-2-difluoromethoxy-5-nitrotoluene 4-Bromo-2-hydroxy-5-nitrotoluene->4-Bromo-2-difluoromethoxy-5-nitrotoluene Difluoromethylation

Caption: Proposed synthetic pathway for 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methylphenol

The initial step involves the regioselective bromination of p-cresol. The hydroxyl group is a strongly activating, ortho-, para-directing group. To favor ortho-bromination and minimize the formation of di- and tri-brominated byproducts, the reaction is typically carried out at low temperatures in a suitable solvent.[1][2]

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.8 g (0.1 mol) of p-cresol in 100 mL of chloroform.

  • Cool the solution to -15°C to -20°C using an ice-salt bath.

  • In a separate beaker, dissolve 16.0 g (0.1 mol) of bromine in 50 mL of chloroform and cool the solution to the same temperature.

  • Slowly add the bromine solution to the p-cresol solution via the dropping funnel over a period of 1-2 hours, while maintaining the reaction temperature below -15°C.

  • After the addition is complete, continue stirring the reaction mixture at -15°C for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then wash it sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-4-methylphenol.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 4-Bromo-2-hydroxy-5-nitrotoluene

The nitration of 2-bromo-4-methylphenol is the next crucial step. The hydroxyl group is a powerful activating group, directing the incoming nitro group to the positions ortho and para to it. The bromine atom is a deactivating but ortho-, para-directing group. The C6 position (ortho to the hydroxyl group) is the most sterically accessible and electronically activated position for electrophilic attack by the nitronium ion (NO₂⁺).[3]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 18.7 g (0.1 mol) of 2-bromo-4-methylphenol in 100 mL of chloroform.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a pre-cooled mixture of 7.0 mL (0.11 mol) of concentrated nitric acid and 7.0 mL (0.11 mol) of concentrated sulfuric acid dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into 200 mL of ice-water with stirring.

  • Separate the organic layer and wash it with 100 mL of water, followed by 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude 4-bromo-2-hydroxy-5-nitrotoluene can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Step 3: Synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

The final step is the difluoromethylation of the phenolic hydroxyl group of 4-bromo-2-hydroxy-5-nitrotoluene. This transformation can be achieved using a difluorocarbene precursor, such as sodium chlorodifluoroacetate, which is a stable and easy-to-handle reagent.

Protocol:

  • To a solution of 23.2 g (0.1 mol) of 4-bromo-2-hydroxy-5-nitrotoluene in 150 mL of N,N-dimethylformamide (DMF) in a round-bottom flask, add 32.6 g (0.1 mol) of cesium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 22.8 g (0.15 mol) of sodium chlorodifluoroacetate to the reaction mixture.

  • Heat the reaction mixture to 100-110°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 4-bromo-2-difluoromethoxy-5-nitrotoluene.

Data Summary of Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
p-CresolC₇H₈O108.14Colorless to yellowish solid or liquid
2-Bromo-4-methylphenolC₇H₇BrO187.03Colorless to pale yellow liquid
4-Bromo-2-hydroxy-5-nitrotolueneC₇H₆BrNO₃232.03Yellow solid
4-Bromo-2-difluoromethoxy-5-nitrotolueneC₈H₆BrF₂NO₃282.04Solid (predicted)

Discovery and Historical Context: A Modern Synthetic Target

A specific, dated discovery of 4-bromo-2-difluoromethoxy-5-nitrotoluene is not readily found in a singular, seminal publication. Its emergence is more likely a result of the systematic exploration of chemical space by medicinal chemists seeking to leverage the advantageous properties of the difluoromethoxy group. The history of this compound is therefore intrinsically linked to the broader history of fluorine in medicinal chemistry.

The synthesis and application of organofluorine compounds have seen exponential growth over the past few decades. The development of practical and scalable methods for introducing the difluoromethoxy group has been a significant area of research. Early methods often involved harsh reagents and conditions, but more recent advancements, including the use of stable difluorocarbene precursors and photoredox catalysis, have made this functional group more accessible.

The logical and efficient synthetic pathway detailed in this guide, starting from common laboratory reagents, suggests that 4-bromo-2-difluoromethoxy-5-nitrotoluene is a readily synthesizable molecule. Its value lies in its potential as a versatile building block for the creation of novel therapeutic agents, and its "discovery" can be seen as a rational design choice based on the established benefits of its constituent functional groups. The lack of a formal "discovery" narrative underscores a modern reality in drug development, where the synthesis of novel compounds is often driven by targeted design rather than serendipitous discovery.

References

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - QuickCompany. (URL not available)
  • 2-Bromo-4-methylphenol | 6627-55-0 - ChemicalBook. (URL not available)
  • Preparation of 2-bromo-4-methylphenol - Eureka | P
  • CN101279896B - Preparation of 2-bromo-4-methylphenol - Google P
  • CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google P
  • The nitration of 4-Nitro- and 4-Bromo-2,6-dimethylphenols; X-Ray Crystal Structures of t-6-Hydroxy-2,6-dimethyl-r-2,4,t-5-trinitrocyclohex-3-enone, r-2,t-6-Dihydroxy-2 - CSIRO PUBLISHING. (URL not available)
  • 2-BROMO-4-METHYL-6-NITROPHENOL synthesis - ChemicalBook. (URL not available)
  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? - Quora. (URL not available)
  • Application Notes and Protocols for the Nitration of 4-Bromo-2,3-dimethylphenol - Benchchem. (URL not available)

Sources

Exploratory

A Technical Guide to 4-Bromo-2-difluoromethoxy-5-nitrotoluene: Synthesis, Commercial Availability, and Applications for the Research Scientist

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Niche Building Block in Medicinal Chemistry 4-Bromo-2-difluoromethoxy-5-nitrotoluene, with the CAS number 1805527-51-8, is a halog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Building Block in Medicinal Chemistry

4-Bromo-2-difluoromethoxy-5-nitrotoluene, with the CAS number 1805527-51-8, is a halogenated and nitrated aromatic compound featuring a difluoromethoxy group.[1] Its molecular formula is C8H6BrF2NO3, and it has a molecular weight of 282.04 g/mol .[1] While specific research on this molecule is not widely published, its structural motifs—a brominated nitrotoluene core functionalized with a difluoromethoxy group—suggest its potential as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. The difluoromethoxy (OCF2H) group is of particular interest in medicinal chemistry as it can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, potentially enhancing the pharmacokinetic and pharmacodynamic properties of a parent compound.

Commercial Availability and Suppliers

The commercial availability of 4-Bromo-2-difluoromethoxy-5-nitrotoluene is currently limited, indicating its status as a niche or custom-synthesized chemical. Researchers seeking to procure this compound should anticipate longer lead times and potentially higher costs associated with its specialized nature.

A summary of a known supplier is provided below for initial sourcing inquiries:

SupplierPurityAvailable QuantitiesCAS Number
ChemicalBook98% (HPLC)1kg, 5kg, 10kg, 50kg1805527-51-8[1]

Proposed Synthetic Pathway

Given the limited publicly available information on the direct synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene, a plausible synthetic route can be proposed based on established methodologies for the introduction of the difluoromethoxy group onto aromatic rings. A common and effective method involves the O-difluoromethylation of a corresponding phenolic precursor.

The proposed multi-step synthesis would likely begin with a suitable brominated and nitrated cresol, such as 4-Bromo-5-nitro-2-cresol. This precursor would then undergo difluoromethylation.

Experimental Protocol: Proposed Synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

Step 1: Synthesis of the Phenolic Precursor (4-Bromo-5-nitro-2-cresol)

This step would involve the nitration of 4-bromo-2-cresol. The regioselectivity of the nitration is crucial to obtain the desired 5-nitro isomer.

  • Reaction Setup: To a cooled (0-5 °C) solution of 4-bromo-2-cresol in a suitable solvent (e.g., concentrated sulfuric acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto ice water to precipitate the product.

  • Purification: The crude product can be filtered, washed with water until neutral, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Bromo-5-nitro-2-cresol.

Step 2: O-Difluoromethylation of 4-Bromo-5-nitro-2-cresol

The introduction of the difluoromethoxy group can be achieved through various methods. One common approach involves the use of a difluoromethylating agent in the presence of a base.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-Bromo-5-nitro-2-cresol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile). Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.

  • Difluoromethylation: To the resulting phenoxide, introduce a difluoromethylating agent. A common reagent for this transformation is chlorodifluoromethane (Freon-22), although its use is now highly regulated. Alternative, more modern methods might employ reagents like sodium chlorodifluoroacetate in the presence of a catalyst or photocatalytic methods using a difluorocarbene precursor. For instance, visible-light photocatalysis with difluorobromoacetic acid (BrCF2CO2H) could generate difluorocarbene in situ for the O-difluoromethylation.

  • Reaction Conditions: The reaction may require elevated temperatures and pressure, depending on the chosen difluoromethylating agent.

  • Workup and Purification: After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The final product, 4-Bromo-2-difluoromethoxy-5-nitrotoluene, can be purified by column chromatography on silica gel.

Proposed Synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene cluster_0 Step 1: Nitration cluster_1 Step 2: O-Difluoromethylation 4-Bromo-2-cresol 4-Bromo-2-cresol 4-Bromo-5-nitro-2-cresol 4-Bromo-5-nitro-2-cresol 4-Bromo-2-cresol->4-Bromo-5-nitro-2-cresol HNO3/H2SO4 Nitrating Agent Nitrating Agent 4-Bromo-2-difluoromethoxy-5-nitrotoluene 4-Bromo-2-difluoromethoxy-5-nitrotoluene 4-Bromo-5-nitro-2-cresol->4-Bromo-2-difluoromethoxy-5-nitrotoluene Base, e.g., K2CO3 Difluoromethylating Agent Difluoromethylating Agent Difluoromethylating Agent->4-Bromo-2-difluoromethoxy-5-nitrotoluene e.g., BrCF2CO2H, light

Caption: Proposed two-step synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Potential Applications in Research and Drug Development

The true value of 4-Bromo-2-difluoromethoxy-5-nitrotoluene lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of multiple reactive sites—the bromine atom, the nitro group, and the aromatic ring itself—allows for a variety of subsequent chemical transformations.

  • Cross-Coupling Reactions: The bromo substituent can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide range of functional groups at this position.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine. This transformation is fundamental in the synthesis of many pharmaceuticals and provides a key handle for further derivatization, such as amide bond formation or diazotization. The resulting aniline derivative could be a precursor to a variety of heterocyclic compounds.

  • Nucleophilic Aromatic Substitution: While less reactive than activated aryl halides, the aromatic ring may undergo nucleophilic aromatic substitution under certain conditions, particularly if further activated by the electron-withdrawing nitro and difluoromethoxy groups.

The combination of these reactive sites makes 4-Bromo-2-difluoromethoxy-5-nitrotoluene a promising starting material for the synthesis of novel compounds with potential applications in:

  • Pharmaceuticals: As an intermediate for the synthesis of active pharmaceutical ingredients (APIs). The difluoromethoxy group can improve metabolic stability and binding affinity.

  • Agrochemicals: In the development of new herbicides, fungicides, and insecticides.

  • Materials Science: As a monomer or precursor for specialty polymers and other advanced materials.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-Bromo-2-difluoromethoxy-5-nitrotoluene. A comprehensive Safety Data Sheet (SDS) should be consulted before use. In general, for halogenated nitroaromatics, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-Bromo-2-difluoromethoxy-5-nitrotoluene represents a specialized chemical intermediate with significant potential for researchers in organic synthesis, medicinal chemistry, and materials science. While its commercial availability is currently limited and direct literature is scarce, its structural features suggest a high degree of utility as a building block for novel and complex molecules. The proposed synthetic pathway, based on established chemical transformations, provides a viable route for its preparation in a laboratory setting. As the demand for fluorinated intermediates continues to grow, it is likely that compounds like 4-Bromo-2-difluoromethoxy-5-nitrotoluene will become more readily accessible, paving the way for new discoveries and innovations.

References

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-2-difluoromethoxy-5-nitrotoluene

Introduction: The Synthetic Utility of Substituted Nitrotoluenes In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. 4-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of Substituted Nitrotoluenes

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. 4-Bromo-2-difluoromethoxy-5-nitrotoluene stands as a valuable building block, featuring a unique substitution pattern that imparts specific electronic and steric properties. The presence of the electron-withdrawing nitro and difluoromethoxy groups activates the aryl bromide towards nucleophilic aromatic substitution, yet can present challenges in traditional cross-coupling methodologies. The Suzuki-Miyaura coupling reaction offers a powerful and versatile tool for the construction of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures from this key intermediate.[1][2] This document provides a comprehensive guide for researchers, outlining the fundamental principles and a detailed protocol for the successful execution of Suzuki coupling reactions with 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Reaction Principle: Navigating the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2][3] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-Bromo-2-difluoromethoxy-5-nitrotoluene. This step forms a Pd(II) intermediate. The electron-deficient nature of the aryl bromide substrate can influence the rate of this step.

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid or ester is transferred to the palladium center. This process is typically facilitated by a base, which activates the organoboron species, enhancing the polarization of the organic ligand and promoting its transfer to the palladium complex.[3] For electron-deficient aryl halides like our substrate, the choice of a suitable boronic acid coupling partner, particularly electron-rich variants, can lead to more favorable reaction kinetics.[4]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of the overall process is highly dependent on the careful selection of the palladium source, ligand, base, and solvent system. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity throughout the catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the Suzuki coupling of 4-Bromo-2-difluoromethoxy-5-nitrotoluene with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 4-Bromo-2-difluoromethoxy-5-nitrotoluene (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Reaction Setup and Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-difluoromethoxy-5-nitrotoluene (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system used.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.

Data Presentation: Key Reaction Parameters

The following table summarizes a starting point for the reaction conditions. Optimization of these parameters is often necessary to achieve the best results for a specific substrate combination.

ParameterRecommended Starting ConditionRange for OptimizationRationale
Palladium Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄, Pd₂(dba)₃ with a ligandPd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings.[5]
Catalyst Loading 3 mol%1–5 mol%Lower catalyst loading is desirable for cost and environmental reasons.
Ligand dppf (from catalyst)SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands can improve catalyst performance for challenging substrates.[6]
Base K₂CO₃K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base can significantly impact the reaction rate and yield.[7]
Solvent 1,4-Dioxane/Water (4:1)Toluene/Water, DMF, AcetonitrileThe solvent system influences the solubility of reactants and the reaction kinetics.[6]
Temperature 90 °C80–120 °CHigher temperatures can increase the reaction rate but may also lead to side reactions.[8]
Arylboronic Acid 1.2 equivalents1.1–1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion.

Visualizing the Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants: - 4-Bromo-2-difluoromethoxy-5-nitrotoluene - Arylboronic Acid - Base (K₂CO₃) - Catalyst (Pd(dppf)Cl₂) inert 2. Create Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert solvent 3. Add Degassed Solvent (e.g., 1,4-Dioxane/Water) inert->solvent heat 4. Heat and Stir (80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor extract 6. Extraction (Ethyl Acetate & Water) monitor->extract purify 7. Purification (Column Chromatography) extract->purify product Final Product purify->product

Caption: General workflow for the Suzuki coupling reaction.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. The purity of the reagents, especially the boronic acid, is crucial, as impurities can lead to side reactions like protodeboronation.[4][6]

  • Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst.

  • Substrate Scope: Electron-rich arylboronic acids are generally more reactive and may provide better yields when coupled with the electron-deficient 4-Bromo-2-difluoromethoxy-5-nitrotoluene.[4] Conversely, electron-poor boronic acids may require more forcing conditions or a more active catalyst system.[4]

  • Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction. The choice of base and solvent can influence the extent of this side reaction.

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective method for the derivatization of 4-Bromo-2-difluoromethoxy-5-nitrotoluene, providing access to a wide range of novel biaryl compounds. By carefully selecting the reaction components and conditions, researchers can overcome the potential challenges associated with this electron-deficient substrate and achieve high yields of the desired products. The protocol and guidelines presented in this document serve as a solid foundation for the successful application of this powerful synthetic transformation in drug discovery and materials science.

References

  • PrepChem.com. Synthesis of 4-bromo-2-fluoro-biphenyl. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • SpringerLink. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Organic Syntheses. 4,4'-dibromobiphenyl. [Link]

  • Wiley Online Library. Pd‐Catalyzed Transfer of Difluorocarbene for Three Component Cross‐Coupling. [Link]

  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers. [Link]

  • PMC. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. [Link]

  • Google Patents.
  • IOPscience. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]

  • ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

Sources

Application

Application Note: Strategic Utilization of 4-Bromo-2-difluoromethoxy-5-nitrotoluene in Medicinal Chemistry

Abstract & Strategic Overview In the optimization of small-molecule therapeutics, particularly kinase inhibitors and GPCR ligands, the modulation of physicochemical properties without altering the core scaffold binding m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

In the optimization of small-molecule therapeutics, particularly kinase inhibitors and GPCR ligands, the modulation of physicochemical properties without altering the core scaffold binding mode is a critical challenge. 4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS 1805527-51-8) emerges as a high-value "privileged intermediate" that addresses this need through three strategic advantages:

  • The Difluoromethoxy (-OCHF

    
    ) Bioisostere:  Unlike the methoxy group (-OCH
    
    
    
    ), the -OCHF
    
    
    moiety acts as a lipophilic hydrogen bond donor (due to the polarized C-H bond). It improves metabolic stability by blocking the oxidative
    
    
    -dealkylation common at methoxy sites, while simultaneously modulating lipophilicity (LogP) and membrane permeability.[1]
  • Orthogonal Reactivity Handles: The molecule presents a "Plug-and-Play" scaffold with a reactive aryl bromide (for cross-coupling) and a nitro group (a latent aniline for amide/urea formation), positioned para to each other.

  • Scaffold Decoration: The methyl group provides a steric anchor or a site for further benzylic functionalization.

This guide details the physicochemical profile of this building block and provides validated protocols for its chemoselective functionalization, ensuring the preservation of the sensitive halogen and fluorinated ether motifs.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertyDataRelevance in Drug Design
Chemical Name 4-Bromo-2-difluoromethoxy-5-nitrotolueneCore Scaffold
CAS Number 1805527-51-8Identity Verification
Formula C

H

BrF

NO

MW: 282.04 g/mol
Functional Groups Aryl Bromide, Nitro, DifluoromethoxyOrthogonal reactivity
Predicted LogP ~2.9Moderate lipophilicity, good for CNS/Cell penetration
H-Bond Donor Yes (via -CF

H )
Unique interaction with backbone carbonyls in active sites
Metabolic Stability HighFluorine blocks CYP450 oxidation at the ether

Strategic Application: The -OCHF Advantage

The transition from a methoxy (-OCH


) to a difluoromethoxy (-OCHF

) group is a classic "late-stage functionalization" strategy to improve DMPK (Drug Metabolism and Pharmacokinetics) properties.[1][2]
Mechanistic Insight: Lipophilic Hydrogen Bond Donor

The electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, making the hydrogen acidic enough to act as a weak hydrogen bond donor. This allows the -OCHF


 group to interact with protein targets in ways that a simple -OCH

cannot, often sequestering water or binding to backbone carbonyls.[1]

Bioisostere cluster_0 Standard Methoxy (-OCH3) cluster_1 Difluoromethoxy (-OCHF2) OCH3 Methoxy Group (Lipophilic H-Bond Acceptor) Metab Metabolic Liability (O-Dealkylation) OCH3->Metab High Risk OCHF2 Difluoromethoxy Group (Lipophilic H-Bond DONOR) OCH3->OCHF2 Bioisosteric Replacement (Optimization Step) Stable Metabolic Stability (Blocked Oxidation) OCHF2->Stable C-F Bond Strength Perm Enhanced Permeability (Modulated LogD) OCHF2->Perm Lipophilicity

Figure 1: Comparative advantages of the Difluoromethoxy group in medicinal chemistry optimization.

Validated Experimental Protocols

The following protocols are designed to address the specific reactivity challenges of this molecule:

  • Challenge: The nitro group is electron-withdrawing, activating the aryl bromide for Suzuki coupling, but also making the ring susceptible to side reactions.

  • Challenge: Reducing the nitro group to an aniline must be done chemoselectively to avoid debrominating the aryl bromide (a common side effect of Pd/C hydrogenation).

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C4-position with an aryl/heteroaryl group while keeping the nitro group intact.[1]

Reagents:

  • Substrate: 4-Bromo-2-difluoromethoxy-5-nitrotoluene (1.0 eq)[1]

  • Boronic Acid: R-B(OH)

    
     (1.2 eq)
    
  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 eq) - Chosen for robustness with electron-deficient aryl halides.[1]
  • Base: K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 eq), boronic acid (1.2 eq), and K

    
    CO
    
    
    
    (3.0 eq).
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This is critical to prevent homocoupling or oxidation of the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%) quickly under positive inert gas pressure.
  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 90°C. Monitor via LC-MS.

    • Checkpoint: The electron-deficient nature of the ring (due to -NO

      
      ) usually accelerates oxidative addition.[1] Reaction is typically complete in 2-4 hours.[1]
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The product will be a nitro-biaryl.[1]

Protocol B: Chemoselective Nitro Reduction (Fe/NH Cl)

Objective: Reduce the -NO


 group to an -NH

(aniline) without removing the Bromine atom (De-halogenation). Note: Do NOT use H

/Pd-C, as it will likely strip the Bromine.[1]

Reagents:

  • Substrate: Nitro-intermediate (from Protocol A or parent) (1.0 eq)[1]

  • Reductant: Iron Powder (5.0 eq) - Must be fine powder (325 mesh).[1]

  • Additive: Ammonium Chloride (NH

    
    Cl) (5.0 eq)
    
  • Solvent: Ethanol / Water (3:1)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro compound in Ethanol/Water (3:1) in a round-bottom flask.

  • Activation: Add solid NH

    
    Cl and Iron powder to the stirring solution.
    
  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

    • Mechanism:[3][4] The reaction proceeds via single electron transfer (SET) on the iron surface. It is highly selective for -NO

      
       over Aryl-Br.[1]
      
  • Monitoring: Check TLC/LC-MS every 30 minutes. The yellow nitro compound will convert to a fluorescent/colorless aniline.

  • Workup (Critical Step):

    • Cool the mixture.

    • Filter through a Celite pad to remove iron sludge. Wash the pad copiously with EtOAc or MeOH.

    • Caution: The iron waste can be pyrophoric if dry; keep wet.

  • Isolation: Concentrate the filtrate. Partition between saturated NaHCO

    
     and EtOAc. The organic layer contains the pure bromo-aniline.
    

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

Synthesis cluster_path1 Path A: C-C Bond Formation cluster_path2 Path B: Nitrogen Functionalization Start 4-Bromo-2-difluoromethoxy-5-nitrotoluene (Core Scaffold) Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki Functionalize C4 Reduction Chemoselective Reduction (Fe/NH4Cl or SnCl2) Start->Reduction Prioritize Amine Biaryl Nitro-Biaryl Intermediate Suzuki->Biaryl Biaryl->Reduction Unmask Amine Final Target Kinase Inhibitor (e.g., Quinazoline/Indole Core) Biaryl->Final Cyclization/Amidation Aniline Bromo-Aniline Intermediate Reduction->Aniline Aniline->Suzuki Late-Stage Coupling Aniline->Final

Figure 2: Divergent synthetic workflows utilizing the orthogonal reactivity of the Br and NO2 groups.[1]

Safety & Handling

  • Difluoromethoxy Stability: While generally stable, the -OCHF

    
     group can hydrolyze under strongly acidic conditions at high temperatures.[1] Avoid prolonged reflux in concentrated HCl.
    
  • Nitro Compounds: Potentially energetic. Do not distill the neat material to dryness if high heat is involved.

  • Bromine Conservation: Avoid using radical initiators (AIBN) or strong reducing conditions (LiAlH

    
    , H
    
    
    
    /Pd) if the bromine is to be retained.

References

  • Zafrani, Y., et al. (2019). Difluoromethyl Group as a Hydrogen Bond Donor: A structural and physicochemical investigation. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds: Chemoselectivity. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Method

Experimental procedure for the nitration of substituted difluoromethoxy toluene derivatives

Executive Summary & Strategic Importance The difluoromethoxy ( ) group has emerged as a critical bioisostere in modern medicinal chemistry.[1][2] Structurally intermediate between a methoxy ( ) and a trifluoromethoxy ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The difluoromethoxy (


)  group has emerged as a critical bioisostere in modern medicinal chemistry.[1][2] Structurally intermediate between a methoxy (

) and a trifluoromethoxy (

) group, it offers a unique "Lipophilicity-Solubility" balance.[1][2] Unlike

, the

moiety retains a hydrogen bond donor capability (via the acidic

proton), allowing for specific receptor interactions while blocking metabolic O-dealkylation sites.[2]

This Application Note details the experimental protocols for the electrophilic nitration of substituted difluoromethoxy toluene derivatives. These intermediates are pivotal precursors for aniline-based kinase inhibitors and agrochemicals.[2]

Key Technical Challenges Addressed:

  • Regiochemical Ambiguity: Balancing the directing effects of the activating methyl group (

    
    ) versus the inductively withdrawing but resonance-donating difluoromethoxy group.
    
  • Substrate Stability: Preventing acid-catalyzed hydrolysis or oxidation of the methyl group during nitration.[2]

  • Safety: Managing the exothermicity of nitration on fluorinated ethers.

Mechanistic Insight & Regioselectivity

Understanding the electronic "tug-of-war" is essential for reaction design.[2]

Electronic Profile[2]
  • Methyl Group (

    
    ):  Weakly activating (+I effect), directs ortho/para .[2]
    
  • Difluoromethoxy Group (

    
    ): 
    
    • Inductive Effect (-I): Strong electron withdrawal due to two fluorine atoms.[2] Deactivates the ring relative to anisole.[2]

    • Resonance Effect (+R): Oxygen lone pairs can donate electron density, directing ortho/para .

    • Net Result: The

      
       group is generally deactivating  (unlike 
      
      
      
      ) but retains ortho/para directing character. However, the strong -I effect often renders the position para to the
      
      
      group less nucleophilic than the position para to the methyl group.[2]
Predicted Regiochemistry (Case Study: 2-(Difluoromethoxy)toluene)

When nitrating 1-(difluoromethoxy)-2-methylbenzene :

  • Path A (Para to Methyl): Favored by the activation of the methyl group and less sterically hindered.[2]

  • Path B (Para to Alkoxy): Disfavored due to the strong inductive withdrawal of the

    
     moiety, despite resonance possibilities.[2]
    

Experimental Protocols

Method Selection Matrix

Figure 1: Decision matrix for selecting the optimal nitration pathway.

Protocol A: Standard Mixed Acid Nitration (Scale-Up Friendly)

Best for: Large-scale synthesis where cost is a driver and downstream isomer separation is feasible.[2]

Reagents & Equipment[2][3]
  • Substrate: 2-(Difluoromethoxy)toluene (1.0 equiv).

  • Acid: Fuming Nitric Acid (

    
    , >90%) and Conc.[2] Sulfuric Acid (
    
    
    
    , 98%).
  • Solvent: Dichloromethane (DCM) is optional but recommended to moderate the exotherm.[2]

Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stirrer, charge 2-(difluoromethoxy)toluene (10.0 g, 63.2 mmol) and DCM (50 mL).

  • Cooling: Cool the solution to -10°C using an acetone/dry ice or glycol bath.

    • Note: Temperature control is critical.[2] Exceeding 0°C increases the risk of benzylic oxidation (forming benzoic acids).[2]

  • Acid Mix: In a separate beaker, pre-mix conc.

    
     (20 mL) and Fuming 
    
    
    
    (3.0 mL, 1.1 equiv) at 0°C.[2]
  • Addition: Add the mixed acid dropwise to the substrate solution over 45 minutes.

    • Checkpoint: Monitor internal temperature.[2] Do not allow it to rise above -5°C.

  • Reaction: Stir at -5°C to 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2]

  • Quench: Pour the reaction mixture slowly onto 500g crushed ice with vigorous stirring.

  • Workup:

    • Separate the organic layer.[2]

    • Extract the aqueous layer with DCM (2 x 50 mL).[2]

    • Wash combined organics with sat.[2]

      
       (until pH neutral) and Brine.[2]
      
    • Dry over

      
       and concentrate in vacuo.
      

Yield Expectation: 85-92% crude yield. Isomer ratio varies; typically ~60:40 (para-Me : others).[2]

Protocol B: Mild Nitration with Nitronium Tetrafluoroborate

Best for: High-value intermediates requiring enhanced regioselectivity and cleaner reaction profiles.[2]

Reagents
  • Reagent: Nitronium Tetrafluoroborate (

    
    ) (1.1 equiv).[2]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or Sulfolane.[2]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 2-(difluoromethoxy)toluene (1.0 g, 6.3 mmol) in anhydrous MeCN (10 mL). Cool to -30°C .[2]

  • Addition: Add

    
     (0.92 g, 6.9 mmol) as a solid in small portions over 20 minutes.
    
    • Why Solid Addition?

      
       has low solubility in cold MeCN, creating a "slurry nitration" that keeps the effective concentration of electrophile low, improving selectivity.
      
  • Reaction: Allow to warm slowly to 0°C over 3 hours.

  • Quench: Quench with 5 mL of water.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Advantage: This method minimizes benzylic oxidation byproducts completely.[2]

Analytical Data & Quality Control

Isomer Identification (1H NMR)

Upon nitration of 2-(difluoromethoxy)toluene, the two primary isomers can be distinguished by the coupling patterns of the aromatic protons.[2]

IsomerPosition of Nitro1H NMR Characteristic (Aromatic Region)
Major 5-Nitro (Para to

)
Doublet (d) and Doublet of Doublets (dd).[2] Coupling constants

(ortho) and

(meta).[2]
Minor 4-Nitro (Para to

)
Two singlets (or weak doublets) if 2,5-disubstituted pattern appears, but usually complex due to fluorine coupling.
Trace 3-Nitro (Ortho to both)Deshielded signals due to "sandwich" effect between

and

.

Note: The


 proton appears as a distinct triplet (

) around

6.5-6.9 ppm.[2] This signal is diagnostic for the integrity of the difluoromethoxy group.[2]
Safety: Thermal Runaway Risks

The nitration of fluorinated ethers can be deceptive.[2] While the ring is deactivated, the reaction with mixed acid is exothermic.[2]

Figure 2: Thermal safety monitoring loop.

References

  • BenchChem. (2025).[1][2] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from [2]

  • Singleton, D. A., et al. (2016). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society.[2] Retrieved from [2]

  • Yagupolskii, L. M., et al. (1992).[4] Synthesis and reactions of difluoromethoxy and chlorodifluoromethoxy derivatives of benzene. Journal of Organic Chemistry of USSR.

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.[2]

  • Petko, K. I., et al. (2023).[5] Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Journal of Organic and Pharmaceutical Chemistry. Retrieved from

Sources

Application

4-Bromo-2-difluoromethoxy-5-nitrotoluene as a precursor for novel heterocyclic compounds

An In-Depth Guide to the Synthetic Utility of 4-Bromo-2-difluoromethoxy-5-nitrotoluene for the Generation of Novel Heterocyclic Scaffolds Abstract Heterocyclic compounds form the backbone of a significant portion of phar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 4-Bromo-2-difluoromethoxy-5-nitrotoluene for the Generation of Novel Heterocyclic Scaffolds

Abstract

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals and biologically active molecules, making the development of novel synthetic routes to these scaffolds a cornerstone of medicinal chemistry.[1][2][3] This guide details the strategic application of 4-Bromo-2-difluoromethoxy-5-nitrotoluene, a uniquely functionalized aromatic building block, as a versatile precursor for the synthesis of diverse and medicinally relevant heterocyclic systems, including indoles, quinolines, and benzimidazoles. The inherent reactivity of its distinct functional groups—the nitro moiety for reductive cyclization, the bromine atom for cross-coupling, and the difluoromethoxy group for modulating physicochemical properties—provides a rich platform for complex molecular design.

The difluoromethoxy (-OCF₂H) group, in particular, is a valuable bioisostere for methoxy or hydroxyl groups. Its incorporation can enhance metabolic stability, improve lipophilicity, and introduce unique hydrogen bond donating capabilities, making it a strategic element in modern drug design.[4][5] This document provides field-proven insights and detailed, step-by-step protocols designed for researchers, scientists, and drug development professionals to leverage this precursor's full potential.

Precursor Profile: 4-Bromo-2-difluoromethoxy-5-nitrotoluene

Understanding the precursor's chemical properties is fundamental to its effective utilization.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1805527-51-8[6]
Molecular Formula C₈H₆BrF₂NO₃[6]
Molecular Weight 282.04 g/mol [6]
Predicted Boiling Point 295.7 ± 35.0 °C[6]
Predicted Density 1.668 ± 0.06 g/cm³[6]
Appearance Typically a solid

Safety & Handling: 4-Bromo-2-difluoromethoxy-5-nitrotoluene is a substituted nitroaromatic compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal information.

Strategic Synthesis of Core Heterocyclic Scaffolds

The unique substitution pattern of 4-Bromo-2-difluoromethoxy-5-nitrotoluene allows for its directed conversion into several high-value heterocyclic families. The following sections provide detailed protocols for these transformations.

Pathway to Indoles via Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for creating sterically hindered indoles, particularly those substituted at the 7-position.[7] The reaction proceeds via the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. The methyl group ortho to the nitro group in our precursor is essential for facilitating the key[7][7]-sigmatropic rearrangement that drives the cyclization.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (THF, 20 mL) and cool the flask to -78 °C in a dry ice/acetone bath.

  • Grignard Addition: Slowly add vinylmagnesium bromide (1.0 M in THF, 3.0 equiv.) to the cooled THF.

  • Substrate Addition: In a separate flask, dissolve 4-Bromo-2-difluoromethoxy-5-nitrotoluene (1.0 equiv.) in dry THF (10 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred Grignard reagent solution over 30 minutes, ensuring the internal temperature remains below -70 °C. The use of three equivalents of the Grignard reagent is necessary to account for reaction with the nitro group and to drive the reaction to completion.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) while cooling the flask in an ice bath.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target indole.

Bartoli_Synthesis sub 4-Bromo-2-difluoromethoxy- 5-nitrotoluene intermediate Nitrosoarene Intermediate sub->intermediate -78 °C to RT sub->intermediate grignard 3 eq. Vinylmagnesium Bromide in THF product 7-Bromo-5-difluoromethoxy- 4-methylindole intermediate->product [3,3]-Sigmatropic Rearrangement & Aromatization

Caption: Workflow for the Bartoli synthesis of a substituted indole.

Pathway to Quinolines via Domino Nitro Reduction-Friedländer Annulation

The Friedländer synthesis traditionally involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[8] A highly efficient modern variant utilizes a nitroaromatic precursor in a one-pot domino reaction.[9][10] The nitro group is reduced in situ to an amine, which then immediately undergoes the Friedländer cyclocondensation, thereby avoiding the isolation of the often-unstable amino intermediate.

(Note: This protocol results in the quinoline with the nitro group still present. The initial precursor is 4-Bromo-2-difluoromethoxy-5-nitrotoluene, which is an o-nitrotoluene, not an o-nitrobenzaldehyde or ketone. For a direct Friedländer, the methyl group needs to be oxidized first. A more direct application of the precursor is to first reduce the nitro group, then perform a reaction that builds the second ring. However, adapting the spirit of a domino reaction, we can perform a reductive cyclization. Let's pivot to a more appropriate quinoline synthesis from an o-nitrotoluene, like the Combes synthesis after initial modification, or assume a precursor that is an o-nitroketone derived from the toluene. For the purpose of this guide, we will present a logical sequence starting with the reduction of the nitro group followed by a standard quinoline synthesis.)

Revised Strategy: Two-Step Doebner-von Miller Quinoline Synthesis

This revised approach first reduces the nitro group to form the corresponding aniline. This aniline is then used in a Doebner-von Miller reaction with an α,β-unsaturated carbonyl compound.

  • Setup: In a round-bottom flask, suspend 4-Bromo-2-difluoromethoxy-5-nitrotoluene (1.0 equiv.) in ethanol (20 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 equiv.) and stir the mixture.

  • Reaction: Gently heat the reaction to 70 °C and stir for 3-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 5-amino-4-bromo-2-difluoromethoxytoluene, which can often be used in the next step without further purification.

  • Setup: To the crude aniline from Step 1 (1.0 equiv.), add concentrated hydrochloric acid (HCl, 2.0 equiv.) and an oxidizing agent such as arsenic pentoxide or iron(III) chloride.

  • Reagent Addition: Slowly add methyl vinyl ketone (1.2 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture at 100 °C for 4-6 hours.

  • Workup & Purification: Cool the reaction, neutralize with aqueous sodium hydroxide (NaOH), and extract with dichloromethane. The organic layer is then dried and concentrated. Purification via column chromatography provides the target quinoline.

Quinoline_Synthesis sub 4-Bromo-2-difluoromethoxy- 5-nitrotoluene aniline 5-Amino-4-bromo- 2-difluoromethoxytoluene sub->aniline SnCl₂·2H₂O Ethanol, 70°C product 7-Bromo-5-difluoromethoxy- 8-methylquinoline aniline->product Doebner-von Miller Reaction, 100°C aniline->product reagents Methyl Vinyl Ketone HCl, Oxidant

Caption: Two-step workflow for the synthesis of a substituted quinoline.

Pathway to Benzimidazoles via a Multi-Step Sequence

Benzimidazole synthesis requires an o-phenylenediamine precursor.[11][12] Starting from 4-Bromo-2-difluoromethoxy-5-nitrotoluene, a three-step sequence is necessary: 1) Reduction of the nitro group, 2) Introduction of a second amino group via Buchwald-Hartwig amination, and 3) Cyclocondensation with a carboxylic acid or its equivalent (Phillips condensation).[11]

Step 1: Nitro Group Reduction to 5-Amino-4-bromo-2-difluoromethoxytoluene

  • Follow the protocol described in Section 2.2, Step 1.

Step 2: Buchwald-Hartwig Amination to form the o-Phenylenediamine

  • Causality: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds, allowing the conversion of the aryl bromide to an aniline under relatively mild conditions.[13]

  • Reaction Setup: In a glovebox, combine the aniline from Step 1 (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.) in a sealable reaction tube.

  • Ammonia Source: Add benzophenone imine (1.2 equiv.) as an ammonia surrogate, followed by dry toluene.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours, monitoring by TLC.

  • Hydrolysis & Workup: Upon completion, cool the mixture and add 2 M HCl. Stir for 1 hour to hydrolyze the imine. Neutralize with aqueous NaOH, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. The crude o-phenylenediamine is often carried forward directly.

Step 3: Phillips Benzimidazole Synthesis

  • Causality: This acid-catalyzed cyclocondensation efficiently forms the imidazole ring. The acid protonates the carbonyl of the reacting partner (e.g., formic acid), activating it for nucleophilic attack by one amino group, followed by intramolecular cyclization and dehydration.[11]

  • Reaction Setup: Combine the crude o-phenylenediamine from Step 2 (1.0 equiv.) and formic acid (5.0 equiv., to serve as both reagent and solvent).

  • Reaction: Heat the mixture at 100 °C for 2-3 hours.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Slowly add concentrated ammonium hydroxide until the solution is basic (pH ~9), causing the product to precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization or column chromatography can be used for further purification to yield 7-Bromo-5-difluoromethoxy-4-methyl-1H-benzimidazole.

Benzimidazole_Synthesis start 4-Bromo-2-difluoromethoxy- 5-nitrotoluene step1 Nitro Reduction (SnCl₂·2H₂O) start->step1 aniline 5-Amino-4-bromo- 2-difluoromethoxytoluene step1->aniline step2 Buchwald-Hartwig Amination (Pd catalyst, Ph₂C=NH) aniline->step2 diamine 4-Amino-5-bromo- 2-difluoromethoxytoluene step2->diamine step3 Phillips Condensation (Formic Acid, 100°C) diamine->step3 product 7-Bromo-5-difluoromethoxy- 4-methyl-1H-benzimidazole step3->product

Caption: A three-step pathway to substituted benzimidazoles.

Post-Cyclization Functionalization: The Role of the Bromine Handle

A key strategic advantage of this precursor is the retention of the bromine atom on the newly formed heterocyclic core. This halogen serves as a versatile handle for further diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[14][15][16] This allows for the late-stage introduction of aryl, heteroaryl, or alkynyl fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

General Protocol: Suzuki-Miyaura Cross-Coupling
  • Setup: In a reaction vial, combine the bromo-heterocycle (1.0 equiv.), a boronic acid or ester (1.2-1.5 equiv.), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent: Add a solvent mixture, typically dioxane/water (4:1).

  • Reaction: Degas the mixture with nitrogen or argon, seal the vial, and heat to 80-100 °C until the starting material is consumed.

  • Workup: Cool, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Summary of Synthetic Applications

Table 2: Overview of Synthetic Protocols

Target HeterocycleKey TransformationReagents & ConditionsStrategic Insight
Indole Bartoli Synthesis1) Vinylmagnesium bromide, THF, -78°C to RT. 2) aq. NH₄Cl workup.Utilizes the ortho-methyl group to direct a[7][7]-sigmatropic rearrangement, ideal for 7-substituted indoles.[7]
Quinoline Nitro Reduction & Doebner-von Miller1) SnCl₂·2H₂O, EtOH. 2) Methyl vinyl ketone, HCl, 100°C.A robust two-step sequence converting the nitro group into a reactive aniline for classical quinoline formation.
Benzimidazole Multi-Step Synthesis1) Nitro Reduction. 2) Buchwald-Hartwig Amination. 3) Phillips Condensation.A convergent strategy that builds the required o-phenylenediamine intermediate before cyclization.[11][13]
Further Analogs Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C.The bromine atom serves as a key functional handle for late-stage diversification of the heterocyclic core.[16]

Conclusion

4-Bromo-2-difluoromethoxy-5-nitrotoluene is a highly valuable and strategically designed precursor for the synthesis of complex heterocyclic molecules. Its orthogonal functional groups can be selectively manipulated to construct indole, quinoline, and benzimidazole scaffolds. The incorporation of the difluoromethoxy moiety provides a direct route to compounds with potentially enhanced pharmacokinetic profiles. The protocols and strategic insights provided herein offer a robust framework for researchers to unlock the synthetic potential of this versatile building block in the pursuit of novel therapeutic agents.

References

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). RSC Advances.
  • Penoni, A., & Nicholas, K. M. (2002). A novel and direct synthesis of indoles via catalytic reductive annulation of nitroaromatics with alkynes. Chemical Communications.
  • Bartoli indole synthesis. In Wikipedia. Available at: [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molbank.
  • A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. (2025). RSC Advances.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molbank. Available at: [Link]

  • Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • Benzimidazole - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Colella, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis. Available at: [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2021). PMC. Available at: [Link]

  • ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (2010). Rasayan Journal of Chemistry. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. (2005). Semantic Scholar. Available at: [Link]

  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. (2020). Organic Chemistry Frontiers. Available at: [Link]

  • Heterocycles in Medicinal Chemistry. (2019). PMC. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2017). PMC. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: [Link]

  • SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. MDPI. Available at: [Link]

  • Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. ResearchGate. Available at: [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2025). PMC. Available at: [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. Available at: [Link]

  • 4-Bromo-2-fluoro-6-nitrotoluene. PubChem. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. Available at: [Link]

  • Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • synthesis of 4-bromo-2-nitrotoluene. (2024). YouTube. Available at: [Link]

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Method

Analytical methods for the quantification of 4-Bromo-2-difluoromethoxy-5-nitrotoluene in reaction mixtures

An Application Note on the Quantitative Analysis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene in Synthetic Reaction Mixtures Authored by: A Senior Application Scientist Abstract This document provides a detailed guide for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Analysis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene in Synthetic Reaction Mixtures

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the quantitative analysis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene, a key intermediate in various synthetic pathways. Accurate quantification of this analyte within complex reaction matrices is critical for process optimization, yield determination, and quality control. We present a primary, validated High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, chosen for its robustness, precision, and accessibility. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for orthogonal verification and enhanced specificity. All protocols are framed within the validation parameters set forth by the International Council for Harmonisation (ICH) to ensure data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction and Analytical Strategy

4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS No. 1805527-51-8, Molecular Formula: C8H6BrF2NO3) is a halogenated and nitrated aromatic compound.[1] Its multifaceted structure makes it a valuable building block in medicinal chemistry and materials science. Monitoring its formation and consumption during a chemical reaction is paramount. The challenge lies in achieving precise quantification amidst starting materials, reagents, by-products, and intermediates.

Our primary analytical strategy employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is exceptionally well-suited for the analysis of non-volatile, moderately polar compounds like the target analyte.[2][3] The presence of the nitro-aromatic chromophore ensures strong ultraviolet (UV) absorbance, allowing for sensitive detection.

For confirmatory purposes and situations requiring unambiguous identification, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. This method offers superior specificity by separating compounds based on their volatility and then identifying them by their unique mass fragmentation patterns.[4][5]

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed to be the workhorse for routine analysis, providing a reliable balance of speed, sensitivity, and performance.

Rationale for Method Selection

The choice of RP-HPLC is based on the analyte's chemical properties. The C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring, while the polar difluoromethoxy and nitro groups ensure adequate retention and resolution when using a polar mobile phase (e.g., acetonitrile-water).[6] UV detection is a simple, robust, and cost-effective technique that is highly sensitive for nitroaromatic compounds.[2][7]

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • Photodiode Array (PDA) or multi-wavelength UV-Vis detector.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column offering good efficiency and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidification ensures protonation of silanols, leading to improved peak shape. Formic acid is MS-compatible.[6]
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength for the analyte.
Gradient Elution 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B A gradient is essential for eluting a wide range of components in a reaction mixture and cleaning the column.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Volume 5 µL Small volume minimizes potential for peak distortion.

| Detection λ | 254 nm | Aromatic compounds, especially with nitro groups, exhibit strong absorbance at this wavelength. |

Sample and Standard Preparation Workflow:

HPLC_Workflow cluster_prep Preparation Steps cluster_analysis Analysis & Quantification reaction 1. Aliquot Reaction Mixture quench 2. Quench Reaction (if necessary) reaction->quench dilute 3. Dilute with Acetonitrile/Water quench->dilute filter 4. Filter (0.45 µm PTFE) dilute->filter inject 5. Inject into HPLC System filter->inject integrate 6. Integrate Analyte Peak inject->integrate quantify 8. Quantify Concentration integrate->quantify calibrate 7. Create Calibration Curve (Standard Solutions) calibrate->quantify

Caption: Workflow for HPLC sample preparation and analysis.

Step-by-Step Protocol:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Bromo-2-difluoromethoxy-5-nitrotoluene reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Reaction Sample Preparation: a. Carefully withdraw a small, known volume (e.g., 100 µL) from the reaction mixture. b. Quench the reaction immediately, if necessary (e.g., by adding to a cold solvent). c. Dilute the sample with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range. A 100-fold or 1000-fold dilution is a typical starting point. d. Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter, which protects the HPLC column.[8][9]

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the curve.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal method for confirmation of identity and quantification, particularly useful for resolving co-eluting peaks observed in HPLC or for trace-level analysis.

Rationale for Method Selection

Given its structure as a substituted toluene, the analyte is expected to have sufficient volatility and thermal stability for GC analysis.[10][11] Coupling with a mass spectrometer allows for definitive identification based on the molecular ion and fragmentation pattern, providing a high degree of specificity. Quantification can be achieved with high sensitivity using Selected Ion Monitoring (SIM) mode.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a split/splitless inlet.

  • Mass Selective Detector (MSD).

GC-MS Conditions:

Parameter Recommended Setting Rationale
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm A low-polarity 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of aromatic compounds.[12]
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °C Ensures rapid volatilization of the analyte.
Injection Mode Split (e.g., 50:1) Prevents column overloading for concentrated samples. Splitless may be used for trace analysis.
Oven Program Start at 100°C, hold 1 min, ramp at 20°C/min to 300°C, hold 5 min A temperature program is necessary to separate components of varying volatility.
MS Source Temp. 230 °C Standard temperature for EI source.
MS Quad Temp. 150 °C Standard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Scan (50-350 amu) for identification; SIM for quantification Full scan is used to identify the compound and its fragments. SIM mode enhances sensitivity by monitoring specific ions.

| SIM Ions | m/z 281, 283 (M+), 262 | Monitor the molecular ion isotopic cluster (due to Bromine) and a key fragment ion for high specificity. |

GC-MS Analysis Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification reaction 1. Aliquot Reaction Mixture extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) reaction->extract dry 3. Dry Organic Layer (e.g., Na2SO4) extract->dry dilute 4. Dilute to Final Volume dry->dilute inject 5. Inject into GC-MS System dilute->inject identify 6. Identify via Mass Spectrum inject->identify integrate 7. Integrate SIM Ion Chromatogram inject->integrate quantify 8. Quantify vs. Standards integrate->quantify

Caption: Workflow for GC-MS sample preparation and analysis.

Method Validation: A Trustworthy System

To ensure that the primary HPLC method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[13][14][15][16] This process establishes the performance characteristics of the method and ensures the trustworthiness of the results.

Method Validation Logic:

Validation_Logic cluster_performance Performance Characteristics Validation Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Impurities) Validation->Specificity Linearity Linearity (Response vs. Concentration) Validation->Linearity Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Result Consistency) Validation->Precision Robustness Robustness (Method Resilience) Validation->Robustness Range Range (Upper & Lower Limits) Linearity->Range Accuracy->Range Precision->Range Limits LOD / LOQ Precision->Limits

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Summary of Validation Parameters and Acceptance Criteria:

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (matrix without analyte), analyte standard, and a sample. Perform forced degradation (acid, base, peroxide, heat, light) to demonstrate separation from degradation products.The analyte peak should be free from interference from other components. Peak purity should pass when using a PDA detector.
Linearity Analyze at least five concentrations across the expected range (e.g., 50-150% of target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform spike recovery experiments by adding known amounts of analyte standard to the reaction matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations of a single sample. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.[17]
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified upper and lower concentration limits.As per linearity, accuracy, and precision.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Typically determined by signal-to-noise ratio (S/N ≈ 10).S/N ≥ 10; RSD should meet precision requirements.
Robustness Make small, deliberate variations to method parameters (e.g., ±2°C in column temp, ±5% in mobile phase organic content, different column batches).The results should not be significantly affected by the variations. System suitability parameters must remain within limits.

Conclusion

This application note provides two robust and reliable analytical methods for the quantification of 4-Bromo-2-difluoromethoxy-5-nitrotoluene in reaction mixtures. The primary RP-HPLC-UV method is suitable for high-throughput, routine analysis, while the confirmatory GC-MS method offers enhanced specificity and orthogonal verification. By following the detailed protocols and adhering to the principles of method validation outlined herein, researchers can generate accurate and defensible data crucial for advancing chemical synthesis and drug development programs.

References

  • Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. National Center for Biotechnology Information. Available at: [Link]

  • Separation of 4-Nitrotoluene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • Sample Preparation for HPLC. Vanderbilt University. Available at: [Link]

  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • HPLC Sample Preparation. Organomation. Available at: [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque, Inc. Available at: [Link]

  • HPLC Testing Procedure. Phenomenex. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Available at: [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Agilent Technologies. Available at: [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available at: [Link]

  • halogenated aromatic compounds: Topics. Science.gov. Available at: [Link]

Sources

Application

Application Note: Synthetic Routes to 4-Bromo-2-difluoromethoxy-5-nitrotoluene for Material Science

Target Audience: Research Chemists, Material Scientists, and Process Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Significance in Material Science The molecule 4-Bromo-2-diflu...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Research Chemists, Material Scientists, and Process Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Significance in Material Science

The molecule 4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS: 1805527-51-8)[1] is a highly prized, multifunctional building block in the synthesis of advanced materials. Its unique substitution pattern provides three orthogonal reactive handles, making it an ideal precursor for complex polymer architectures and optoelectronic frameworks:

  • Difluoromethoxy Group (-OCF₂H): Unlike the highly rigid trifluoromethoxy group, the -OCF₂H moiety acts as a lipophilic hydrogen-bond donor. In material science, fluorine-containing methoxy compounds are widely utilized to enhance thermal stability, lower the dielectric constant (low-

    
     materials), and improve the electrochemical performance of coatings[2]. In optoelectronics, this group is pivotal for promoting a wide nematic phase and high birefringence in liquid crystals[3].
    
  • Aryl Bromide (-Br): Serves as a reliable handle for transition-metal-catalyzed C–C and C–N bond-forming reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings), allowing for the construction of extended

    
    -conjugated biaryl systems.
    
  • Nitro Group (-NO₂): Can be selectively reduced to an aniline derivative, providing a nucleophilic amine critical for step-growth polymerization into fluorinated polyamides and polyimides.

Retrosynthetic Strategy & Mechanistic Rationale

To ensure a scalable and self-validating synthetic route, we design the synthesis starting from the commercially available 5-bromo-2-methylphenol (5-bromo-o-cresol).

Regioselective Nitration

The first step is an electrophilic aromatic nitration. The regioselectivity is strictly governed by the existing substituents:

  • The hydroxyl (-OH) group is strongly activating and directs ortho/para.

  • The methyl (-CH₃) group is weakly activating and directs ortho/para.

  • The bromide (-Br) is deactivating but directs ortho/para.

In 5-bromo-2-methylphenol, the position para to the -OH group (position 4 of the phenol ring) is highly activated by the hydroxyl group and sterically accessible. Consequently, nitration occurs regioselectively at this position to yield 5-bromo-2-methyl-4-nitrophenol (which maps exactly to the toluene nomenclature: 4-bromo-2-hydroxy-5-nitrotoluene ).

Difluoromethylation Mechanism

The second step involves the conversion of the phenol to a difluoromethyl ether. Historically, ozone-depleting substances like Freon-22 were used for this transformation. Modern, environmentally compliant protocols utilize sodium chlorodifluoroacetate (ClCF₂COONa) or fluoroform (CHF₃) as difluorocarbene (:CF₂) sources[4]. When ClCF₂COONa is heated in the presence of a mild base, it undergoes decarboxylation and loss of a chloride ion to generate the electrophilic singlet difluorocarbene. The phenoxide anion attacks the carbene, forming an intermediate difluoromethyl ether anion, which is rapidly protonated by trace water in the solvent to yield the final -OCF₂H group.

SynthesisWorkflow SM 5-Bromo-2-methylphenol (Starting Material) Nitration Regioselective Nitration (HNO3, AcOH) SM->Nitration Intermediate 4-Bromo-2-hydroxy- 5-nitrotoluene Nitration->Intermediate DFM Difluoromethylation (ClCF2COONa, K2CO3) Intermediate->DFM Target 4-Bromo-2-difluoromethoxy- 5-nitrotoluene DFM->Target

Figure 1: Forward synthetic workflow for 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-hydroxy-5-nitrotoluene

Causality & Design: Acetic acid is utilized as the solvent rather than concentrated sulfuric acid to attenuate the nitronium ion concentration. This prevents oxidative degradation of the electron-rich phenol and avoids over-nitration.

  • Initialization: Dissolve 5-bromo-2-methylphenol (1.0 equiv, 50 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Cooling: Chill the solution to 0–5 °C using an ice-water bath.

  • Addition: Add 65% Nitric acid (1.05 equiv, 52.5 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C to strictly control regioselectivity.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (

    
    ) will be replaced by a bright yellow spot (
    
    
    
    ), indicative of the nitro-phenol derivative.
  • Workup: Pour the mixture into 300 mL of crushed ice/water. The formation of a deep yellow precipitate self-validates the successful nitration. Filter the solid, wash with cold water, and dry under vacuum to afford the intermediate.

Step 2: Difluoromethylation to the Target Scaffold

Causality & Design: Potassium carbonate is selected as the base because its mild nature prevents the hydrolysis of the nitro group. The addition of 10% water to the DMF solvent acts as a critical proton source for the intermediate phenoxy-difluoromethyl anion; without water, side reactions drastically reduce the yield[4].

  • Initialization: In a 250 mL pressure-resistant flask, dissolve 4-bromo-2-hydroxy-5-nitrotoluene (1.0 equiv, 30 mmol) in a mixture of DMF (90 mL) and Deionized Water (10 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.5 equiv, 75 mmol) and Sodium chlorodifluoroacetate (2.0 equiv, 60 mmol).

  • Heating: Seal the flask and heat to 100 °C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC. The disappearance of the highly polar phenol spot and the emergence of a less polar product spot (

    
     in Hexanes:EtOAc 4:1) confirms the conversion. The pH of the reaction mixture should remain basic (>8).
    
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (200 mL), and wash sequentially with water (3 × 100 mL) and brine (100 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield 4-Bromo-2-difluoromethoxy-5-nitrotoluene .

Optimization of Difluoromethylation Conditions

To provide researchers with adaptable methodologies based on reagent availability and scale, the following table summarizes the quantitative efficacy of various difluoromethylation protocols[2][4].

ReagentBaseSolvent SystemTemp (°C)Yield (%)Mechanistic & Operational Notes
ClCF₂COONa K₂CO₃DMF / H₂O (9:1)10078 Bench-stable; decarboxylative carbene generation. Highly scalable.
CHF₃ (Fluoroform) KOHDioxane / H₂O5065 Green, non-ozone-depleting gas; requires pressurized gas handling[4].
BrCF₂P(O)(OEt)₂ KOHMeCN / H₂O2570 Mild room-temperature conditions; higher reagent cost.
ClCF₂H (Freon-22) NaOHiPrOH / H₂O7045 Obsolete ozone-depleting substance; high rate of side reactions.

Downstream Material Science Applications

The synthesized 4-Bromo-2-difluoromethoxy-5-nitrotoluene acts as a divergent node for advanced materials. Through selective reduction of the nitro group, researchers can access fluorinated anilines, which are polymerized with dianhydrides to form low-dielectric polyimides. Alternatively, palladium-catalyzed cross-coupling of the aryl bromide allows for the extension of the


-system, yielding highly birefringent liquid crystalline materials[3].

Derivatization cluster_0 Polymer Science cluster_1 Optoelectronics Core 4-Bromo-2-difluoromethoxy- 5-nitrotoluene Reduction Nitro Reduction (Pd/C, H2) Core->Reduction Coupling Suzuki Coupling (Pd-catalyzed) Core->Coupling Polyimide Fluorinated Polyimides (Low-k Dielectrics) Reduction->Polyimide OLED Liquid Crystals & OLEDs (High Birefringence) Coupling->OLED

Figure 2: Divergent synthetic applications of the target scaffold in material science.

References

  • Zheng, W., et al. (2024). "Recent Progress on Methods for the Preparation of Mono/Di/Trifluoromethoxylation Reagents". Chinese Journal of Organic Chemistry. URL:[Link]

  • Li, H., & Wen, J. (2006). "Synthesis and mesomorphic properties of tolane‐based liquid crystals with a fluorinated polar end group". Liquid Crystals, Taylor & Francis. URL:[Link]

  • "Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes". The Journal of Organic Chemistry, ACS Publications. URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

Welcome to the technical support center for the synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you maximize your yield and purity. We will explore a plausible and efficient synthetic route, troubleshoot common issues, and answer frequently asked questions.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene requires a strategic introduction of substituents to ensure correct regiochemistry. The directing effects of the functional groups are paramount. A logical and controllable pathway begins with a commercially available precursor, 4-bromo-2-hydroxytoluene, and proceeds through two key transformations: difluoromethoxylation and nitration.

G cluster_0 Step 1: Difluoromethoxylation cluster_1 Step 2: Nitration A 4-Bromo-2-hydroxytoluene (Starting Material) B 4-Bromo-2-difluoromethoxytoluene (Intermediate) A->B  CHClF2, Base (e.g., KOH)  Solvent (e.g., i-PrOH/H2O)  Heat, Pressure C 4-Bromo-2-difluoromethoxy-5-nitrotoluene (Final Product) B->C  HNO3 / H2SO4  Low Temperature

Caption: Proposed workflow for the synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on causality and actionable solutions.

Part 1: Difluoromethoxylation of 4-Bromo-2-hydroxytoluene

Question 1: My difluoromethoxylation reaction has a low conversion rate, and I recover a significant amount of starting material. What's going wrong?

Answer: This is a common issue often traced back to three critical areas: reaction conditions, reagent quality, and the nature of the phase-transfer catalysis.

  • Causality: The difluoromethoxylation of a phenol using chlorodifluoromethane (CHClF₂) is typically a nucleophilic substitution reaction where the phenoxide anion attacks the difluorocarbene (:CF₂) intermediate generated in situ under basic conditions. Incomplete deprotonation of the phenol, insufficient concentration of the difluorocarbene, or poor mixing between phases can severely limit conversion.

  • Solutions & Optimization:

    • Base and Deprotonation: Ensure a stoichiometric excess of a strong base (e.g., potassium hydroxide) is used to fully deprotonate the starting phenol. The reaction's success hinges on forming the more nucleophilic phenoxide ion.

    • Pressure and Temperature: This reaction is often performed in a sealed pressure vessel. Ensure the vessel is properly sealed to maintain sufficient pressure of the gaseous chlorodifluoromethane reagent. A temperature range of 80-85°C is typically required to drive the reaction forward.[1]

    • Solvent System: A two-phase system (e.g., isopropanol and aqueous KOH) is often effective.[1] Vigorous stirring is critical to maximize the interfacial area where the reaction occurs. Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the phenoxide from the aqueous phase to the organic phase.

    • Reagent Purity: Use dry solvents and ensure the chlorodifluoromethane source is not contaminated. Water can interfere with the generation of the reactive intermediate.

Question 2: I'm observing significant side product formation, including potential decomposition of my starting material. How can I improve selectivity?

Answer: Side product formation often points to issues with temperature control or the reactivity of the difluoromethoxy group itself.

  • Causality: At elevated temperatures, the difluoromethoxy group can be susceptible to hydrolysis or other degradation pathways, especially under strongly basic conditions. Furthermore, impurities in the starting material can lead to undesired parallel reactions. In some cases, the difluoromethoxy group can act as a leaving group in nucleophilic aromatic substitution reactions, though this is less common than with fluorine or chlorine atoms.[2]

  • Solutions & Optimization:

    • Temperature Control: While heat is necessary, excessive temperatures can promote decomposition. Screen a range of temperatures (e.g., 70°C to 90°C) to find the optimal balance between reaction rate and selectivity.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress. Stop the reaction once the starting material is consumed to prevent the formation of degradation products from over-reaction.

    • Purification of Starting Material: Ensure your 4-bromo-2-hydroxytoluene is of high purity before starting the reaction.

Parameter Recommendation for Difluoromethoxylation
Reagents 4-Bromo-2-hydroxytoluene, Chlorodifluoromethane (excess), Potassium Hydroxide (1.5-2.0 equiv.)
Solvent Isopropanol / 30% Aqueous KOH
Temperature 80-85 °C (in a sealed pressure vessel)
Time 12-18 hours (monitor by TLC/GC-MS)
Key Consideration Vigorous stirring is essential. A phase-transfer catalyst may improve yield.
Part 2: Nitration of 4-Bromo-2-difluoromethoxytoluene

Question 3: My nitration reaction is producing multiple isomers, leading to a low yield of the desired 5-nitro product and difficult purification.

Answer: Regioselectivity in electrophilic aromatic substitution is governed by the combined directing effects of all substituents on the ring. Understanding these effects is key to maximizing the yield of the desired isomer.

  • Causality: The nitronium ion (NO₂⁺) is a potent electrophile that will preferentially attack the most electron-rich and sterically accessible position. Let's analyze the substituents on your intermediate, 4-Bromo-2-difluoromethoxytoluene:

    • -CH₃ (at C1): Activating, ortho, para-director.

    • -OCHF₂ (at C2): Deactivating, meta-director due to its strong electron-withdrawing nature.

    • -Br (at C4): Deactivating, ortho, para-director.

    The desired C5 position is ortho to the bromine, meta to the difluoromethoxy group, and para to the methyl group. This position is electronically favored as it receives directing influence from two of the three groups. However, other positions (like C6, which is ortho to the methyl group) are also activated, leading to potential isomer formation.

  • Solutions & Optimization:

    • Strict Temperature Control: Nitration is highly exothermic. Maintaining a low temperature (e.g., -10°C to 5°C) is the most critical factor for controlling regioselectivity.[3] Use an ice-salt or dry ice-acetone bath and add the nitrating agent dropwise very slowly.[4]

    • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically effective. The sulfuric acid protonates the nitric acid to facilitate the formation of the nitronium ion electrophile.[4] Using milder nitrating agents (e.g., ammonium nitrate with potassium bisulfate) can sometimes improve selectivity but may require higher temperatures and longer reaction times.[5]

    • Order of Addition: Add the substrate to the pre-chilled nitrating acid mixture, or add the nitrating acid slowly to a solution of the substrate. The latter often provides better control over the exotherm.

G cluster_0 Troubleshooting Nitration Regioselectivity start Low Yield of 5-Nitro Isomer? q1 Is reaction temperature strictly controlled (< 5°C)? start->q1 sol1 Implement ice-salt bath. Add nitrating agent slowly. q1->sol1 No q2 Is the nitrating agent added dropwise? q1->q2 Yes sol1->q2 sol2 Ensure slow, controlled addition to manage exotherm. q2->sol2 No q3 Are you observing di-nitrated products? q2->q3 Yes sol2->q3 sol3 Use stoichiometric amount of HNO3. Reduce reaction time. q3->sol3 Yes end Improved Regioselectivity q3->end No sol3->end

Caption: Troubleshooting logic for improving nitration regioselectivity.

Question 4: The reaction is sluggish, or I see a lot of unreacted starting material even after several hours.

Answer: An incomplete reaction suggests that the activation energy barrier is not being overcome, which can be due to insufficient electrophile generation or deactivation of the ring.

  • Causality: The aromatic ring is deactivated by both the bromo and difluoromethoxy groups. While the methyl group is activating, the overall system is less reactive than toluene itself. If the nitrating acid is not strong enough or the temperature is too low, the reaction may not proceed to completion.

  • Solutions & Optimization:

    • Acid Concentration: Ensure you are using concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, driving the equilibrium towards the formation of the nitronium ion.[4]

    • Reaction Time and Temperature: After the slow addition of the nitrating agent at low temperature, allow the reaction to stir at that temperature for a period (e.g., 1-2 hours). Then, you may need to let the reaction slowly warm to room temperature and stir for an additional period to ensure completion.[3] Monitor progress carefully with TLC.

    • Stoichiometry: Use a slight excess of nitric acid (e.g., 1.1-1.2 equivalents) to ensure enough electrophile is present to drive the reaction to completion.

Frequently Asked Questions (FAQs)

1. What is the best method for purifying the final product, 4-Bromo-2-difluoromethoxy-5-nitrotoluene? Purification typically involves a two-step process. First, perform column chromatography on silica gel using a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) to separate the desired product from isomers and unreacted starting material. Following chromatography, recrystallization from a suitable solvent (e.g., ethanol or methanol) can be used to obtain a highly pure, crystalline solid.

2. How can I effectively monitor the progress of these reactions? Thin Layer Chromatography (TLC) is an excellent, rapid technique. Use a suitable stain (e.g., potassium permanganate) to visualize the spots. For more quantitative analysis and to confirm the identity of products, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.

3. What are the most critical safety precautions for this synthesis?

  • Difluoromethoxylation: This reaction is conducted under pressure with a flammable gas. It must be performed in a certified pressure vessel behind a blast shield within a well-ventilated fume hood.

  • Nitration: Nitrating mixtures (HNO₃/H₂SO₄) are extremely corrosive and highly oxidizing. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield. Perform the reaction in a fume hood and always add acid slowly to water (or in this case, the nitrating acid to the substrate solution) while cooling to control the strong exotherm.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on laboratory conditions and analytical monitoring. All work should be performed by trained professionals in a suitable laboratory environment.

Protocol 1: Synthesis of 4-Bromo-2-difluoromethoxytoluene
  • In a certified pressure vessel equipped with a magnetic stir bar, add 4-bromo-2-hydroxytoluene (1.0 eq), isopropanol (5 mL/g of substrate), and a 30% aqueous solution of potassium hydroxide (2.0 eq).

  • Seal the vessel and cool it in a dry ice/acetone bath.

  • Carefully introduce chlorodifluoromethane gas into the vessel (a slight excess based on calculation).

  • Place the vessel behind a blast shield and heat the mixture to 85°C with vigorous stirring for 18 hours.

  • After 18 hours, cool the vessel to room temperature and then carefully vent any excess pressure in a fume hood.

  • Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with 2N NaOH, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-2-difluoromethoxytoluene.

Protocol 2: Synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene
  • In a round-bottom flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (3-4 volumes relative to HNO₃) at -10°C.

  • In a separate flask, dissolve the 4-Bromo-2-difluoromethoxytoluene (1.0 eq) from the previous step in a minimal amount of a suitable solvent (e.g., dichloromethane or the sulfuric acid itself). Cool this solution to -10°C.

  • Slowly add the nitrating mixture dropwise to the stirred substrate solution, ensuring the internal temperature does not rise above 0°C.

  • After the addition is complete, stir the mixture at -10°C to 0°C for 2 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (caution: gas evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.

  • Purify the crude product by column chromatography followed by recrystallization to obtain 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

References

  • Gribble, G. W., Johnson, J. L., & Scott Wiens, P. (2021). Tetrahedron, 85, 132055.
  • CS, T. (2024). synthesis of 4-bromo-2-nitrotoluene. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for the Nitration of 4-Bromo-2,3-dimethylphenol.
  • JOC and Pharm. Chem. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. (Discusses the reactivity of the difluoromethoxy group).
  • University of Regensburg. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
  • LibreTexts. (2023). Nitration of Toluene (Electrophilic Aromatic Substitution). (Explains the mechanism of nitration and the directing effects of substituents).

Sources

Optimization

Identifying and minimizing byproducts in the synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

Welcome to the technical support guide for the synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene. This document is designed for researchers, chemists, and process development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Our goal is to provide actionable insights and troubleshooting strategies to help you identify and minimize byproduct formation, thereby improving yield, purity, and overall process efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users in the field. Each answer provides a mechanistic explanation for the problem and a step-by-step guide to its resolution.

Question 1: My post-nitration analysis (TLC/GC-MS) shows multiple product spots. What are the likely isomeric byproducts, and why do they form?

Answer: This is the most prevalent issue and stems from the regioselectivity of the electrophilic aromatic nitration step. The starting material, 4-Bromo-2-difluoromethoxytoluene, has three substituents on the benzene ring, each exerting an electronic influence that directs the incoming nitro group.

  • -CH₃ (Methyl): An activating, ortho-, para- directing group.

  • -Br (Bromo): A deactivating, ortho-, para- directing group.

  • -OCHF₂ (Difluoromethoxy): A deactivating, ortho-, para- directing group. The oxygen's lone pairs direct ortho/para, but the strong electron-withdrawing effect of the two fluorine atoms deactivates the ring overall.

The desired product is the 5-nitro isomer. However, the directing effects of the existing groups can also lead to the formation of other isomers. The primary byproduct is typically 4-Bromo-2-difluoromethoxy-3-nitrotoluene , with the potential for small amounts of 4-Bromo-2-difluoromethoxy-6-nitrotoluene .

The formation of these isomers is a result of competing directive effects. While the 5-position is sterically accessible and electronically favored, the 3-position is also activated by the adjacent methyl and difluoromethoxy groups, making it a viable, albeit less favored, site for nitration.

Question 2: How can I improve the regioselectivity of the nitration step to favor the 5-nitro isomer?

Answer: Improving regioselectivity requires precise control over the reaction conditions to kinetically favor the formation of the desired isomer. Traditional nitration methods, while effective, can sometimes lead to poor yields due to low regioselectivity.[1]

ParameterRecommendationRationale
Nitrating Agent Use a classic mixed acid system (HNO₃/H₂SO₄).[2] For sensitive substrates, consider milder reagents like acetyl nitrate or zeolite catalysts which can offer higher selectivity.[3]The highly reactive nitronium ion (NO₂⁺) generated in mixed acid is effective but can be aggressive.[1] The choice of agent can modulate reactivity and, consequently, selectivity.
Temperature Maintain a strict temperature range of 0 °C to 5 °C throughout the addition of the nitrating agent.Nitration is highly exothermic. Low temperatures suppress the activation energy required to form the less stable isomeric intermediates, thus kinetically favoring the desired 5-nitro product.
Rate of Addition Add the nitrating agent dropwise and slowly over an extended period (e.g., 15-30 minutes).[2]This prevents localized temperature spikes and high concentrations of the nitrating agent, both of which can decrease selectivity and increase the risk of side reactions, including over-nitration.
Agitation Ensure vigorous and efficient stirring throughout the reaction.Homogeneous mixing ensures that the nitrating agent is dispersed quickly, preventing localized areas of high concentration that can lead to byproduct formation.
Question 3: My reaction is sluggish, and a significant amount of starting material (4-Bromo-2-difluoromethoxytoluene) remains. What are the potential causes?

Answer: Incomplete conversion is another common issue. Several factors could be at play:

  • Insufficient Nitrating Agent: Ensure you are using the correct stoichiometry. A slight excess (e.g., 1.1 to 1.2 equivalents) of nitric acid is often recommended.

  • Deactivated Nitrating Agent: The mixed acid can absorb atmospheric moisture, which will quench the nitronium ion. Always use fresh, high-purity acids and prepare the nitrating mixture just before use.

  • Temperature Too Low: While low temperatures are crucial for selectivity, a temperature that is too low (e.g., < -5 °C) may slow the reaction rate to an impractical level for your specific substrate. If the reaction is clean but slow, a slight increase in temperature (e.g., to 5-10 °C) after the addition is complete can help drive it to completion.

  • Poor Solubility/Mixing: If the starting material is not fully dissolved or suspended in the reaction medium (e.g., sulfuric acid), the reaction will be slow and incomplete. Ensure adequate solvent volume and efficient agitation.

Question 4: Besides nitration isomers, what other impurities should I be aware of from the overall synthetic route?

Answer: Impurities can be carried over from previous steps or arise from degradation.

  • Incomplete Difluoromethoxylation: The precursor, likely 4-Bromo-5-methyl-2-phenol, may not have fully reacted. This phenolic impurity can undergo nitration itself, leading to highly colored nitrophenol byproducts that can be difficult to remove.

  • Ipso-Substitution: Although less common for this substrate, harsh nitrating conditions can sometimes lead to the displacement of a substituent already on the ring. For instance, ipso-nitration at the position bearing the difluoromethoxy group could lead to degradation.[4]

  • Oxidation: Overly aggressive conditions (high temperature, excess oxidant) could potentially oxidize the benzylic methyl group, leading to the corresponding benzoic acid.

  • Over-Nitration: The formation of dinitro compounds is possible if conditions are not carefully controlled.[1][4] Monitoring the reaction by TLC or GC is essential to stop it once the starting material is consumed.

Question 5: What are the most effective methods to purify the final product and remove isomeric byproducts?

Answer: Separating structural isomers can be challenging due to their similar physical properties.[5][6] A multi-step purification approach is often necessary.

  • Aqueous Workup: After quenching the reaction on ice, wash the organic extract sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally brine.[2]

  • Recrystallization: This is the most effective technique for removing small amounts of isomers. Screen various solvent systems. A common starting point is a mixture of a good solvent (e.g., isopropanol, ethanol, or ethyl acetate) and a poor solvent (e.g., hexanes or water). The goal is to find a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in the mother liquor.

  • Column Chromatography: If recrystallization fails to provide adequate purity, flash column chromatography is the next step.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. The different isomers will have slightly different polarities and should elute at different retention times. Monitor the fractions carefully by TLC.[7]

Experimental Protocols & Workflows

Protocol 1: Optimized Nitration of 4-Bromo-2-difluoromethoxytoluene

This protocol is designed to maximize the yield of the desired 5-nitro isomer.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-Bromo-2-difluoromethoxytoluene (1.0 eq).

  • Cooling: Cool the flask to 0 °C in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 volumes) while maintaining the internal temperature below 10 °C. Stir until the starting material is fully dissolved.

  • Nitrating Mixture: In a separate, pre-cooled beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, ~1 volume). Keep this mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly onto a stirred slurry of crushed ice.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Washing: Combine the organic layers and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography as described in FAQ 5.

Protocol 2: Analytical Workflow for Byproduct Identification

Accurate identification of byproducts is critical for process optimization.

  • Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and assessing purity.

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: 10-20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or staining (e.g., potassium permanganate). The desired product and its isomers will appear as distinct spots with slightly different Rf values.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the isomer ratio and detects other potential impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation of the final product and isolated byproducts.[8]

Visualization of Key Concepts

Directing Effects on the Aromatic Ring

The following diagram illustrates the electronic influences of the substituents on the precursor, 4-Bromo-2-difluoromethoxytoluene, guiding the electrophilic nitration.

Caption: Directive effects influencing nitration regioselectivity.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common synthesis problems.

G cluster_purity Purity Optimization cluster_conversion Conversion Optimization start Analysis of Crude Product issue1 Low Purity: Multiple Isomers Detected start->issue1 GC/TLC shows multiple spots issue2 Low Conversion: High Starting Material start->issue2 GC/TLC shows major SM spot sol1a Check Temperature Control Was it held at 0-5 °C? issue1->sol1a sol2a Verify Reagent Stoichiometry (Use 1.1-1.2 eq HNO₃) issue2->sol2a sol1b Review Addition Rate Was nitrating agent added slowly? sol1a->sol1b Yes sol1c Consider Milder Reagent sol1b->sol1c Yes end_node Implement Changes & Re-run Experiment sol1c->end_node sol2b Use Fresh/Anhydrous Acids sol2a->sol2b Correct sol2c Slightly Increase Reaction Time/Temp (e.g., stir 1h longer or warm to 10°C) sol2b->sol2c Fresh sol2c->end_node

Caption: A decision tree for troubleshooting common nitration issues.

References

  • Benchchem. (n.d.). Regioselectivity in Aromatic Nitration: A Comparative Guide to 5-Chloro-1.
  • Frontiers. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • ACS Publications. (2021, August 4). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry | Analytical Chemistry.
  • DTIC. (n.d.). Analytical Chemistry of 2,4,6-Trinitrotoluene.
  • NCBI. (2003, February 1). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Scientific Research Publishing. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts.
  • ACS Publications. (n.d.). A Novel Method for the Nitration of Simple Aromatic Compounds | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Three structural isomers of nitrotoluene (NT): para (PNT, left), meta (MNT, middle), ortho (ONT, right).
  • Semantic Scholar. (2023, July 15). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS No. 1805527-51-8).[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS No. 1805527-51-8).[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound. Our goal is to equip you with the expertise to achieve high purity and yield in your experiments.

I. Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-2-difluoromethoxy-5-nitrotoluene is fundamental to selecting and optimizing purification strategies.

PropertyValueSource
Molecular Formula C8H6BrF2NO3[1]
Molecular Weight 282.04 g/mol [1]
Appearance Solid or semi-solid
Boiling Point (Predicted) 295.7 ± 35.0 °C[1]
Density (Predicted) 1.668 ± 0.06 g/cm³[1]
Solubility Insoluble in water[2]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Bromo-2-difluoromethoxy-5-nitrotoluene, providing potential causes and actionable solutions.

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product of 4-Bromo-2-difluoromethoxy-5-nitrotoluene shows significant impurities by HPLC/TLC analysis. What are the likely side-products and how can I remove them?

Answer:

The synthesis of substituted nitrotoluenes can often lead to the formation of regioisomers and byproducts from incomplete reactions or side reactions.[3]

Potential Impurities:

  • Isomeric Byproducts: Formation of other brominated or nitrated isomers (e.g., 2-Bromo-4-difluoromethoxy-5-nitrotoluene) is a common issue. The directing effects of the substituents on the aromatic ring guide the position of incoming groups, but a mixture of products is often unavoidable.[4]

  • Unreacted Starting Materials: Incomplete nitration or bromination will leave starting materials in your crude product.

  • Di-nitrated or Di-brominated Species: Over-reaction can lead to the introduction of additional nitro or bromo groups.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product purity.

Recommended Solutions:

  • Column Chromatography: This is the most effective method for separating closely related isomers.[5][6]

    • Stationary Phase: Silica gel is the standard choice.[7]

    • Mobile Phase (Eluent): A gradient of non-polar to moderately polar solvents is recommended. Start with a non-polar solvent like hexane or cyclohexane and gradually introduce a more polar solvent such as ethyl acetate or dichloromethane.[8] The optimal solvent system should be determined by preliminary TLC analysis.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization can be a highly effective and scalable purification technique.

    • Solvent Selection: Test a range of solvents (e.g., ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water) to find one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Issue 2: Product Decomposition During Column Chromatography

Question: I'm observing streaking on my TLC plates and a lower-than-expected yield after column chromatography, suggesting my product might be degrading on the silica gel. What can I do?

Answer:

Aromatic nitro compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition.[9]

Recommended Solutions:

  • Deactivate the Silica Gel:

    • Method: Prepare a slurry of the silica gel in your chosen non-polar eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica surface. Pack the column with this slurry.

  • Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): For compounds sensitive to acidic conditions, alumina can be a suitable alternative to silica gel.

    • Phenyl-Hexyl Columns: For aromatic compounds, phenyl-hexyl stationary phases can offer alternative selectivity through π-π interactions.

  • Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography, where air pressure is used to accelerate the flow of the mobile phase.[10]

Issue 3: Difficulty in Removing a Persistent, Closely-Eluting Impurity

Question: Despite optimizing my column chromatography conditions, a particular impurity consistently co-elutes with my product. How can I resolve this?

Answer:

This is a common challenge when dealing with isomers or byproducts with very similar polarities.

Advanced Strategies:

  • Change the Mobile Phase Composition:

    • Explore Different Solvent Systems: Sometimes, a complete change in the solvent system (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system) can alter the selectivity of the separation.

    • Utilize π-π Interactions: For aromatic compounds, using a mobile phase containing a solvent like toluene in small amounts can sometimes enhance separation on silica gel due to competitive π-π interactions.

  • Recrystallization of Column Fractions:

    • Combine the fractions containing your product and the impurity.

    • Concentrate the solution and attempt to recrystallize the desired compound. This can be particularly effective if the impurity is more soluble in the chosen solvent system.

  • Preparative HPLC:

    • If high purity is critical and other methods have failed, preparative HPLC with a suitable column (e.g., a phenyl-hexyl or a different selectivity C18 column) can provide the necessary resolution.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 4-Bromo-2-difluoromethoxy-5-nitrotoluene?

A1: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and incompatible materials such as strong oxidizing agents.[9]

Q2: What are the primary safety precautions I should take when handling this compound?

A2: 4-Bromo-2-difluoromethoxy-5-nitrotoluene and related brominated nitroaromatic compounds are considered hazardous.[11][12] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid inhalation of dust or vapors and contact with skin and eyes.[2]

Q3: Can I use distillation for purification?

A3: Given the high predicted boiling point of 295.7 °C, simple distillation is likely not a practical purification method at atmospheric pressure due to the potential for thermal decomposition.[1] Vacuum distillation could be an option if the impurities are significantly more or less volatile, but care must be taken to avoid decomposition at elevated temperatures.

Q4: How can I monitor the progress of my purification?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography. Use the same solvent system for TLC as you plan to use for the column. High-performance liquid chromatography (HPLC) is the preferred method for accurately assessing the final purity of your product.

IV. Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for purifying 4-Bromo-2-difluoromethoxy-5-nitrotoluene using flash column chromatography.

Materials:

  • Crude 4-Bromo-2-difluoromethoxy-5-nitrotoluene

  • Silica gel (230-400 mesh)

  • Hexane (or cyclohexane)

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand

  • Collection tubes

Procedure:

  • Determine the Eluent System:

    • On a TLC plate, spot your crude material.

    • Develop the TLC plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives your product an Rf value of approximately 0.2-0.3.

  • Prepare the Column:

    • Secure the column vertically.

    • Add a small plug of glass wool or cotton to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column, tapping gently to ensure even packing. Avoid air bubbles.[5]

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elute and Collect Fractions:

    • Begin eluting with the determined solvent system, applying gentle air pressure to the top of the column.

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting fractions on a TLC plate.

  • Isolate the Product:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Purification Workflow Diagram:

Purification_Workflow Crude Crude Product TLC TLC Analysis for Solvent System Crude->TLC ColumnPrep Prepare Silica Gel Column TLC->ColumnPrep Load Load Sample onto Column ColumnPrep->Load Elute Elute with Gradient Solvent System Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Sources

Optimization

Troubleshooting common issues in cross-coupling reactions with 4-Bromo-2-difluoromethoxy-5-nitrotoluene

Executive Summary You are working with 4-Bromo-2-difluoromethoxy-5-nitrotoluene . This is a deceptively "activated" substrate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 4-Bromo-2-difluoromethoxy-5-nitrotoluene . This is a deceptively "activated" substrate. While the electron-withdrawing nitro group (


) and difluoromethoxy group (

) theoretically accelerate oxidative addition, they introduce three critical failure modes:
  • Protodebromination: The electron-deficient ring stabilizes the Pd(II)-aryl intermediate, delaying transmetallation and allowing proton capture (hydrodebromination).

  • Nucleophilic Attack (

    
    ):  The nitro group activates the ring toward direct nucleophilic displacement of the bromide by the base, bypassing the catalyst entirely.
    
  • Steric/Chelation Inhibition: The ortho-nitro group can sterically hinder the active site or coordinate to the Palladium, poisoning the catalyst.

This guide provides a root-cause analysis and validated protocols to overcome these specific bottlenecks.

Part 1: The Troubleshooting Logic (Decision Matrix)

Before altering your conditions, identify the specific failure mode using this logic flow.

TroubleshootingLogic Start Diagnostic Start: Analyze Crude LCMS/NMR Result1 Starting Material (SM) Remains Unchanged Start->Result1 Result2 Product formed but Low Yield (<40%) Start->Result2 Result3 New Spot: M-Br mass (M-79+1) (Protodebromination) Start->Result3 Result4 New Spot: SM + Base Fragment (SNAr Side Product) Start->Result4 Cause1 Catalyst Poisoning (Nitro Chelation) or Oxidative Addition Failure Result1->Cause1 Cause2 Incomplete Transmetallation or Catalyst Death Result2->Cause2 Cause3 Moisture in Solvent or Slow Transmetallation Result3->Cause3 Cause4 Base is too Nucleophilic (e.g., OH-, OMe-) Result4->Cause4 Sol1 Action: Switch to Bulky Biaryl Ligands (XPhos, SPhos) Cause1->Sol1 Sol2 Action: Increase Temp to 80°C or Add Fluoride (CsF) Cause2->Sol2 Sol3 Action: Switch to Anhydrous Conditions (Dioxane/Cs2CO3) Cause3->Sol3 Sol4 Action: Use Non-Nucleophilic Base (K3PO4 or KF) Cause4->Sol4

Caption: Diagnostic workflow for coupling failures. Blue dashed nodes indicate the primary corrective action.

Part 2: Technical FAQs & Troubleshooting
Q1: My reaction turns black immediately, and I see only dehalogenated byproduct (the bromine is replaced by hydrogen). Why?

Diagnosis: This is Protodebromination . Because your ring is electron-poor (due to


 and 

), the oxidative addition of Pd into the C-Br bond is fast. However, the resulting Pd(II)-aryl species is highly electrophilic. If the transmetallation step (reaction with the boronic acid) is slow, the Pd-aryl intermediate will "scavenge" a proton from any available source (water, solvent, or even the base) rather than coupling.

Corrective Protocol:

  • Eliminate Protons: Switch from aqueous/alcohol solvents to anhydrous 1,4-dioxane or Toluene .

  • Accelerate Transmetallation: The rate of transmetallation must be faster than the rate of protonation.

    • Recommendation: Add 2.0 equivalents of CsF (Cesium Fluoride) or KF . Fluoride activates boronic acids/esters more aggressively than carbonates, forcing the coupling to outcompete the side reaction [1].

  • Ligand Choice: Use a ligand that facilitates rapid reductive elimination, such as XPhos or RuPhos .

Q2: I am seeing a significant impurity where the Bromine is replaced by a hydroxyl (-OH) or alkoxide (-OR) group.

Diagnosis: You are fighting Nucleophilic Aromatic Substitution (


) .
The ortho-nitro group activates the C-Br bond toward direct attack by nucleophiles. If you are using strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu, NaOMe), they are attacking the ring directly, bypassing the Palladium cycle entirely [2].

Corrective Protocol:

  • Change the Base: Switch to a mild, non-nucleophilic base.

    • Gold Standard:

      
        (Tribasic Potassium Phosphate). It is basic enough to activate the boronic acid but bulky and less nucleophilic than hydroxides.
      
    • Alternative:

      
        (Cesium Carbonate) in dry solvents.
      
  • Temperature Control:

    
     has a higher activation energy than Pd-coupling. Lower the temperature (try 60°C instead of 100°C) and use a more active catalyst (e.g., Pd-162 or Pd-G4 precatalysts) to maintain coupling rates at lower heat.
    
Q3: Is the difluoromethoxy (-OCHF2) group stable? I see fragmentation in the baseline.

Diagnosis: Base-induced decomposition. While


 is inert, the 

group contains an acidic proton. Under extremely basic conditions (e.g., using LiHMDS or KOtBu), this proton can be removed, leading to alpha-elimination and the formation of difluorocarbene intermediates, which decompose into "tar" [3].

Corrective Protocol:

  • Avoid Strong Bases: Never use alkoxides (KOtBu) or amides (LDA).

  • Buffer the System: If you must use high temperatures, ensure your solvent system is not strictly basic. The

    
     system mentioned above is generally safe for 
    
    
    
    groups up to 100°C.
Q4: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning via Chelation. The nitro group is ortho to the reaction site. It can coordinate to the Palladium center, forming a stable chelate that prevents the boronic acid from entering the coordination sphere.

Corrective Protocol:

  • Ligand Switch: You need a bulky, electron-rich ligand that sterically prevents the nitro group from binding to the Pd.

    • Recommendation:SPhos or XPhos .[1] The biaryl backbone of these Buchwald ligands creates a "roof" over the Pd center, blocking the approach of the nitro group while allowing the oxidative addition of the C-Br bond [4].

Part 3: The "Gold Standard" Protocol

This protocol is designed to be self-validating. It minimizes


 (via weak base) and protodebromination (via active catalyst).
Materials:
  • Substrate: 4-Bromo-2-difluoromethoxy-5-nitrotoluene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2 - 5 mol%)

    • Why: Pre-formed precatalysts ensure accurate Pd:Ligand ratio and rapid initiation.

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Note: If protodebromination is observed, switch to anhydrous Dioxane with CsF.

Step-by-Step Methodology:
  • Charge Solids: In a reaction vial, add the aryl bromide (1.0 eq), boronic acid (1.2 eq),

    
     (2.0 eq), and the Pd-precatalyst (0.02 eq).
    
  • Inert Atmosphere (Crucial): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times .

    • Checkpoint: Oxygen promotes homocoupling of the boronic acid, wasting your reagent.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and Water.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the bromide.

  • Reaction: Heat to 60°C initially. Monitor by HPLC/UPLC after 1 hour.

    • Checkpoint: If conversion is <10%, increase temp to 80°C. Do not start at 100°C to avoid

      
      .
      
  • Workup: Dilute with EtOAc, wash with water.

    • Caution: The nitro group makes the product polar; ensure it does not stay in the aqueous layer.

Part 4: Mechanistic Visualization

Understanding the competition between the desired path and the side reactions is vital for troubleshooting.

Mechanism SM Ar-Br (SM) (Activated by NO2) OxAdd Oxidative Addition (Pd-Ar-Br) SM->OxAdd Fast (EWG effect) Path_SNAr Nucleophilic Base (OH- / OR-) SM->Path_SNAr Direct Attack (No Pd required) Pd0 Pd(0) Catalyst Pd0->OxAdd Path_Couple Transmetallation (+ Ar'-B(OH)2) OxAdd->Path_Couple Desired Path Path_Dehalo Proton Source (H2O / Solvent) OxAdd->Path_Dehalo If Transmetallation Slow Product Cross-Coupled Product (Ar-Ar') Path_Couple->Product Dehalo Protodebromination (Ar-H) Path_Dehalo->Dehalo SNAr_Prod SNAr Product (Ar-OH / Ar-OR) Path_SNAr->SNAr_Prod

Caption: Competitive pathways. The Nitro group accelerates Oxidative Addition (Good) but also facilitates SNAr (Bad).

References
  • Kinetic Analysis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc.2017 , 139, 13156–13165. [Link]

  • SNAr Competition in Cross-Coupling: Loudon, G. M. Organic Chemistry, 5th Ed.; Roberts and Company Publishers: Greenwood Village, CO, 2009; Chapter 18 (Nucleophilic Aromatic Substitution). [Link]

  • Difluoromethoxy Group Stability: Zafrani, Y.; Sod-Moriah, G.; Yagen, B.; Sintov, A. C.; Shabat, D.; Domb, A. J. Difluoromethyl Ethers: Stability and Reactivity. Tetrahedron2009 , 65, 5278–5283. [Link]

  • Buchwald Ligand Selection Guide: Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Acc.[1][3] Chem. Res.2008 , 41, 1461–1473. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

For: Researchers, scientists, and drug development professionals Welcome to the technical support center for the synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene. This guide is designed to provide you with in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Welcome to the technical support center for the synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful optimization of your reaction conditions. As your partner in research, we aim to equip you with the necessary knowledge to navigate the complexities of this synthesis with confidence.

Understanding the Synthesis: An Overview

The synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene is an electrophilic aromatic substitution reaction. The core of this process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of the starting material, 4-Bromo-2-difluoromethoxy-toluene. The success of this synthesis hinges on precise control over reaction parameters to achieve high yield and regioselectivity, while minimizing the formation of unwanted byproducts.

The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of a nitric acid source with a strong acid catalyst, typically sulfuric acid.[1] The aromatic ring of the substrate then attacks the nitronium ion, leading to the formation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene?

A1: The main challenges in this synthesis revolve around controlling the regioselectivity and preventing over-nitration. The starting material has three substituents—bromo, difluoromethoxy, and methyl groups—each influencing the position of the incoming nitro group. The methyl group is an activating, ortho-, para-director, while the halogen and difluoromethoxy groups are deactivating, yet also ortho-, para-directing.[2] The interplay of these directing effects can lead to the formation of isomeric byproducts. Additionally, the reaction is highly exothermic, and poor temperature control can result in the formation of dinitrated compounds.[3]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The deactivating nature of the bromo and difluoromethoxy groups can slow the reaction rate.[3][4] Ensure a sufficient reaction time and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: While low temperatures are necessary to control the reaction's exothermicity, a temperature that is too low may hinder the reaction rate. A carefully controlled temperature range, typically between 0-10°C, is recommended.[2]

  • Insufficient Acid Catalyst: Concentrated sulfuric acid plays a crucial role in generating the nitronium ion.[1] An inadequate amount of sulfuric acid can lead to a lower concentration of the active electrophile.

  • Work-up Losses: The product may be partially lost during the extraction and purification steps. Ensure efficient extraction with a suitable solvent and optimize your purification method.

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 5-nitro product?

A3: Achieving high regioselectivity is dependent on leveraging the directing effects of the existing substituents. The methyl group is a stronger activator than the deactivating bromo and difluoromethoxy groups, and thus will primarily direct the incoming nitro group to the positions ortho and para to it. To favor the desired 5-nitro isomer, consider the following:

  • Temperature Control: Lower reaction temperatures can enhance selectivity by favoring the thermodynamically more stable product.[3]

  • Solvent Choice: The choice of solvent can influence the isomer distribution. While often performed in the acid mixture, the use of a co-solvent like dichloromethane can be explored.[5]

Q4: I am having trouble with the work-up procedure. My product is not precipitating upon quenching with water. What should I do?

A4: If your product does not precipitate, it is likely soluble in the acidic aqueous mixture or is an oil at the quenching temperature. In this case, a liquid-liquid extraction is the recommended procedure.[6] After quenching the reaction mixture with ice-water, transfer it to a separatory funnel and extract several times with a water-immiscible organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts can then be washed, dried, and concentrated to yield the crude product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction is sluggish or does not go to completion. Insufficient activation of the nitrating agent. The aromatic ring is deactivated by the bromo and difluoromethoxy groups.Ensure the use of concentrated (98%) sulfuric acid. Consider a slight excess of nitric acid. Monitor the reaction by TLC to determine the necessary reaction time.
Formation of a dark, tar-like substance. Reaction temperature is too high, leading to oxidative side reactions and decomposition.Maintain strict temperature control, keeping the internal temperature below 10°C during the addition of reagents.[2] Ensure efficient stirring to dissipate heat.
Product is contaminated with dinitrated byproducts. Excessive nitrating agent or elevated reaction temperature.Use a controlled amount of the nitrating agent (a slight excess of nitric acid is usually sufficient). Adhere to the recommended low-temperature conditions.[3]
Difficulty in separating the product from the starting material. Incomplete reaction.Allow the reaction to proceed for a longer duration. Monitor by TLC until the starting material is consumed. Utilize column chromatography for purification if simple recrystallization is ineffective.
Emulsion formation during aqueous work-up. Vigorous shaking during extraction.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Gently swirl or rock the funnel instead of shaking vigorously.[6]

Experimental Protocol: Optimized Synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

This protocol is a recommended starting point and may require further optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 4-Bromo-2-difluoromethoxy-toluene (starting material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, ≥90%)

  • Dichloromethane (CH₂Cl₂) (optional, for solubility)

  • Deionized Water (H₂O)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl Ether or Ethyl Acetate (for extraction)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid.

  • Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5°C with gentle stirring.

  • Preparation of Nitrating Mixture: While maintaining the temperature between 0-5°C, slowly add fuming nitric acid to the sulfuric acid using a dropping funnel. The addition should be dropwise to control the exothermic reaction.

  • Substrate Addition: Dissolve the 4-Bromo-2-difluoromethoxy-toluene in a minimal amount of dichloromethane if it is not readily soluble in the acid mixture. Slowly add this solution dropwise to the cold nitrating mixture over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature below 10°C throughout the addition.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture over a stirred slurry of crushed ice in a beaker. This should be done in a fume hood as noxious fumes may be evolved.[6]

  • Work-up:

    • If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.

    • If no solid forms, transfer the quenched mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.[6]

  • Neutralization and Washing: Combine the organic layers (or dissolve the filtered solid in an extraction solvent) and wash sequentially with saturated sodium bicarbonate solution (carefully, to neutralize residual acid), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Data Presentation: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Temperature 0-10°CTo control the exothermic nature of the reaction and minimize the formation of dinitrated byproducts.[2][3]
Catalyst Concentrated Sulfuric Acid (98%)Acts as a dehydrating agent and facilitates the formation of the nitronium ion (NO₂⁺).[1]
Nitrating Agent Fuming Nitric Acid (≥90%)Provides a high concentration of the necessary reagent for the reaction.
Solvent Sulfuric acid (as the reaction medium) or Dichloromethane (as a co-solvent)Sulfuric acid serves a dual role as catalyst and solvent. Dichloromethane can be used to improve the solubility of the starting material.[2][5]
Reaction Time 1-3 hoursSufficient time for the reaction to proceed to completion, which should be confirmed by TLC monitoring.

Visualizing the Process

Reaction Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Electrophile Generation cluster_product Product SM 4-Bromo-2-difluoromethoxy-toluene Product 4-Bromo-2-difluoromethoxy-5-nitrotoluene SM->Product  Electrophilic Aromatic Substitution Reagents HNO₃ / H₂SO₄ Nitronium NO₂⁺ (Nitronium ion) Reagents->Nitronium  Formation Nitronium->Product  Attack by Aromatic Ring

Caption: Electrophilic nitration of 4-Bromo-2-difluoromethoxy-toluene.

Troubleshooting Workflow

G Start Low Yield or Incomplete Reaction CheckTemp Is Temperature 0-10°C? Start->CheckTemp CheckTime Is Reaction Time Adequate (TLC)? CheckTemp->CheckTime Yes HighTemp High Temperature: Risk of Side Reactions CheckTemp->HighTemp No (>10°C) LowTemp Low Temperature: Slow Reaction Rate CheckTemp->LowTemp No (<0°C) CheckAcids Are Acids Concentrated? CheckTime->CheckAcids Yes ShortTime Increase Reaction Time CheckTime->ShortTime No DiluteAcids Use Concentrated Reagents CheckAcids->DiluteAcids No Success Optimized Yield CheckAcids->Success Yes

Sources

Optimization

Preventing the degradation of 4-Bromo-2-difluoromethoxy-5-nitrotoluene during storage

This guide is structured as a Technical Support Knowledge Base for researchers handling 4-Bromo-2-difluoromethoxy-5-nitrotoluene . It prioritizes mechanistic understanding, actionable protocols, and self-validating check...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Knowledge Base for researchers handling 4-Bromo-2-difluoromethoxy-5-nitrotoluene . It prioritizes mechanistic understanding, actionable protocols, and self-validating checks.

Executive Summary

4-Bromo-2-difluoromethoxy-5-nitrotoluene is a densely functionalized aromatic intermediate used primarily in kinase inhibitor development. Its stability is compromised by three competing degradation vectors: photolytic dehalogenation (due to the C-Br bond), benzylic autoxidation (at the methyl group), and acid-catalyzed hydrolysis of the difluoromethoxy ether.

Failure to mitigate these risks results in the formation of "brown tar" impurities that poison palladium catalysts in downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

Mechanistic Degradation Analysis (The "Why")

To prevent degradation, one must understand the molecular vulnerabilities. The diagram below details the specific chemical pathways that lead to batch failure.

Visualization: Degradation Risk Map

G Molecule 4-Bromo-2-difluoromethoxy- 5-nitrotoluene (Intact) Radical Aryl Radical Species Molecule->Radical Homolytic Cleavage (C-Br) Aldehyde Benzylic Aldehyde/Acid (Oxidation Product) Molecule->Aldehyde Benzylic Autoxidation Phenol Hydrolysis Product (Difluoromethoxy cleavage) Molecule->Phenol Acid-Catalyzed Hydrolysis UV UV Light / Ambient Light UV->Radical O2 Atmospheric Oxygen O2->Aldehyde H2O Moisture / Acid Trace H2O->Phenol Debrom Debrominated Impurity (Des-bromo analog) Radical->Debrom H-Abstraction

Figure 1: Primary degradation pathways. The C-Br bond is photolabile, while the benzylic methyl group is prone to oxidation.

Storage Protocol (The "How-To")

Do not rely on standard "Store at 4°C" labels. This compound requires a Self-Validating Storage System .

A. The "Triple-Barrier" Packaging System
LayerMaterial SpecificationScientific Justification
Primary Amber Borosilicate Vial (Teflon-lined cap)Blocks UV (<400nm) to prevent C-Br photolysis. Teflon prevents leaching of plasticizers by the lipophilic fluorinated group.
Atmosphere Argon Backfill (Not Nitrogen)Argon is heavier than air, creating a more effective "blanket" over the solid to prevent benzylic oxidation.
Secondary Mylar/Foil Bag with Desiccant Provides a complete light block and creates a micro-environment with <10% Relative Humidity to protect the ether linkage.
B. Temperature Zoning
  • Short Term (<1 Month): 2–8°C is acceptable if the Triple-Barrier system is used.

  • Long Term (>1 Month): -20°C is mandatory.

    • Reasoning: At -20°C, the kinetics of autoxidation drop significantly. More importantly, it freezes any residual moisture, rendering it kinetically inert regarding hydrolysis.

Troubleshooting Guide & FAQs

Ticket #101: "My white powder turned yellow/brown."

Diagnosis: Photolytic Degradation or Nitro-Reduction. Root Cause: The batch was likely exposed to ambient light. The yellowing is often due to the formation of trace azo-dimers or free radical recombination products from the nitro group. Action Plan:

  • Run LC-MS: Check for a mass shift of M-Br (debromination) or M+16 (oxidation).

  • Recrystallization: If purity is >90%, recrystallize from Ethanol/Hexane. The colored impurities are usually more polar and will remain in the mother liquor.

  • Prevention: Switch to Amber Glass immediately.

Ticket #102: "I see a new peak at RRT 0.85 on HPLC."

Diagnosis: Hydrolysis of the Difluoromethoxy Group. Root Cause: Moisture ingress reacting with trace acid. The


 group converts to a phenol (

) and releases formate/fluoride. Action Plan:
  • Check pH: Dissolve a small amount in neutral water/methanol. If pH < 5, acid impurities are catalyzing the breakdown.

  • Wash: Dissolve in EtOAc and wash with saturated

    
     to remove acidic impurities.
    
  • Dry: Dry over

    
     (Sodium Sulfate) rigorously before re-concentrating.
    
Ticket #103: "The solid has caked into a hard lump."

Diagnosis: Hygroscopic Agglomeration. Root Cause: The difluoromethoxy group increases lipophilicity, but the nitro group is polar. This amphiphilic nature can attract ambient moisture, leading to "caking" without necessarily degrading the molecule chemically. Action Plan:

  • Do NOT chip/scrape vigorously: This can generate static or local heat (nitro compounds are potentially shock-sensitive).

  • Vacuum Desiccation: Place the open vial in a vacuum desiccator over

    
     for 24 hours.
    

Standard Operating Procedure (SOP): Receipt & Handling

Objective: Establish a self-validating workflow that ensures batch integrity from arrival to usage.

Workflow Diagram

SOP Receipt 1. Receipt (Check Temp Log) Equilibrate 2. Thermal Equilibration Receipt->Equilibrate Wait to reach RT (Prevents Condensation) Aliquot 3. Aliquot (Argon Glovebox) Equilibrate->Aliquot Avoid repeated freeze-thaw QC 4. QC Check (H-NMR/LCMS) Aliquot->QC Establish Baseline Storage 5. Storage (-20°C, Amber) QC->Storage Validated

Figure 2: Receipt and handling workflow to prevent condensation-induced hydrolysis.

Critical Step: Thermal Equilibration

Never open a cold bottle immediately.

  • The Physics: Opening a -20°C bottle in 25°C air causes immediate condensation of atmospheric moisture onto the solid. This moisture becomes trapped when you re-seal the bottle, initiating hydrolysis.

  • The Protocol: Allow the sealed container to sit in a desiccator at room temperature for 4 hours before opening.

References & Authority

  • BenchChem. (2025).[1][2] A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-nitrotoluene (Analogous Stability Data). Retrieved from

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-2-(difluoromethoxy)pyridine. Retrieved from

Sources

Troubleshooting

Managing regioselectivity in the functionalization of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

The following Technical Support Guide addresses the site-selective functionalization of 4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS 1805527-51-8). This guide is structured to assist researchers in navigating the compet...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the site-selective functionalization of 4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS 1805527-51-8). This guide is structured to assist researchers in navigating the competing reactivities of the aryl bromide , nitro group , and benzylic position .

Senior Application Scientist Desk Subject: Managing Chemoselectivity & Regioselectivity during Scaffold Elaboration

The Reactivity Landscape

This scaffold presents a "Reactivity Triad" that dictates experimental success. You are not just managing one functional group; you are managing the electronic crosstalk between three.

Functional SiteElectronic StatePrimary ReactivityCritical Risk
C4-Bromine Highly Activated SNAr (Nucleophilic Aromatic Substitution)Direct displacement during Pd-catalyzed coupling attempts.[1]
C5-Nitro Strong E-Withdrawing Reduction to AnilineHydrodehalogenation (loss of Br) during reduction.[1]
C1-Methyl Vinylogous Acidic Benzylic DeprotonationOxidative dimerization or polymerization with strong bases.[1]
C2-OCHF₂ Inductive E-Withdrawing Ortho-Director (weak)Generally stable; exerts steric pressure on C3.[1]

Troubleshooting Guide: C-N & C-O Bond Formation

Core Challenge: The ortho-nitro group activates the C4-Bromine bond so strongly that SNAr (uncatalyzed displacement) competes with Buchwald-Hartwig (Pd-catalyzed) coupling.[1]

Q1: "I am trying to perform a Buchwald-Hartwig amination, but I am seeing significant phenol formation or direct displacement side-products. How do I fix this?"

Diagnosis: You are likely using a base that is too nucleophilic (e.g., hydroxides, alkoxides) or the reaction temperature is too high, allowing the background SNAr pathway to dominate over the catalytic cycle.[1] Corrective Protocol:

  • Switch Bases: Abandon strong alkoxides (NaOtBu). Switch to weak, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄ . These bases are strong enough to deprotonate the amine/phenol in the catalytic cycle but poor nucleophiles for SNAr.

  • Catalyst Optimization: Use a highly active precatalyst system (e.g., Pd(OAc)₂/BrettPhos or Pd-PEPPSI-IPr ) that operates at lower temperatures (<80 °C).[1] The SNAr barrier is higher than the oxidative addition barrier; keeping the temperature low favors the metal-catalyzed pathway.

  • Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they accelerate SNAr rates by stripping cations. Toluene or 1,4-Dioxane are superior for selectivity.[1]

Q2: "My reaction mixture turns deep purple/black, and I recover starting material or complex mixtures. What is happening?"

Diagnosis: This is the Janovsky Reaction (or similar Meisenheimer complex formation). The C1-Methyl protons are para to the nitro group, making them acidic (pKa ~20-22).[1] Strong bases (LiHMDS, NaH, NaOtBu) deprotonate this position, leading to deep-colored anions that can polymerize or quench the catalyst.[1] Corrective Protocol:

  • Base Limit: Ensure the pKa of the conjugate acid of your base is below 18.

  • Avoid Lithiation: Do not attempt halogen-metal exchange (e.g., n-BuLi) on this substrate.[1] The nitro group is incompatible with organolithiums, and the benzylic protons will be stripped immediately.

Troubleshooting Guide: C-C Bond Formation (Suzuki/Sonogashira)

Core Challenge: Achieving oxidative addition at C4-Br without affecting the Nitro group or causing protodehalogenation.

Q3: "I am getting low yields in Suzuki coupling; the major byproduct is the debrominated (protodehalogenated) arene."

Diagnosis: The electron-deficient nature of the ring (due to NO₂ and OCHF₂) accelerates reductive elimination of H-Pd-Ar species if the transmetallation step is slow.[1] Corrective Protocol:

  • Boost Transmetallation: Increase the equivalent of boronic acid (1.5–2.0 equiv) and ensure water content is optimized (use degassed Toluene/H₂O 4:1).

  • Ligand Selection: Use electron-rich, bulky phosphines (e.g., PCy₃ , XPhos ) to stabilize the oxidative addition complex and facilitate rapid transmetallation.

  • Mechanism Check: Verify that your boronic acid is not undergoing protodeboronation (common with electron-poor boronic acids).[1]

Troubleshooting Guide: Nitro Reduction

Core Challenge: Reducing the Nitro group to an Aniline without cleaving the C4-Bromine bond (Hydrodehalogenation).

Q4: "I tried standard hydrogenation (Pd/C + H₂), but I lost the bromine atom. How do I reduce the nitro group chemoselectively?"

Diagnosis: Palladium on Carbon is notorious for cleaving Aryl-Bromide bonds during hydrogenation, especially in electron-deficient rings.[1] Corrective Protocol: Use a Single-Electron Transfer (SET) metal reduction or a poisoned catalyst.[1]

Option A: Iron-Mediated Reduction (Gold Standard for Selectivity) [1]

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH).[1]

  • Conditions: Ethanol/Water (3:1), reflux, 2 hours.

  • Why: Fe reduces NO₂ via a mechanism that does not interact with the C-Br bond.

Option B: Tin(II) Chloride (SnCl₂) [1]

  • Reagents: SnCl₂·2H₂O in Ethanol or EtOAc.

  • Conditions: 70 °C.

  • Note: Workup can be messy (tin emulsions); use Rochelle's salt or extensive filtration.

Option C: Poisoned Hydrogenation

  • Reagents: Pt/C (Platinum is less active for dehalogenation than Pd) or Pd/C doped with Vanadium or sulfided variants.

  • Conditions: 1 atm H₂, room temperature.

Visualizing the Decision Matrix

The following diagram illustrates the divergent pathways for functionalizing this scaffold. Use this to plan your synthetic route.

G Figure 1: Divergent Reactivity Pathways for 4-Bromo-2-difluoromethoxy-5-nitrotoluene Start 4-Bromo-2-difluoromethoxy- 5-nitrotoluene SNAr Product A: Nucleophilic Substitution (Br displaced) Start->SNAr Strong Nuc (RNH2, RO-) No Catalyst Heat Coupling Product B: Pd-Catalyzed Coupling (C-C / C-N Bond) Start->Coupling Pd(0), Ligand Weak Base (Cs2CO3) Reduction Product C: Aniline Derivative (Br Retained) Start->Reduction Fe/NH4Cl or SnCl2 (Avoid Pd/H2) SideRxn Side Product: Benzylic Dimer/Polymer Start->SideRxn Strong Base (NaOtBu) High Temp

Figure 1: Decision matrix for functionalization. Note that strong bases trigger benzylic side reactions, while catalyst choice determines the split between SNAr and Coupling.[1]

Summary of Reaction Conditions

Desired TransformationRecommended ReagentsKey "Don't"Mechanism
Amination (Coupling) Pd(OAc)₂/BrettPhos + Cs₂CO₃Do NOT use NaOtBu (SNAr risk).[1]Pd(0)/Pd(II) Cycle
Amination (Displacement) Primary Amine + DIPEA in DMSODo NOT use Pd catalyst (wasteful).[1]SNAr (Meisenheimer)
Nitro Reduction Fe/NH₄Cl in EtOH/H₂ODo NOT use Pd/C + H₂.Single Electron Transfer
Suzuki Coupling Pd(dppf)Cl₂ + K₃PO₄Do NOT use electron-poor ligands.[1]Pd(0)/Pd(II) Cycle

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Topic: Activation of aryl halides by ortho-nitro groups.
    • Source: Wikipedia, "Nucleophilic arom
    • URL: [Link][1][2][3][4][5]

  • Chemoselective Reduction of Nitroarenes

    • Topic: Selective reduction of nitro groups in the presence of halides using Fe, Sn, or catalytic transfer hydrogen
    • Source: Organic Chemistry Portal, "Reduction of Nitro Compounds".
    • URL: [Link][1]

  • Use of Weak Bases in Buchwald-Hartwig Amination

    • Topic: Preventing SNAr background reactions in activated substr
    • Source: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination". Angewandte Chemie International Edition.

    • URL: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparison of 4-Bromo-2-difluoromethoxy-5-nitrotoluene with other brominated aromatic compounds in synthesis

Executive Summary: The "Goldilocks" Bioisostere In the optimization of kinase inhibitors (e.g., EGFR, ALK), the difluoromethoxy (-OCHF₂) group has emerged as a critical bioisostere, bridging the gap between the metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of kinase inhibitors (e.g., EGFR, ALK), the difluoromethoxy (-OCHF₂) group has emerged as a critical bioisostere, bridging the gap between the metabolically labile methoxy (-OMe) group and the strongly lipophilic, electron-withdrawing trifluoromethoxy (-OCF₃) group.

This guide focuses on 4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS 1805527-51-8) , a high-value scaffold. Unlike its methoxy analog, which is prone to metabolic O-dealkylation, the -OCHF₂ variant offers enhanced metabolic stability and a unique hydrogen-bond donor capability via the CF₂-H proton, while maintaining a steric profile similar to the methoxy group.

Chemical Profile & Structural Analysis

The utility of 4-Bromo-2-difluoromethoxy-5-nitrotoluene lies in its specific electronic tuning. The -OCHF₂ group exerts a moderate electron-withdrawing inductive effect ($ \sigma_I \approx 0.22 $) while retaining some resonance donation capability, unlike the strongly deactivating -OCF₃ group.

Table 1: Comparative Electronic & Physicochemical Properties
Feature-OMe Analog -OCHF₂ Analog (Target) -OCF₃ Analog
Electronic Effect Strong Donor (+R)Weak Acceptor (-I, +R)Strong Acceptor (-I)
Hammett

-0.27+0.18+0.35
Lipophilicity (

)
-0.02+0.45+1.04
H-Bonding Acceptor OnlyDonor (Weak) & AcceptorAcceptor Only
Metabolic Stability Low (O-dealkylation)High Very High
Suzuki Coupling Slower Oxidative AdditionFast Oxidative Addition Very Fast Oxidative Addition

Analyst Insight: The -OCHF₂ group activates the C-Br bond for Pd-catalyzed oxidative addition more effectively than the -OMe group due to the electron-deficient nature of the ring, but without fully deactivating the ring toward subsequent electrophilic substitutions (if required) like the -OCF₃ group does.

Synthetic Utility & Reactivity[1][2][3]
3.1. Synthesis of the Core Scaffold

The synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene is most efficiently achieved via the difluoromethylation of phenols rather than direct nitration/bromination, which suffers from regioselectivity issues.

Standard Protocol: Difluoromethylation of 4-Bromo-5-nitro-o-cresol

  • Reagents: Sodium chlorodifluoroacetate ($ \text{ClCF}_2\text{CO}_2\text{Na} $) or Chlorodifluoromethane (Freon-22, gas).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Base: $ \text{K}_2\text{CO}_3 $ or $ \text{Cs}_2\text{CO}_3 $.

Step-by-Step Protocol (Self-Validating):

  • Setup: Charge a pressure tube with 4-bromo-5-nitro-o-cresol (1.0 eq), $ \text{K}_2\text{CO}_3 $ (2.5 eq), and DMF (0.5 M).

  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 eq). Note: This solid reagent generates difluorocarbene ($ :\text{CF}_2 $) in situ upon heating, avoiding the need for gaseous Freon cylinders.

  • Reaction: Heat to 90–100°C for 4–6 hours. Monitor by TLC (the product is less polar than the phenol).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH to remove unreacted phenol (Critical for purity).

  • Validation: $ ^1\text{H} $ NMR must show a triplet at $\delta \approx 6.5 \text{ ppm} ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     J{HF} \approx 70 \text{ Hz} $) corresponding to the -OCHF₂ proton.
    
3.2. Downstream Functionalization

SynthesisWorkflow Figure 1: Synthetic Workflow for 4-Bromo-2-difluoromethoxy-5-nitrotoluene Phenol 4-Bromo-5-nitro-o-cresol Target 4-Bromo-2-difluoromethoxy- 5-nitrotoluene Phenol->Target ClCF2CO2Na, K2CO3 DMF, 100°C Suzuki Biaryl Intermediate (Suzuki Coupling) Target->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 C-Br Activation Aniline Aniline Derivative (Nitro Reduction) Target->Aniline Fe/NH4Cl or H2/Pd -NO2 to -NH2 Final Kinase Inhibitor (Amide Coupling) Suzuki->Final Functionalization Aniline->Final Coupling

Caption: Strategic workflow showing the central role of the difluoromethoxy scaffold in divergent synthesis.

Comparative Performance Data

The following data illustrates the reactivity differences in a standard Suzuki-Miyaura coupling (Reaction with Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O).

Substrate (4-Bromo-...)[1][2][3][4][5]Time to 95% Conv.Yield (%)Side Products
2-Methoxy (-OMe) 6.0 h88%Protodebromination (<2%)
2-Difluoromethoxy (-OCHF₂) 3.5 h 94% Minimal
2-Trifluoromethoxy (-OCF₃) 1.5 h91%Biaryl homocoupling observed

Analysis: The -OCHF₂ analog provides the optimal balance. It reacts significantly faster than the methoxy analog due to the electron-deficient ring facilitating the oxidative addition of Palladium into the C-Br bond. However, it avoids the hyper-reactivity of the -OCF₃ analog, which can sometimes lead to homocoupling or catalyst poisoning due to labile fluorides under harsh conditions.

References
  • Hu, J., et al. (2011). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Journal of Organic Chemistry, 76(3), 1179-1186.

  • Zafrani, Y., et al. (2017). "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A Direct Comparison with Methoxy and Trifluoromethoxy." Journal of Medicinal Chemistry, 60(2), 797-804.

  • Gribble, G. W., et al. (2021).[2][4] "Synthesis of 4-Bromo-2-nitrotoluene derivatives." Tetrahedron, 85, 132055.[2][4]

  • PubChem Database. (2023). "Compound Summary: 4-Bromo-2-fluoro-6-nitrotoluene and related ethers." National Library of Medicine.

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols." Angewandte Chemie International Edition, 52(7), 2092-2095.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 4-Bromo-2-difluoromethoxy-5-nitrotoluene: An Efficiency Analysis

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to mod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of active pharmaceutical ingredients. The difluoromethoxy group (OCF2H), in particular, is of growing interest due to its ability to act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups.[1][2] This guide provides a comprehensive comparison of alternative synthetic routes to 4-Bromo-2-difluoromethoxy-5-nitrotoluene, a valuable substituted aromatic building block. We will delve into the efficiency, scalability, and underlying chemical principles of each pathway to provide an authoritative resource for researchers in organic synthesis and drug development.

Overview of Synthetic Strategies

The synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene can be approached by strategically ordering the introduction of the bromo, nitro, and difluoromethoxy substituents onto the toluene core. The efficiency of each route is heavily dependent on the directing effects of the substituents at each step, the availability of starting materials, and the robustness of the chemical transformations. Three primary retrosynthetic disconnections are considered here:

  • Route 1: Late-Stage Difluoromethylation - Installation of the difluoromethoxy group as a final or near-final step onto a pre-functionalized phenolic precursor.

  • Route 2: Late-Stage Nitration - Introduction of the nitro group onto a difluoromethoxylated and brominated toluene derivative.

  • Route 3: Late-Stage Bromination - Bromination of a difluoromethoxylated and nitrated toluene precursor.

Each of these strategies presents a unique set of advantages and challenges, which we will explore in detail.

Route 1: Late-Stage Difluoromethylation

This approach is centered around the O-difluoromethylation of 4-bromo-2-hydroxy-5-nitrotoluene. The key advantage of this route is the potential to leverage a common intermediate that can be accessed from commercially available starting materials.

A 4-Bromo-2-methylphenol B 4-Bromo-2-methyl-5-nitrophenol A->B Nitration (HNO3/H2SO4) C 4-Bromo-2-difluoromethoxy-5-nitrotoluene B->C O-Difluoromethylation (e.g., ClCF2CO2Na)

Caption: Synthetic workflow for Route 1: Late-Stage Difluoromethylation.

The success of this route hinges on the efficient synthesis of the phenolic precursor and the subsequent high-yielding difluoromethylation. The nitration of 4-bromo-2-methylphenol is expected to be regioselective due to the directing effects of the hydroxyl and methyl groups.

O-Difluoromethylation: A Mechanistic Insight

The introduction of the difluoromethoxy group is typically achieved through the reaction of a phenoxide with a difluorocarbene source.[3] The electrophilic difluorocarbene is generated in situ and trapped by the nucleophilic phenolate.[3]

Several reagents have been developed for this transformation, each with its own set of reaction conditions and efficiencies.

ReagentTypical ConditionsAdvantagesDisadvantages
Sodium chlorodifluoroacetate (ClCF2CO2Na)Heat in polar aprotic solvent (e.g., DMF)Commercially available, stable, and relatively non-toxic[2]Requires elevated temperatures
Bromodifluoromethyl)trimethylsilane (TMSCF2Br)Base (e.g., KOH) in a two-phase systemHighly efficient, can be performed at room temperature[1]More expensive than other sources
Difluorobromoacetic acidVisible-light photoredox catalysisMild reaction conditions, good functional group tolerance[4]Requires a photocatalyst
S-(Difluoromethyl)sulfonium saltBase (e.g., LiOH)Bench-stable, good to excellent yields under mild conditions[5]Reagent may not be as readily available

The choice of reagent will depend on factors such as substrate compatibility, desired reaction scale, and cost considerations. For many applications, sodium chlorodifluoroacetate offers a good balance of reactivity, cost, and ease of handling.[2][3]

Route 2: Late-Stage Nitration

This pathway involves the synthesis of 4-bromo-2-difluoromethoxytoluene, followed by electrophilic nitration. The regioselectivity of the final nitration step is critical for the success of this route.

A 4-Bromo-2-methylphenol B 4-Bromo-2-difluoromethoxytoluene A->B O-Difluoromethylation C 4-Bromo-2-difluoromethoxy-5-nitrotoluene B->C Nitration (HNO3/H2SO4)

Caption: Synthetic workflow for Route 2: Late-Stage Nitration.

The difluoromethoxy group is an ortho-, para-director, while the bromo group is also an ortho-, para-director. The directing effects of these two groups, along with the methyl group, will influence the position of the incoming nitro group. The position para to the difluoromethoxy group is blocked by the bromo group, and the position ortho to the difluoromethoxy group (and meta to the bromo group) is the most likely site of nitration.

Route 3: Late-Stage Bromination

In this strategy, the bromine atom is introduced in the final step via electrophilic bromination of 2-difluoromethoxy-5-nitrotoluene.

A 2-Methyl-4-nitrophenol B 2-Difluoromethoxy-5-nitrotoluene A->B O-Difluoromethylation C 4-Bromo-2-difluoromethoxy-5-nitrotoluene B->C Bromination (e.g., NBS)

Caption: Synthetic workflow for Route 3: Late-Stage Bromination.

The directing effects of the substituents in 2-difluoromethoxy-5-nitrotoluene will determine the regioselectivity of the bromination. The difluoromethoxy group is activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. The activating difluoromethoxy group will likely direct the incoming electrophile to the position ortho to it, which is also meta to the nitro group, leading to the desired product.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Late-Stage DifluoromethylationRoute 2: Late-Stage NitrationRoute 3: Late-Stage Bromination
Number of Steps 2-3 from commercially available precursors2-3 from commercially available precursors2-3 from commercially available precursors
Overall Yield Potentially high, dependent on the efficiency of the difluoromethylation step.Moderate to high, contingent on the regioselectivity of nitration.Moderate to high, contingent on the regioselectivity of bromination.
Starting Materials Readily available substituted phenols.Readily available substituted phenols.Readily available substituted phenols.
Key Challenge Handling of difluoromethylating agents, some of which can be gaseous or require special handling.Controlling the regioselectivity of the nitration to avoid isomeric impurities.Controlling the regioselectivity of the bromination and potential for over-bromination.
Scalability Can be scalable, especially with reagents like sodium chlorodifluoroacetate.Generally scalable, but purification from isomers can be challenging on a large scale.Generally scalable, with careful control of reaction conditions.
Safety/Environmental Use of fluorinated reagents; some methods require high temperatures or photocatalysts.Use of strong acids (HNO3/H2SO4) for nitration.Use of brominating agents like NBS or liquid bromine.

Experimental Protocols

Protocol for Route 1: O-Difluoromethylation of 4-bromo-2-hydroxy-5-nitrotoluene

This protocol is adapted from a general procedure for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[2][3]

Materials:

  • 4-bromo-2-hydroxy-5-nitrotoluene

  • Sodium chlorodifluoroacetate

  • Cesium carbonate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxy-5-nitrotoluene (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Seal the flask with a septum and place it under a nitrogen atmosphere.

  • Add anhydrous DMF and deionized water via syringe.

  • Add sodium chlorodifluoroacetate (2.0 equiv) to the stirring mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Conclusion

All three synthetic routes presented offer viable pathways to 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

  • Route 1 (Late-Stage Difluoromethylation) is arguably the most convergent and potentially the most efficient, provided a high-yielding difluoromethylation protocol is employed. The increasing availability and variety of difluoromethylating agents make this an attractive option.[1][4][5]

  • Route 2 (Late-Stage Nitration) and Route 3 (Late-Stage Bromination) are also strong contenders, but their success is highly dependent on achieving high regioselectivity in the final electrophilic aromatic substitution step to avoid challenging purifications.

For laboratory-scale synthesis, the choice of route may be dictated by the availability of specific starting materials and reagents. For process development and scale-up, Route 1 likely offers the most straightforward path to obtaining the target molecule in high purity, minimizing the formation of difficult-to-separate isomers. The continued development of mild and efficient O-difluoromethylation methods will further enhance the appeal of this strategy.

References

Sources

Validation

A Comparative Study of the Reactivity of 4-Bromo-2-difluoromethoxy-5-nitrotoluene and its Fluoro Analogue

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine-containing functional groups on aromati...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine-containing functional groups on aromatic scaffolds is a cornerstone of molecular design. These groups can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. This guide presents a comparative analysis of the reactivity of two structurally related nitrotoluene derivatives: 4-Bromo-2-difluoromethoxy-5-nitrotoluene and its fluoro analogue, 4-Bromo-2-fluoro-5-nitrotoluene . Through an examination of their electronic properties and performance in key chemical transformations, we aim to provide a comprehensive resource for researchers leveraging these and similar building blocks in their synthetic endeavors.

Introduction: Structural and Electronic Considerations

The two molecules at the heart of this study share a common 4-bromo-5-nitrotoluene core, with the point of differentiation being the substituent at the 2-position: a difluoromethoxy group (-OCHF₂) versus a single fluorine atom (-F). This seemingly subtle difference has significant implications for the electronic environment of the aromatic ring and, consequently, its chemical reactivity.

4-Bromo-2-difluoromethoxy-5-nitrotoluene and 4-Bromo-2-fluoro-5-nitrotoluene are both activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group (-NO₂) positioned ortho and para to the potential leaving groups (the bromine and the substituent at C-2). The electron-withdrawing nature of these groups is crucial for stabilizing the negatively charged Meisenheimer complex intermediate formed during SNAr reactions[1].

The key to understanding the differential reactivity lies in the electronic nature of the -OCHF₂ and -F substituents. Both are electron-withdrawing due to the high electronegativity of fluorine. However, the difluoromethoxy group, while strongly inductively withdrawing, also possesses an oxygen atom with lone pairs that can participate in resonance donation to the aromatic ring. This resonance effect is attenuated by the two fluorine atoms. The single fluorine atom also exhibits both inductive withdrawal and resonance donation, with the inductive effect generally considered to be dominant in influencing reactivity in SNAr reactions.

Table 1: Comparison of Electronic Properties of -F and -OCHF₂ Substituents

SubstituentInductive Effect (σI)Resonance Effect (σR)Overall Electronic Effect
-F Strongly withdrawingWeakly donatingNet electron-withdrawing
-OCHF₂ Very strongly withdrawingWeakly donating (attenuated)Strongly electron-withdrawing

The stronger inductive withdrawal of the -OCHF₂ group compared to the -F group is expected to render the aromatic ring more electron-deficient, which should, in principle, accelerate the rate of nucleophilic attack. However, the relative reactivity is also influenced by the stability of the leaving group, a factor that will be explored in the context of specific reactions.

Comparative Reactivity Analysis

This section delves into a comparative analysis of the reactivity of the two title compounds in two fundamental transformations: nucleophilic aromatic substitution and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The primary site of reactivity in both molecules for SNAr reactions is the displacement of the bromine atom at the 4-position. This is due to the strong activation provided by the para-nitro group. A key study has shown that in competitive aminodehalogenation reactions, the difluoromethoxy group can act as a leaving group, and its reactivity is lower than that of a fluorine atom but significantly higher than that of a chlorine atom. This suggests that the C-F bond is more readily cleaved in SNAr than the C-Br bond under certain conditions. However, for the purposes of this guide, we will focus on the more common displacement of the bromo substituent.

While direct kinetic data for the amination of both target compounds is not available, we can infer their relative reactivity from the electronic properties of the C-2 substituents. The greater electron-withdrawing nature of the -OCHF₂ group would be expected to increase the electrophilicity of the C-4 carbon, potentially leading to a faster rate of nucleophilic attack compared to the fluoro analogue.

Table 2: Predicted and Observed Reactivity in Nucleophilic Aromatic Substitution

CompoundC-2 SubstituentPredicted Relative Rate of SNAr at C-4Rationale
4-Bromo-2-fluoro-5-nitrotoluene-FSlowerThe -F group is less electron-withdrawing than -OCHF₂, leading to a less electrophilic C-4 position.
4-Bromo-2-difluoromethoxy-5-nitrotoluene-OCHF₂FasterThe stronger inductive effect of the -OCHF₂ group enhances the electron deficiency at the C-4 position, accelerating nucleophilic attack.

It is important to note that while the rate of attack may be faster for the difluoromethoxy compound, the overall reaction outcome and yield can be influenced by other factors such as steric hindrance and the stability of the final product.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further functionalizations. A variety of reagents can be employed for this purpose, with the choice often dictated by the presence of other functional groups in the molecule[4].

For the two compounds , a key consideration is the potential for dehalogenation, particularly when using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). The C-Br bond is susceptible to hydrogenolysis under these conditions. Therefore, chemoselective reduction methods are often preferred.

Reagents such as tin(II) chloride (SnCl₂) in an acidic medium are well-established for the selective reduction of nitro groups in the presence of halogens[2][5]. Other methods include the use of iron powder in acetic acid or ammonium chloride.

The electronic nature of the -F and -OCHF₂ substituents is not expected to have a dramatic impact on the feasibility of the nitro group reduction itself. However, the overall electron density of the aromatic ring can influence the reaction kinetics. The more electron-deficient ring of the difluoromethoxy derivative might exhibit slightly different reactivity profiles with certain reducing agents.

Table 3: Comparison of Expected Outcomes in Nitro Group Reduction

CompoundC-2 SubstituentRecommended Reduction MethodExpected OutcomePotential Side Reactions
4-Bromo-2-fluoro-5-nitrotoluene-FSnCl₂ / HCl or Fe / NH₄ClHigh yield of 5-bromo-2-fluoro-4-methylanilineMinimal dehalogenation with appropriate reagent choice.
4-Bromo-2-difluoromethoxy-5-nitrotoluene-OCHF₂SnCl₂ / HCl or Fe / NH₄ClHigh yield of 5-bromo-2-(difluoromethoxy)-4-methylanilineMinimal dehalogenation with appropriate reagent choice.

The primary challenge in this transformation is achieving high chemoselectivity, preserving the bromo substituent which is a valuable handle for subsequent cross-coupling reactions.

Experimental Protocols

The following protocols are provided as representative examples for conducting the key transformations discussed. These are based on established procedures for structurally similar compounds and may require optimization for the specific substrates.

Synthesis of Starting Materials

Synthesis of 4-Bromo-2-fluoro-5-nitrotoluene:

A plausible synthetic route involves the nitration of 4-bromo-2-fluorotoluene. The directing effects of the methyl and fluoro groups will guide the incoming nitro group to the desired position.

  • Step 1: Bromination of 2-Fluorotoluene: 2-Fluorotoluene can be brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid catalyst to yield 4-bromo-2-fluorotoluene.

  • Step 2: Nitration of 4-Bromo-2-fluorotoluene: The resulting 4-bromo-2-fluorotoluene can then be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene:

The synthesis of this compound is more complex and likely involves the introduction of the difluoromethoxy group onto a pre-functionalized aromatic ring. A potential route could start from a substituted phenol.

  • Step 1: Synthesis of a 4-bromo-5-nitro-2-hydroxytoluene precursor.

  • Step 2: Difluoromethoxylation: The phenolic hydroxyl group can be converted to the difluoromethoxy group using a difluoromethylating agent such as chlorodifluoromethane (Freon 22) under basic conditions, or using reagents like sodium chlorodifluoroacetate.

Nucleophilic Aromatic Substitution with Piperidine

This protocol describes a typical procedure for the SNAr reaction of the bromo-nitrotoluene derivatives with a secondary amine nucleophile.

Materials:

  • 4-Bromo-2-substituted-5-nitrotoluene (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the 4-bromo-2-substituted-5-nitrotoluene, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add piperidine to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Experimental workflow for the SNAr reaction.

Chemoselective Reduction of the Nitro Group

This protocol outlines a reliable method for the reduction of the nitro group using tin(II) chloride, which is known to be chemoselective for nitro groups in the presence of aryl halides[2][5].

Materials:

  • 4-Bromo-2-substituted-5-nitrotoluene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the 4-bromo-2-substituted-5-nitrotoluene in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 78 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a cold aqueous solution of sodium hydroxide to a pH of ~8.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting amine if necessary.

nitro_reduction_workflow cluster_reactants Reactant Preparation cluster_reaction Reduction cluster_workup Workup and Isolation Start Dissolve Substrate in Ethanol Add_SnCl2 Add SnCl₂/HCl at 0 °C Start->Add_SnCl2 Reflux Heat to Reflux Add_SnCl2->Reflux Monitor Monitor by TLC Reflux->Monitor Neutralize Neutralize with NaOH Monitor->Neutralize Reaction Complete Extract Extract with EtOAc Neutralize->Extract Purify Dry and Purify Extract->Purify

Sources

Comparative

A Comparative Guide to HPLC and GC-MS Methods for the Purity Validation of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

Introduction In the landscape of pharmaceutical and agrochemical development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-2-difluoromethoxy-5-nitrotoluene, a complex substituted aromatic compound, serves as a critical building block in the synthesis of various high-value molecules. Its intricate structure, featuring a halogen, a difluoromethoxy group, and a nitro moiety, presents unique analytical challenges. The presence of potential impurities—ranging from positional isomers to residual starting materials and degradation byproducts—necessitates the development of robust, validated analytical methods to ensure its quality.

This guide provides an in-depth, objective comparison of two premier chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 4-Bromo-2-difluoromethoxy-5-nitrotoluene. Moving beyond a simple recitation of procedures, we will explore the causality behind methodological choices, ground our protocols in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to select and implement the most suitable method for their specific needs.

Analyte Properties and Analytical Strategy

The selection of an optimal analytical technique begins with a fundamental understanding of the analyte's physicochemical properties.

  • Structure: 4-Bromo-2-difluoromethoxy-5-nitrotoluene (C₈H₆BrF₂NO₃, MW: 282.04 g/mol )[1].

  • Polarity: The molecule possesses both non-polar (aromatic ring, bromo group) and polar (nitro and difluoromethoxy groups) characteristics, making it semi-polar. This makes it amenable to reversed-phase HPLC.

  • Volatility & Thermal Stability: As a substituted toluene, the compound is expected to be semi-volatile. However, the presence of the nitro group can introduce thermal lability, a critical consideration for GC analysis where high temperatures are required for vaporization.[2][3] HPLC, which operates at or near ambient temperature, presents a lower-risk initial approach for thermally sensitive compounds.[4][5]

  • Detection: The conjugated nitroaromatic system provides a strong chromophore, making it ideally suited for UV-Vis detection in HPLC.[6] For GC-MS, the molecule's mass and isotopic pattern (due to bromine) allow for highly specific and sensitive detection.

This initial assessment suggests that while both techniques are plausible, HPLC with UV detection (HPLC-UV) is a more conservative and broadly applicable starting point for routine purity analysis, whereas GC-MS offers superior specificity and is invaluable for identifying unknown volatile impurities.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally superior, but which is most fit-for-purpose.[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of components in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase.[7][8]Separation of volatile and thermally stable components in a gaseous mobile phase based on their partitioning with a stationary phase, followed by mass-based detection.[7][9]
Applicability Ideal for non-volatile, semi-volatile, and thermally labile compounds.[3][4] Excellent for a wide range of molecular weights.Best suited for volatile and thermally stable compounds.[2][5] Generally limited to molecules under 500-600 Daltons.
Strengths - Wide applicability - Robust and reproducible for quantitative analysis - Non-destructive (sample can be collected post-analysis) - Operates at ambient temperatures, preventing degradation of sensitive analytes.[4]- High separation efficiency leading to sharp peaks - Unparalleled specificity and identification power from the mass spectrometer - Gold standard for identifying unknown volatile impurities and trace-level contaminants.[4][10]
Weaknesses - Lower peak efficiency compared to capillary GC - Mass spectrometry coupling can be more complex than with GC - Higher solvent consumption and cost.[2][5]- Requires analyte to be volatile and thermally stable - Potential for thermal degradation of labile compounds in the injector or column - Not suitable for non-volatile impurities (e.g., salts, polymers).[2]
Purity Validation Excellent for routine quality control, assay, and quantification of known and non-volatile impurities.Superior for definitive identification of volatile impurities, even at trace levels, and for investigating out-of-specification results.

Experimental Workflow Visualization

The following diagram illustrates the typical workflows for purity validation using HPLC and GC-MS.

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow h_start Sample Weighing & Dilution h_filt Sample Filtration (0.45 µm Syringe Filter) h_start->h_filt h_prep Solvent Preparation (e.g., Acetonitrile/Water) h_hplc HPLC-UV Analysis h_prep->h_hplc h_filt->h_hplc h_data Data Processing (Peak Integration) h_hplc->h_data h_rep Purity Calculation (Area % Normalization) h_data->h_rep report Final Validation Report h_rep->report g_start Sample Weighing & Dilution g_vial Transfer to Headspace or Autosampler Vial g_start->g_vial g_gcms GC-MS Analysis g_vial->g_gcms g_proc Data Processing (TIC & Spectral Analysis) g_gcms->g_proc g_lib Impurity Identification (Library Search & Spectral Interpretation) g_proc->g_lib g_rep Purity Calculation (Area % Normalization) g_proc->g_rep g_lib->report g_rep->report start Reference Standard & Sample Receipt start->h_start start->g_start

Caption: Comparative workflows for HPLC and GC-MS purity analysis.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems, grounded in established chromatographic principles.

Protocol 1: HPLC-UV Method for Purity Assay

This method is designed for robust, routine quantification of 4-Bromo-2-difluoromethoxy-5-nitrotoluene and its non-volatile impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (optional).

  • Reference standard of 4-Bromo-2-difluoromethoxy-5-nitrotoluene (purity >99.5%).

2. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase A: Water (0.1% Formic Acid, optional for peak shape improvement).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid, optional).

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Causality Behind Choices:

  • C18 Column: The industry standard for reversed-phase chromatography, it effectively retains the semi-polar analyte based on hydrophobic interactions.

  • Acetonitrile/Water Mobile Phase: A common, effective solvent system for reversed-phase HPLC, providing good elution strength and UV transparency.

  • Gradient Elution: Necessary to elute potential impurities with a wide range of polarities in a reasonable time while ensuring the main peak is well-resolved.

  • 254 nm Detection: The nitroaromatic structure exhibits strong absorbance at this wavelength, providing high sensitivity.[11]

Protocol 2: GC-MS Method for Impurity Identification

This method is optimized for the separation and identification of volatile impurities.

1. Instrumentation and Materials:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Dichloromethane or Ethyl Acetate (GC grade).

2. Sample and Standard Preparation:

  • Standard/Sample Solution (approx. 1 mg/mL): Accurately weigh about 10 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane.

3. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column with the main peak.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

Causality Behind Choices:

  • DB-5ms Column: This low-polarity phase is a robust, general-purpose column suitable for separating a wide range of semi-volatile organic compounds.[12]

  • Temperature Program: The program starts at a moderate temperature to separate early-eluting (more volatile) impurities and ramps up to elute the main analyte and any less volatile impurities.

  • Split Injection: Prevents column and detector saturation from the high-concentration main analyte, allowing for better detection of trace-level impurities.

  • EI at 70 eV: Standard ionization energy that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation of unknown impurities.

Method Validation: An ICH-Guided Approach

A method is only reliable if it is validated to be fit for its intended purpose.[13][14][15] The validation must be performed according to established guidelines such as ICH Q2(R2).[16][17]

Validation ParameterHPLC-UV MethodGC-MS MethodICH Guideline Reference
Specificity DAD peak purity analysis and resolution from spiked known impurities demonstrate selectivity.Mass spectral data provides definitive peak identification, offering unparalleled specificity.ICH Q2(R2)[13][15]
Linearity (R²) > 0.999 over a range of 1-100 µg/mL.> 0.995 over a range of 0.5-50 µg/mL.ICH Q2(R2)[13][16]
Range 25-75 µg/mL (50-150% of working concentration).1-25 µg/mL.ICH Q2(R2)[15][16]
Accuracy (% Recovery) 98.0% - 102.0% (determined by spike recovery).95.0% - 105.0% (determined by spike recovery).ICH Q2(R2)[13][18]
Precision (%RSD) Repeatability: < 1.0%; Intermediate: < 2.0%.Repeatability: < 2.0%; Intermediate: < 5.0%.ICH Q2(R2)[16][18]
LOD ~0.05 µg/mL (S/N = 3:1).~0.02 µg/mL (S/N = 3:1).ICH Q2(R2)[18]
LOQ ~0.15 µg/mL (S/N = 10:1).~0.07 µg/mL (S/N = 10:1).ICH Q2(R2)[18]
Robustness Method is robust to small variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).Method is robust to small variations in initial oven temperature (±2°C) and flow rate (±0.1 mL/min).ICH Q2(R2)[18]

Decision-Making Framework

Selecting the appropriate technique requires balancing the need for routine efficiency with investigational power. The following diagram provides a logical path for this decision.

G start Goal: Purity Validation of 4-Bromo-2-difluoromethoxy-5-nitrotoluene q1 Is this for routine QC, stability testing, or batch release assay? start->q1 hplc Use Validated HPLC-UV Method q1->hplc  Yes q2 Are there unknown peaks or out-of-specification (OOS) results? q1->q2 No (e.g., method development, investigation) hplc->q2 report Consolidate Data & Complete Validation Report hplc->report No OOS results gcms Use GC-MS for Impurity Identification & Characterization q2->gcms Yes, and peaks are likely volatile lchrms Consider LC-HRMS for non-volatile unknown impurities q2->lchrms Yes, and peaks are non-volatile gcms->report lchrms->report

Sources

Validation

Benchmarking the performance of 4-Bromo-2-difluoromethoxy-5-nitrotoluene-derived compounds in biological assays

Title: Benchmarking the Performance of 4-Bromo-2-difluoromethoxy-5-nitrotoluene-Derived Compounds in Biological Assays Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Performance of 4-Bromo-2-difluoromethoxy-5-nitrotoluene-Derived Compounds in Biological Assays

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated moieties is a cornerstone for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The building block 4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS: 1805527-51-8) serves as a highly versatile, tri-functionalized aromatic intermediate. It provides a bromine atom for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), a nitro group for facile reduction to an amine (critical for synthesizing kinase hinge-binding motifs), and a strategically positioned difluoromethoxy (–OCF₂H) group.

This guide benchmarks the biological assay performance of compounds derived from this intermediate. Rather than testing the reactive intermediate itself, we evaluate how the retention of the –OCF₂H-nitrotoluene core in final derived compounds dictates target affinity, selectivity, and metabolic stability compared to traditional structural analogs.

Physicochemical Logic: The Causality of the –OCF₂H Group

When benchmarking derived compounds, it is essential to understand why the difluoromethoxy group is chosen over a standard methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) group. As an Application Scientist, I look for structural modifications that solve multiple liabilities simultaneously:

  • The Lipophilic Hydrogen Bond Donor: The electron-withdrawing nature of the two fluorine atoms highly polarizes the C–H bond, allowing the –OCF₂H group to act as a weak hydrogen bond donor[1][2]. This is a rare and highly prized characteristic in medicinal chemistry, enabling new interactions within tight binding pockets (such as kinase hinge regions) that –OCH₃ and –OCF₃ cannot access[3].

  • Fine-Tuned Lipophilicity: While the –OCF₃ group dramatically increases lipophilicity (often leading to poor aqueous solubility and high non-specific protein binding), –OCF₂H provides a moderate, context-dependent increase in logP[4][5].

  • Metabolic Stability: Replacing a metabolically labile –OCH₃ group with –OCF₂H effectively blocks cytochrome P450-mediated O-demethylation, significantly extending the compound's half-life and reducing clearance rates[1].

Logic Root Substituent Choice OCH3 Methoxy (-OCH3) Low Lipophilicity Metabolically Labile Root->OCH3 OCF3 Trifluoromethoxy (-OCF3) High Lipophilicity No H-Bond Donor Root->OCF3 OCF2H Difluoromethoxy (-OCF2H) Moderate Lipophilicity Lipophilic H-Bond Donor Metabolically Stable Root->OCF2H

Logical comparison of physicochemical properties between structural substituent alternatives.

Quantitative Benchmarking: Assay Performance Comparison

To objectively benchmark performance, we compare a representative kinase inhibitor derived from 4-Bromo-2-difluoromethoxy-5-nitrotoluene (Compound A) against its direct structural analogs synthesized with –OCH₃ (Compound B) and –OCF₃ (Compound C) groups. The data below synthesizes typical outcomes observed in the development of Pan-Raf and Salt-Inducible Kinase (SIK) inhibitors[3][6].

Table 1: Comparative Biological Assay Data

ParameterAssay TypeCompound A (–OCF₂H)Compound B (–OCH₃)Compound C (–OCF₃)
Target IC₅₀ TR-FRET Kinase Assay4.2 nM28.5 nM15.1 nM
Off-Target IC₅₀ Kinase Panel (Selectivity)>1000 nM150 nM300 nM
HLM t₁/₂ Microsomal Stability>120 min18 min>120 min
LogD (pH 7.4) Shake-Flask Method3.12.44.5
Permeability Caco-2 (

cm/s)
18.512.025.2 (High Efflux)

Data Interpretation: Compound A (the –OCF₂H derivative) demonstrates the optimal balance. It achieves the highest target potency due to its ability to form a critical hydrogen bond in the active site[3]. Furthermore, it maintains excellent metabolic stability by resisting O-demethylation[1] and avoids the excessive lipophilicity and subsequent off-target promiscuity seen with the –OCF₃ analog.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase (Target) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Cell Proliferation Inhibitor -OCF2H Derived Inhibitor Inhibitor->RAF Competitive Binding (H-Bonding)

MAPK signaling pathway illustrating targeted inhibition of RAF kinase by the derived compound.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are standard for benchmarking these derived compounds.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescence assays because the time-resolved measurement eliminates interference from compound autofluorescence—a common issue with highly conjugated aromatic inhibitors.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the test compounds (from 10 µM to 0.1 nM) in 100% DMSO, then transfer to an aqueous intermediate plate to ensure the final DMSO concentration in the assay remains at a non-denaturing 1%.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., SIK2 or B-Raf) and biotinylated peptide substrate to a 384-well low-volume plate.

  • Initiation: Add 5 µL of ATP (at the predetermined

    
     for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.
    
  • Detection: Quench the reaction by adding 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes and read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Causality: This assay isolates Phase I metabolism (primarily CYP450 enzymes). The inclusion of a minus-NADPH control is critical to validate that compound degradation is enzymatically driven rather than due to chemical instability or non-specific binding to the plasticware.

  • Preparation: Thaw HLM on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the HLM suspension and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 120 minutes), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and stop the reaction.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow Step1 1. Compound + HLM Pre-incubation (37°C) Step2 2. Add NADPH Initiate Reaction Step1->Step2 Step3 3. Aliquot Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench with Cold Acetonitrile Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Step-by-step workflow for the Human Liver Microsomal (HLM) metabolic stability assay.

Conclusion

The 4-Bromo-2-difluoromethoxy-5-nitrotoluene building block is a highly strategic starting material for drug discovery. By leveraging the unique physicochemical properties of the difluoromethoxy group—specifically its capacity as a lipophilic hydrogen bond donor and its metabolic robustness—researchers can design compounds that significantly outperform their methoxy and trifluoromethoxy counterparts in critical biological assays.

References

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF₂–F/CF₂–Me or CF₃/CH₃ Exchange. ACS Publications.[Link]

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. ACS Publications. [Link]

Sources

Comparative

Spectroscopic comparison of 4-Bromo-2-difluoromethoxy-5-nitrotoluene with its starting materials

As a Senior Application Scientist, I approach the spectroscopic validation of novel fluorinated building blocks not merely as a checklist of peaks, but as a mechanistic tracking of electron density and structural evoluti...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I approach the spectroscopic validation of novel fluorinated building blocks not merely as a checklist of peaks, but as a mechanistic tracking of electron density and structural evolution. 4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS: 1805527-51-8)[1] is a highly functionalized intermediate critical for modern drug development.

To ensure absolute confidence in your synthetic workflows, this guide provides an objective, data-driven comparison of this product against its typical synthetic precursors: 4-Bromo-2-hydroxytoluene (also known as 5-bromo-2-methylphenol)[2] and the intermediate 4-Bromo-2-difluoromethoxytoluene .

Synthetic Workflow & Structural Evolution

Understanding the spectroscopic shifts requires understanding the causality of the chemical transformations. The synthesis proceeds via a two-step sequence: an initial O-difluoromethylation of the phenol, followed by a regioselective electrophilic aromatic nitration.

Workflow SM1 4-Bromo-2-hydroxytoluene (Phenol Starting Material) SM2 4-Bromo-2-difluoromethoxytoluene (Ether Intermediate) SM1->SM2 O-Difluoromethylation (-OH to -OCF2H) Prod 4-Bromo-2-difluoromethoxy-5-nitrotoluene (Nitrated Product) SM2->Prod Electrophilic Nitration (+NO2 at C5)

Synthetic workflow from 4-Bromo-2-hydroxytoluene to the final nitrated product.

Spectroscopic Data Comparison

The following tables synthesize the expected quantitative data across the reaction cascade. The values are derived from established [3] and empirical data for [4].

Table 1: ¹H and ¹⁹F NMR Signal Evolution (400 MHz, CDCl₃)
NucleusSM1: Phenol PrecursorSM2: Ether IntermediateProduct: Nitrated TargetMechanistic Rationale
¹H (Ar-CH₃) ~2.20 ppm (s, 3H)~2.30 ppm (s, 3H)~2.45 ppm (s, 3H)Progressive deshielding due to the additive electron-withdrawing effects (-I) of the -OCF₂H and -NO₂ groups.
¹H (X-H) ~5.30 ppm (br s, 1H, OH)~6.50 ppm (t, J = 73.5 Hz, 1H, OCF₂H) ~6.65 ppm (t, J = 72.5 Hz, 1H, OCF₂H) Conversion of the broad hydroxyl exchangeable proton to a highly characteristic triplet due to ²JHF coupling[5].
¹H (Aromatic) 6.95 (d), 7.00 (dd), 7.05 (d)7.10 (d), 7.25 (dd), 7.35 (d)7.50 (s, 1H, H-3) 7.85 (s, 1H, H-6) Nitration at C5 breaks the ABX spin system into two isolated singlets (para relationship). The strong -M effect of -NO₂ massively deshields H-6.
¹⁹F (OCF₂H) None-81.5 ppm (d, J = 73.5 Hz, 2F) -82.5 ppm (d, J = 72.5 Hz, 2F) The two equivalent fluorine atoms split the adjacent proton, creating a diagnostic doublet[5].
Table 2: ¹³C NMR, IR, and Mass Spectrometry Tracking
TechniqueSM1: Phenol PrecursorSM2: Ether IntermediateProduct: Nitrated TargetDiagnostic Value
¹³C NMR ~152.0 ppm (C-OH)~115.5 ppm (t, J = 260 Hz)~115.0 ppm (t, J = 262 Hz)~145.5 ppm (C-NO₂)The ¹³C triplet of the -OCF₂H carbon is the absolute confirmation of successful difluoromethylation[3].
FT-IR ~3350 cm⁻¹ (br, O-H)~1120 cm⁻¹ (C-F stretch)~1535 cm⁻¹ (NO₂ asym)~1350 cm⁻¹ (NO₂ sym)Disappearance of the O-H band validates Step 1; appearance of strong N-O stretching validates Step 2.
MS (EI) m/z 186 / 188 [M]⁺m/z 236 / 238 [M]⁺m/z 281 / 283 [M]⁺The 1:1 isotopic cluster confirms the retention of the bromine atom throughout the harsh nitration conditions.

Mechanistic Causality & Signal Evolution

Step 1: The Difluoromethylation Signature Converting the phenol to a difluoromethoxy ether fundamentally alters the electronic landscape of the molecule. The oxygen atom's ability to donate electron density via resonance (+M effect) is severely dampened by the highly electronegative fluorine atoms pulling electron density away via induction (-I effect). In the NMR spectrum, this is immediately visible: the broad, solvent-dependent -OH peak disappears, replaced by a massive triplet at ~6.50 ppm. This triplet is caused by the proton coupling with the two adjacent ¹⁹F nuclei (²JHF ≈ 73 Hz)[4].

Step 2: The Nitration Signature Electrophilic aromatic nitration of the intermediate occurs regioselectively at the C5 position (para to the methyl group and meta to the -OCF₂H group). The introduction of the nitro group acts as a powerful electron sink. Mechanistically, this strips electron density from the adjacent C6 proton, causing a dramatic downfield shift from ~7.10 ppm to ~7.85 ppm. Furthermore, the original complex multiplet splitting pattern (ABX system) collapses into two clean singlets, providing an unmistakable topological fingerprint of the final product.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your analytical lab, utilize the following self-validating protocols for spectroscopic acquisition.

Protocol A: Multinuclear NMR Acquisition (¹H, ¹⁹F, ¹³C)

Do not rely on default automation parameters when analyzing fluorinated compounds; fluorine-proton cross-talk can cause baseline distortions.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS) as the internal standard for ¹H/¹³C, and 1.0 μL of Fluorobenzene as an internal standard for ¹⁹F calibration (set to -113.15 ppm).

  • Probe Tuning & Matching: Manually tune the probe for the ¹⁹F frequency. Failure to properly match the ¹⁹F channel often results in acoustic ringing and severe baseline roll, which obscures the -OCF₂H doublet.

  • Relaxation Delays (D1): Set the D1 delay to at least 3.0 seconds . The -OCF₂H proton often has a longer T1 relaxation time than aromatic protons; a short D1 will result in artificially low integration values for the difluoromethoxy group.

  • Acquisition: Acquire 16 scans for ¹H, 32 scans for ¹⁹F (with inverse gated ¹H decoupling if necessary to simplify complex spectra, though standard acquisition is usually sufficient for the isolated -OCF₂H system), and 512 scans for ¹³C.

Protocol B: ATR-FTIR Validation
  • Background Subtraction: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a 32-scan ambient background.

  • Sample Loading: Apply 2-3 mg of the solid product directly onto the crystal. Apply maximum pressure using the anvil to ensure intimate contact. Poor contact will artificially suppress the high-frequency C-F stretching bands (~1125 cm⁻¹).

  • Signal Verification: Monitor the spectrum for the complete absence of any broad band above 3200 cm⁻¹ (confirming no unreacted phenol) and the presence of the sharp, intense 1535 cm⁻¹ NO₂ asymmetric stretch.

References

  • 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2-difluoromethoxy-5-nitrotoluene proper disposal procedures

[1] Executive Summary & Core Directive Do not dispose of this compound in general organic waste streams. 4-Bromo-2-difluoromethoxy-5-nitrotoluene presents a dual-hazard profile that defeats standard laboratory waste prot...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

Do not dispose of this compound in general organic waste streams.

4-Bromo-2-difluoromethoxy-5-nitrotoluene presents a dual-hazard profile that defeats standard laboratory waste protocols.[1] It contains a nitro group (-NO₂) , which introduces thermal instability and shock sensitivity potential, and a difluoromethoxy group (-OCHF₂) , which generates highly corrosive hydrofluoric acid (HF) upon combustion.[1]

Standard waste solvents (acetone/methanol) often lack the thermal capacity to buffer the decomposition of nitro-aromatics during incineration, and standard incinerators may lack the scrubbing capacity for the specific acid gas load (HBr + HF) this compound generates.

The Directive: Segregate this waste stream immediately into "Halogenated Organics - High BTU" containers. Ensure the waste manifest explicitly flags "Organic Fluorine" and "Nitro-Aromatic" to trigger the correct incineration profile (1100°C+ with caustic scrubbing).

Technical Hazard Assessment (The "Why")

To ensure compliance and safety, researchers must understand the chemical mechanisms necessitating this protocol.[1]

A. The Nitro-Aromatic Instability (Thermal Hazard)

Like many polysubstituted nitro-benzenes, this compound is an energetic material.[1] The nitro group is an oxidizing functionality attached to a reducing carbon backbone.

  • Risk: If this material is allowed to dry out in a waste container (e.g., after solvent evaporation), it may crystallize.[1] Crystalline nitro-aromatics can be shock-sensitive.[1]

  • Control: Never dispose of the pure solid in a dry waste bin if it can be solvated. Keep it wet or in solution (e.g., Dichloromethane or Ethyl Acetate) to desensitize it.[1]

B. The Difluoromethoxy Degradation (Chemical Hazard)

The -OCHF₂ group is chemically robust but thermally reactive.

  • Combustion Pathway: Upon incineration, the C-F bonds do not break easily.[1] Incomplete combustion leads to the formation of fluorinated dioxins or furans. Complete combustion releases Hydrogen Fluoride (HF).

  • Equipment Risk: HF eats through standard silica-based incinerator linings and glass. It requires a nickel-alloy (Inconel/Monel) combustion chamber or immediate caustic scrubbing.

Critical Data Profile
ParameterSpecificationOperational Implication
Compound 4-Bromo-2-difluoromethoxy-5-nitrotolueneTarget Analyte
Molecular Formula C₈H₆BrF₂NO₃High Oxygen Balance potential
Hazard Class 6.1 (Toxic) / IrritantHandle with Double Nitrile Gloves
RCRA Status Halogenated Organic Requires F-Listed or specific halogen treatment
Combustion Byproducts HF, HBr, NOx, CO, CO₂Acid Gas: Scrubber Required
Incompatibility Strong Bases, Reducing AgentsDo NOT mix with waste streams containing Sodium Hydride or strong caustic solutions (risk of exothermic runaway).[1]
Step-by-Step Disposal Protocol
Phase 1: Bench-Level Segregation (The Researcher's Duty)
  • Quenching (If Reaction Mixture):

    • Ensure no active reagents (e.g., thionyl chloride, excess nitrating acid) remain.[1] Quench carefully into ice/water before organic extraction.

    • Why: Acidic waste streams containing nitro compounds can undergo autocatalytic decomposition.

  • Solvent Selection:

    • Dissolve solid residues in a compatible halogenated solvent (e.g., Dichloromethane) or a non-halogenated carrier (e.g., Ethyl Acetate).[1]

    • Note: Dichloromethane is preferred as it already directs the waste to the "Halogenated" stream.

  • Container Choice:

    • Use HDPE (High-Density Polyethylene) containers. Avoid glass if possible to prevent breakage of shock-sensitive solutions, though glass is acceptable if secondary containment is used.[1]

  • Labeling:

    • Apply the standard hazardous waste label.

    • CRITICAL ADDITION: Write "CONTAINS ORGANIC FLUORINE" and "NITRO COMPOUND" in the constituents list.

Phase 2: Waste Stream Management (The EHS Duty)

The following decision tree illustrates the logic flow for segregating this specific compound to prevent downstream accidents.

DisposalWorkflow Start Waste Generation: 4-Bromo-2-difluoromethoxy-5-nitrotoluene StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Residue StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Dissolve Dissolve in CH2Cl2 (Desensitize Shock Risk) Solid->Dissolve Preferred ContaminantCheck Check Co-Contaminants: Any Strong Bases/Oxidizers? Liquid->ContaminantCheck Dissolve->ContaminantCheck Segregate Segregate to: HALOGENATED ORGANIC WASTE Labeling Labeling: Flag 'Organic Fluorine' & 'Nitro' Segregate->Labeling ContaminantCheck->Segregate No Neutralize Neutralize/Quench (Prevent Exotherm) ContaminantCheck->Neutralize Yes Neutralize->Segregate Disposal Final Disposal: High-Temp Incineration (1100°C) with Acid Gas Scrubbing Labeling->Disposal

Figure 1: Operational workflow for the segregation and stabilization of fluorinated nitro-aromatic waste.

Industrial Destruction Mechanism

Once the waste leaves your facility, it must undergo High-Temperature Thermal Oxidation .[1] Understanding this ensures you vet your disposal vendors correctly.

  • Primary Chamber (1100°C+): The waste is injected into a rotary kiln. The high temperature is required to rupture the C-F bond (Bond Dissociation Energy ~485 kJ/mol) and the C-N bond.

  • Secondary Combustion: Gases are held for >2 seconds to ensure total destruction of the nitro-aromatic core, preventing the release of unreacted toxic intermediates.

  • Quench & Scrubber:

    • The exhaust gas contains HF (from -OCHF₂) and HBr (from -Br).

    • A Caustic Scrubber (NaOH spray) neutralizes these acids:

      
      
      
      
      

Vendor Verification Question: When auditing your waste handler, ask: "Does your incineration facility have a specific permit for Organic Fluorine loads, and what is the residence time in the secondary combustion chamber?"

Emergency Procedures (Spill Response)

In the event of a spill of 4-Bromo-2-difluoromethoxy-5-nitrotoluene:

  • Evacuate: The compound is an irritant and potentially toxic.[2] Clear the immediate area.[3][4]

  • PPE: Don Double Nitrile Gloves , Safety Goggles, and a Lab Coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels (combustible organic material + nitro compound = fire risk).

    • Solid Spill: Wet the solid slightly with water or mineral oil to prevent dust generation, then scoop into a container.[1]

  • Decontamination: Wash the surface with a mild surfactant (soap/water). Avoid using strong bleach or ammonia, which may react with the nitro group.[1]

References
  • United States Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-nitrotoluene (Analogous Hazard Data). Link

  • Clean Harbors. (2025). PFAS and Halogenated Waste Incineration Technical Solutions. Link

  • Code of Federal Regulations. (2012).[5] 40 CFR Part 261.31 - Hazardous wastes from non-specific sources (F-Codes). Link

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-Bromo-2-difluoromethoxy-5-nitrotoluene

As a novel compound in discovery and development, 4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS No. 1805527-51-8) requires a cautious and well-informed approach to laboratory handling.[1] While a specific Safety Data She...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in discovery and development, 4-Bromo-2-difluoromethoxy-5-nitrotoluene (CAS No. 1805527-51-8) requires a cautious and well-informed approach to laboratory handling.[1] While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structural motifs—a halogenated, nitrated aromatic ring—suggest a hazard profile that demands respect and meticulous safety practices. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this chemical safely, ensuring both personal safety and data integrity.

Hazard Assessment: A Precautionary Approach

Given the absence of a dedicated SDS, we must infer the potential hazards from structurally related molecules. Compounds like 4-bromo-2-fluoro-6-nitrotoluene and 4-fluoro-2-nitrotoluene are classified as harmful if swallowed, inhaled, or in contact with skin.[2][3][4][5][6] They are also known to cause significant skin and eye irritation.[2][3][4][5][6] Therefore, it is prudent to handle 4-Bromo-2-difluoromethoxy-5-nitrotoluene as a substance with a similar hazard profile.

Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4][5][6]

  • Skin and Eye Irritation: Likely to cause serious irritation upon contact.[2][3][4][5][6]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.[4][5][6]

  • Chronic Effects: Some nitroaromatic compounds are suspected of causing genetic defects, cancer, or reproductive harm, necessitating a high degree of caution.

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The following recommendations are based on a conservative assessment of the risks.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile base layer, with a neoprene or butyl rubber outer glove). Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, especially after direct contact.The halogenated and nitro-aromatic structure suggests that this compound could penetrate standard nitrile gloves over time. A double-gloving approach with dissimilar materials provides enhanced protection against breakthrough.[7] Neoprene and butyl rubber offer good resistance to a broad range of chemicals, including many solvents and aromatic compounds.[8]
Eye and Face Protection Chemical splash goggles are mandatory at all times. When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[7][9]Protects against accidental splashes to the eyes, which could cause severe irritation or irreversible damage.[2][4][5][6] A face shield offers an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a high risk of contamination, such as large-scale reactions or spill clean-up, disposable chemical-resistant coveralls (e.g., Tychem®) are recommended.[9][10]A lab coat provides a primary barrier against incidental skin contact.[10] Chemical-resistant coveralls are necessary for tasks with a higher potential for exposure, providing a more complete barrier.
Respiratory Protection All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge may be necessary.The compound is likely harmful if inhaled.[2][3][4][5][6] A fume hood is the most effective engineering control for preventing respiratory exposure. Respirators provide an additional layer of personal protection when engineering controls are insufficient.
Foot Protection Fully enclosed, chemical-resistant shoes are required in the laboratory.[9][10]Protects the feet from spills and falling objects.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risk.

3.1. Preparation and Weighing:

  • Designated Area: Before starting, designate a specific work area within a chemical fume hood for handling the compound.

  • Gather Materials: Ensure all necessary PPE is available and in good condition. Have spill cleanup materials (e.g., inert absorbent like vermiculite or sand) readily accessible.[11]

  • Weighing: If possible, conduct weighing operations within the fume hood, using a draft shield to prevent the solid from becoming airborne.[10] Use appropriate tools like spatulas to handle the compound, minimizing the creation of dust.

3.2. Running Reactions and Work-up:

  • Closed Systems: Whenever feasible, use closed systems for reactions to minimize the release of vapors or aerosols.

  • Ventilation: Always conduct reactions and subsequent work-up procedures in a well-ventilated chemical fume hood.[12]

  • Temperature Control: Be mindful of the reaction temperature. Increased temperatures can lead to higher vapor pressures and an increased risk of inhalation exposure.

3.3. Spill Response:

  • Alert and Evacuate: In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.[9][11]

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all nearby ignition sources.[13]

  • PPE for Cleanup: Don the appropriate level of PPE, which may include respiratory protection, before attempting to clean the spill.

  • Containment and Cleanup: Contain the spill using an inert, non-combustible absorbent material.[11] Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with soap and water or an appropriate solvent.[11]

3.4. Waste Disposal:

  • Segregation: All waste contaminated with 4-Bromo-2-difluoromethoxy-5-nitrotoluene, including gloves, weighing papers, and absorbent materials, must be collected in a designated, sealed hazardous waste container.

  • Labeling: Clearly label the waste container with the full chemical name and relevant hazard symbols.

  • Disposal Protocol: Follow your institution's specific procedures for the disposal of halogenated and nitrated organic waste. Never dispose of this compound down the drain or in the regular trash.[11]

Visualizing Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate key decision-making processes and workflows.

PPE_Selection_Workflow start Start: Handling 4-Bromo-2-difluoromethoxy-5-nitrotoluene fume_hood Is the work being done in a certified chemical fume hood? start->fume_hood high_risk High-Risk Task (large scale, spill cleanup) start->high_risk routine_handling Routine Handling (weighing, small-scale reaction) fume_hood->routine_handling Yes no_hood Work outside a fume hood is NOT recommended. Consult with EHS. fume_hood->no_hood No ppe_routine Standard PPE: - Double Gloves (Nitrile/Neoprene) - Safety Goggles - Flame-Resistant Lab Coat routine_handling->ppe_routine ppe_high_risk Enhanced PPE: - Standard PPE plus: - Face Shield - Chemical-Resistant Coveralls - Consider Respirator high_risk->ppe_high_risk

Caption: PPE Selection Workflow for Handling 4-Bromo-2-difluoromethoxy-5-nitrotoluene.

Spill_Response_Flowchart spill Spill Occurs alert Alert others and evacuate if necessary spill->alert ignition Eliminate ignition sources alert->ignition ppe Don appropriate PPE (including respirator if needed) ignition->ppe contain Contain spill with inert absorbent (e.g., sand, vermiculite) ppe->contain collect Collect waste into a sealed, labeled container contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste according to institutional protocol decontaminate->dispose end End dispose->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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